molecular formula C10H10N2O2 B1651295 ethyl 2-(2-cyanopyridin-4-yl)acetate CAS No. 1256337-25-3

ethyl 2-(2-cyanopyridin-4-yl)acetate

Cat. No.: B1651295
CAS No.: 1256337-25-3
M. Wt: 190.20
InChI Key: WUJMZWGAZKJLOX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-cyanopyridin-4-yl)acetate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-cyanopyridin-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-cyanopyridin-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-cyanopyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)6-8-3-4-12-9(5-8)7-11/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJMZWGAZKJLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301258215
Record name 4-Pyridineacetic acid, 2-cyano-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256337-25-3
Record name 4-Pyridineacetic acid, 2-cyano-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256337-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridineacetic acid, 2-cyano-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties and stability of ethyl 2-(2-cyanopyridin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemical Profile and Stability Attributes of Ethyl 2-(2-cyanopyridin-4-yl)acetate

Executive Summary

Ethyl 2-(2-cyanopyridin-4-yl)acetate (CAS: 1256337-25-3) is a critical bifunctional pharmacophore used extensively in the synthesis of kinase inhibitors and heterocyclic drug candidates. Characterized by an electron-deficient pyridine ring substituted with a reactive nitrile at the C2 position and an acetate side chain at C4, this molecule serves as a versatile electrophile.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic logic, stability under stress conditions, and handling protocols. It is designed to support medicinal chemists and process engineers in optimizing workflows involving this intermediate.

Physicochemical Characterization

The unique reactivity of ethyl 2-(2-cyanopyridin-4-yl)acetate stems from the electronic interplay between the electron-withdrawing cyano group and the pyridine nitrogen. This creates a highly electron-deficient system, increasing the acidity of the


-methylene protons and modulating the basicity of the ring nitrogen.

Table 1: Core Chemical Specifications

PropertySpecification / ValueNotes
IUPAC Name Ethyl 2-(2-cyanopyridin-4-yl)acetate
CAS Number 1256337-25-3
Molecular Formula

Molecular Weight 190.20 g/mol
Physical State Pale yellow to off-white solid or oilLow melting point solid (dependent on purity)
Solubility DMSO, Methanol, Ethyl Acetate, DCMPoor water solubility; soluble in dilute acid
pKa (Pyridine N) ~1.5 - 2.0 (Calculated)Drastically reduced from pyridine (5.[1]2) due to 2-CN group
pKa (

-CH

)
~18 - 20 (Estimated)Acidified by ester and electron-poor heterocycle
LogP ~1.2Lipophilic, suitable for RP-HPLC analysis

Synthetic Routes & Impurity Profile

Understanding the synthesis is vital for anticipating the impurity profile. The most robust industrial route involves the functionalization of 2-cyano-4-methylpyridine.

Primary Synthetic Pathway: Carbanion Acylation

Direct esterification of the corresponding acid is often avoided due to the sensitivity of the nitrile group to strong acid hydrolysis. Instead, a base-mediated homologation is preferred.

  • Deprotonation: 2-Cyano-4-methylpyridine is treated with a strong, non-nucleophilic base (e.g., LiHMDS or NaH) in THF at low temperature (-78°C to 0°C). The electron-withdrawing nature of the pyridine ring facilitates the formation of the benzylic-type anion.

  • Acylation: The anion is quenched with diethyl carbonate or ethyl chloroformate. Diethyl carbonate is preferred to minimize double-acylation side products.

Critical Impurities:

  • Hydrolysis Product A: 2-(2-cyanopyridin-4-yl)acetic acid (Result of ester hydrolysis).

  • Hydrolysis Product B: Ethyl 2-(2-carbamoylpyridin-4-yl)acetate (Result of nitrile hydration).

  • Decarboxylation Product: 2-cyano-4-methylpyridine (If the ester hydrolyzes and the solution is heated).

Chemical Reactivity & Stability[2]

The compound exhibits distinct stability profiles based on pH and temperature. The primary degradation pathway is ester hydrolysis, followed by nitrile hydration.

Hydrolytic Stability
  • Acidic pH (< 4): The pyridine nitrogen is protonated. The ester bond is relatively stable at ambient temperature but hydrolyzes upon heating. The nitrile group is stable to dilute acid but converts to the amide (and subsequently acid) in concentrated acid (e.g., 6M HCl) with heat.

  • Neutral pH (6-8): The compound is stable in solution for >24 hours.

  • Basic pH (> 9): High Risk. The ester hydrolyzes rapidly. Furthermore, the

    
    -methylene protons can be deprotonated, leading to condensation side reactions (e.g., Claisen condensation) or oxidative degradation.
    
Thermal Stability

Stable up to 80°C in anhydrous solvents. In the presence of moisture, accelerated hydrolysis occurs.

Visualization of Degradation Pathways

DegradationPathways Parent Ethyl 2-(2-cyanopyridin-4-yl)acetate (Target) Acid 2-(2-cyanopyridin-4-yl)acetic acid (Primary Degradant) Parent->Acid Base/Acid Hydrolysis (Fast) Amide Ethyl 2-(2-carbamoylpyridin-4-yl)acetate (Nitrile Hydrolysis) Parent->Amide Strong Acid/Base (Slow) Decarb 2-cyano-4-methylpyridine (Decarboxylation) Acid->Decarb Heat (-CO2) DiAcid 2-(2-carboxypyridin-4-yl)acetic acid (Total Hydrolysis) Acid->DiAcid Nitrile Hydrolysis Amide->DiAcid Harsh Hydrolysis

Figure 1: Primary degradation pathways. Red arrows indicate the most probable degradation routes under standard laboratory stress.

Experimental Protocols

Protocol A: HPLC Method for Purity & Stability Assessment

Note: Standard C18 columns may show peak tailing due to the basic pyridine nitrogen. The use of a modifier (TFA or Formic Acid) is mandatory.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine ring absorption) and 220 nm (Ester/Nitrile).

  • Retention Logic: The parent ester will elute later than the carboxylic acid hydrolysis product (more polar) and the amide derivative.

Protocol B: Forced Degradation Study (Stress Testing)

To validate the stability profile for a drug substance master file (DSMF), perform the following:

  • Acid Stress: Dissolve 10 mg in 1 mL Acetonitrile. Add 1 mL 0.1 N HCl. Heat at 60°C for 4 hours.

    • Expected Result: Partial hydrolysis to carboxylic acid.[2]

  • Base Stress: Dissolve 10 mg in 1 mL Acetonitrile. Add 1 mL 0.1 N NaOH. Stir at Room Temperature for 1 hour.

    • Expected Result: Rapid and complete hydrolysis to carboxylic acid; potential color change (yellowing) due to anion formation.

  • Oxidative Stress: Dissolve 10 mg in 1 mL Acetonitrile. Add 100 µL 30%

    
    .
    
    • Expected Result: Potential N-oxide formation on the pyridine ring.[3]

Workflow Diagram: Stability Testing Logic

StabilityWorkflow cluster_Conditions Stress Conditions Start Sample Preparation (1 mg/mL in MeCN) Acid 0.1 N HCl 60°C, 4h Start->Acid Base 0.1 N NaOH RT, 1h Start->Base Ox 3% H2O2 RT, 24h Start->Ox Heat Thermal 80°C, 24h Start->Heat Analysis HPLC-UV/MS Analysis (Protocol A) Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Decision Data Evaluation Analysis->Decision

Figure 2: Standardized workflow for assessing the stability of pyridine-acetate derivatives.

Handling, Storage & Safety

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture ingress will accelerate ester hydrolysis.

  • Safety (GHS Classification):

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.[4]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust/aerosols.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965859, Ethyl 2-(2-cyanopyridin-4-yl)acetate. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010).Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
  • Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Technical Guide: A Methodological Framework for Determining the Solubility of Ethyl 2-(2-cyanopyridin-4-yl)acetate in Dimethyl Sulfoxide (DMSO) and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to formulation and bioavailability. This guide focuses on ethyl 2-(2-cyanopyridin-4-yl)acetate, a heterocyclic compound whose utility in research and synthesis necessitates a thorough understanding of its behavior in common laboratory solvents. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document serves as a comprehensive methodological framework. As a Senior Application Scientist, the goal is not merely to provide data, but to equip researchers with the foundational knowledge and validated protocols required to determine and interpret the solubility of this compound in two pivotal solvents: the polar aprotic solvent, Dimethyl Sulfoxide (DMSO), and the polar protic solvent, Methanol. We will explore the physicochemical rationale for solvent selection, present a robust experimental protocol for solubility determination, and provide the necessary tools for accurate data analysis and interpretation.

Physicochemical Profile: Solute and Solvents

A predictive understanding of solubility begins with an analysis of the molecular properties of the solute and the chosen solvents. The principle of "like dissolves like" serves as our guiding tenet, where solubility is favored when the intermolecular forces of the solute and solvent are compatible.

Ethyl 2-(2-cyanopyridin-4-yl)acetate: A Structural Overview

The structure of ethyl 2-(2-cyanopyridin-4-yl)acetate features several key functional groups that dictate its polarity and potential for intermolecular interactions:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which can act as a hydrogen bond acceptor.

  • Cyano Group (-C≡N): A strongly polar group that can also accept hydrogen bonds.

  • Ester Group (-COOEt): A polar functional group with carbonyl oxygen that is a hydrogen bond acceptor.

The combination of these polar groups suggests that the molecule possesses a significant dipole moment. However, it lacks a hydrogen bond donor (like an -OH or -NH group), which is a critical factor in its interaction with protic solvents.

Dimethyl Sulfoxide (DMSO): The Universal Aprotic Solvent

DMSO ((CH₃)₂S=O) is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a vast array of both polar and nonpolar compounds.[1][2] Its key properties include:

  • High Polarity: The strong S=O bond creates a significant dipole moment, making it an excellent solvent for polar molecules.

  • Aprotic Nature: DMSO lacks acidic protons, meaning it cannot act as a hydrogen bond donor. It is, however, an effective hydrogen bond acceptor.

  • High Boiling Point: With a boiling point of 189°C, it is suitable for reactions at elevated temperatures but can be difficult to remove under standard vacuum.[1][3]

Its capacity to solvate a wide range of compounds makes it a first-choice solvent for initial solubility screening and for preparing high-concentration stock solutions in biological assays.[4][5]

Methanol: The Prototypical Protic Solvent

Methanol (CH₃OH) is the simplest alcohol and serves as a fundamental polar, protic solvent in organic chemistry.[6][7] Its defining characteristics are:

  • Polarity: The hydroxyl (-OH) group makes methanol a polar molecule.

  • Protic Nature: The hydroxyl proton allows methanol to act as both a hydrogen bond donor and acceptor, enabling strong interactions with solutes that have complementary functionalities.[7]

  • Low Boiling Point: A boiling point of 64.7°C allows for easy removal post-reaction or analysis.[6][8]

Methanol is widely used as a solvent for synthesis, purification (e.g., crystallization, chromatography), and as a vehicle for many analytical techniques.[9]

PropertyEthyl 2-(2-cyanopyridin-4-yl)acetateDimethyl Sulfoxide (DMSO)Methanol
Type Polar Organic SolutePolar Aprotic SolventPolar Protic Solvent
Key Functional Groups Ester, Cyano, PyridineSulfoxideHydroxyl
H-Bond Donor NoNoYes
H-Bond Acceptor Yes (N in pyridine, N in cyano, O in ester)Yes (O in sulfoxide)Yes (O in hydroxyl)
Boiling Point Not Available189 °C[2]64.7 °C[6][8]

Table 1: Comparative Physicochemical Properties of the Solute and Solvents.

Theoretical Solubility Assessment & Rationale

Based on the properties outlined above, we can formulate a hypothesis regarding the solubility of ethyl 2-(2-cyanopyridin-4-yl)acetate in each solvent.

  • In DMSO: The high polarity of DMSO will strongly interact with the polar cyano and ester groups of the solute. As both are effective hydrogen bond acceptors but not donors, the lack of competing hydrogen bond donation from the solvent allows for strong dipole-dipole interactions. Therefore, high solubility is predicted in DMSO.

  • In Methanol: Methanol's ability to both donate and accept hydrogen bonds will lead to interactions with the solute's ester, cyano, and pyridine groups. While these interactions are favorable, the strong self-association of methanol molecules through their own hydrogen bonding network must be overcome. The solute must disrupt this network to become solvated. Given that the solute is only a hydrogen bond acceptor, its ability to integrate into the methanol solvent structure may be less efficient than in DMSO. Therefore, good but potentially lower solubility is predicted in Methanol compared to DMSO.

A Validated Experimental Protocol for Solubility Determination

To move from theoretical prediction to quantitative data, a rigorous and validated experimental method is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[10]

Objective

To determine the equilibrium solubility of ethyl 2-(2-cyanopyridin-4-yl)acetate in both DMSO and Methanol at a controlled temperature (e.g., 25°C).

Materials & Equipment
  • Ethyl 2-(2-cyanopyridin-4-yl)acetate (purity >98%)

  • DMSO (anhydrous, ≥99.9%)

  • Methanol (anhydrous, ≥99.9%)

  • Analytical balance (4-decimal place)

  • Glass vials with PTFE-lined screw caps

  • Thermostatic shaker/incubator

  • Centrifuge capable of holding vials

  • Calibrated micropipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and appropriate glassware

Experimental Workflow

The following diagram illustrates the validated workflow for solubility determination.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solute to a known volume/mass of solvent in a vial B Prepare multiple replicates for each solvent C Place vials in thermostatic shaker at constant temp (e.g., 25°C) B->C Transfer to Shaker D Agitate for a set duration (e.g., 24-48 hours) to reach equilibrium C->D E Check for solid solute to confirm saturation D->E F Centrifuge vials to pellet excess solid E->F Confirm Saturation G Carefully withdraw supernatant F->G H Filter supernatant through a 0.22 µm syringe filter G->H I Prepare a dilution series of the filtrate H->I Prepare for Analysis J Analyze dilutions via a validated HPLC-UV method I->J K Calculate concentration from a standard curve J->K

A validated workflow for isothermal shake-flask solubility determination.

Step-by-Step Methodology
  • Preparation of Slurries:

    • To a series of glass vials (n=3 for each solvent), add an excess amount of ethyl 2-(2-cyanopyridin-4-yl)acetate (e.g., 20-30 mg). The key is to ensure solid remains after equilibrium is reached.

    • Accurately add a known volume or mass of the respective solvent (e.g., 1.0 mL of DMSO or Methanol) to each vial.

  • Equilibration (Self-Validating Step):

    • Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the vials at a constant speed for a sufficient duration to ensure equilibrium is reached. A preliminary time-point study (e.g., sampling at 12, 24, 48, and 72 hours) is crucial for validation. Equilibrium is confirmed when the measured concentration does not change between two consecutive time points. For most compounds, 24-48 hours is sufficient.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for approximately 30 minutes to allow for coarse settling.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid solute.

    • Carefully withdraw an aliquot of the clear supernatant using a micropipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Causality: This step is critical to remove any microscopic, undissolved particulates that could falsely elevate the measured concentration.

  • Quantification by HPLC-UV:

    • Prepare a series of accurate dilutions of the filtered supernatant using the same solvent it was dissolved in. The dilution factor should be chosen to bring the concentration within the linear range of the HPLC calibration curve.

    • Prepare a set of calibration standards of known concentrations of ethyl 2-(2-cyanopyridin-4-yl)acetate.

    • Analyze the diluted samples and calibration standards by a validated HPLC-UV method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted samples from the calibration curve and apply the dilution factor to calculate the final solubility.

Data Presentation and Interpretation

The experimentally determined solubility values should be calculated and presented in standard units for easy comparison and application.

Calculations
  • Solubility (mg/mL): Concentration from HPLC (mg/mL) × Dilution Factor

  • Solubility (mol/L): Solubility (mg/mL) / Molecular Weight (g/mol) × 1000

Data Summary

The results should be summarized in a clear, tabular format. The table below serves as a template for reporting the experimentally determined values.

SolventTemperature (°C)Mean Solubility (mg/mL) ± SDMean Solubility (mol/L) ± SDQualitative Classification
DMSO25.0Experimental ValueCalculated Valuee.g., Very Soluble
Methanol25.0Experimental ValueCalculated Valuee.g., Freely Soluble

Table 2: Template for Reporting Experimental Solubility Data (SD = Standard Deviation, n=3).

Safety and Handling

Professional laboratory practice requires adherence to strict safety protocols when handling any chemical.

  • Ethyl 2-(2-cyanopyridin-4-yl)acetate: While specific toxicity data is limited, compounds containing cyano groups should be handled with care. Assume it is harmful if swallowed, inhaled, or in contact with skin.[11] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DMSO: Can increase the absorption of other chemicals through the skin.[1] It is essential to wear appropriate gloves (butyl rubber or laminate are recommended) and avoid skin contact.

  • Methanol: Is toxic and flammable.[6][7] Ingestion, inhalation, or skin absorption can be harmful. All handling should be performed in a fume hood away from ignition sources.

Conclusion

This guide provides a comprehensive framework for researchers to determine and understand the solubility of ethyl 2-(2-cyanopyridin-4-yl)acetate in DMSO and Methanol. While theoretical assessment predicts high solubility in DMSO and good solubility in Methanol, this must be confirmed through rigorous experimentation. The provided isothermal shake-flask protocol, coupled with HPLC quantification, represents a robust and self-validating system for generating high-quality, reliable data. This information is invaluable for the rational design of synthetic procedures, analytical methods, and formulations in the fields of chemical research and drug development.

References

  • Title: DMSO Physical Properties Source: Gaylord Chemical Company, LLC URL: [Link]

  • Title: Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Solvent Properties of DMSO Source: Scribd URL: [Link]

  • Title: Solubility test for Organic Compounds Source: Course Hero URL: [Link]

  • Title: Methanol Solvent Properties Source: Mac-Chem URL: [Link]

  • Title: Methanol: Properties, Production, and Applications Guide Source: Nanyang Chemical URL: [Link]

  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Course Hero URL: [Link]

  • Title: Dimethyl sulfoxide Source: American Chemical Society URL: [Link]

  • Title: DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT Source: American Chemical Society URL: [Link]

  • Title: Procedure For Determining Solubility of Organic Compounds Source: Scribd URL: [Link]

  • Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Macalester College URL: [Link]

  • Title: Experiment 1. Solubility of Organic Compounds Source: Scribd URL: [Link]

  • Title: Methanol - Chemical Safety Facts Source: ChemicalSafetyFacts.org URL: [Link]

  • Title: Properties of methanol and ethanol – how do they differ? Source: PCC Group Product Portal URL: [Link]

  • Title: Methanol | CH3OH | CID 887 - PubChem Source: National Institutes of Health URL: [Link]

  • Title: Ethyl acetate MSDS Source: Sciencelab.com URL: [Link]

  • Title: 8 - SAFETY DATA SHEET Source: Bostik URL: [Link]

  • Title: Ethyl 2-cyano-2-(isoquinolin-4-yl)acetate | C14H12N2O2 | CID 14141227 - PubChem Source: National Institutes of Health URL: [Link]

  • Title: Solubility comparison in ethyl acetate. Source: ResearchGate URL: [Link]

  • Title: Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation Source: National Institutes of Health URL: [Link]

Sources

Technical Whitepaper: Structural Elucidation of Ethyl 2-(2-cyanopyridin-4-yl)acetate via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(2-cyanopyridin-4-yl)acetate is a critical heterocyclic building block, frequently employed in the synthesis of HIF-PH inhibitors and other kinase-targeting therapeutics. Its structural integrity relies on two key functionalities: the electron-withdrawing cyano group at the C2 position and the ethyl acetate side chain at C4.

This guide provides a rigorous, self-validating framework for the NMR analysis of this compound. Unlike standard data sheets, this document focuses on the causality of chemical shifts and provides a logic-based workflow to distinguish this specific isomer from its 3-cyano or 2-acetate regioisomers.

Part 1: Structural Context & Theoretical Prediction

To accurately interpret the spectrum, we must first deconstruct the electronic environment of the molecule. The pyridine ring is highly electron-deficient due to the nitrogen atom and the strong inductive effect (-I) of the cyano group at position 2.

The "NMR Personality" of the Molecule
  • Pyridine Ring Current: Expect significant deshielding in the aromatic region (7.5 – 9.0 ppm).

  • Asymmetry: The 2,4-substitution pattern destroys symmetry, resulting in three distinct aromatic signals.

  • The "Bridge" Proton: The methylene group connecting the ring to the ester is the most diagnostic handle. Its chemical shift is sensitive to the electron density of the pyridine ring.

Analysis Workflow

The following decision tree outlines the logical flow for validating the structure.

NMR_Workflow Figure 1: Step-by-step structural validation workflow. Start Sample Preparation (10-15 mg in CDCl3) H1 1H NMR Acquisition (Verify Integral Ratios) Start->H1 C13 13C NMR / DEPT (Count Carbons: 10 Total) H1->C13 HMBC 2D HMBC (The Connectivity Check) C13->HMBC QC Quality Control (Solvent/Impurity Check) HMBC->QC

Part 2: Experimental Protocol

Solvent Selection
  • Primary Choice: CDCl₃ (Chloroform-d).

    • Reasoning: Provides excellent resolution for the aliphatic ethyl group and prevents viscosity-induced line broadening common in DMSO.

    • Reference: Residual CHCl₃ singlet appears at 7.26 ppm .[1]

  • Alternative: DMSO-d₆.

    • Use Case: Only if the sample contains high moisture or free acid impurities (hydrolysis products) that need to be separated from the water peak.

Sample Preparation (Standard)
  • Weigh 10–15 mg of the analyte into a clean vial.

  • Add 0.6 mL of CDCl₃ (containing 0.03% TMS if internal referencing is required).

  • Filter through a cotton plug into the NMR tube if any turbidity is observed (crucial to prevent magnetic susceptibility distortion).

  • System Suitability Test (SST): Ensure the linewidth of the TMS peak (or residual solvent) is < 0.5 Hz before acquisition.

Part 3: ¹H NMR Spectral Analysis

The ¹H NMR spectrum should display four distinct regions: the aromatic pyridine protons, the methylene bridge, the ester methylene, and the terminal methyl.

Consensus Assignment Data (400 MHz, CDCl₃)
PositionTypeShift (δ ppm)MultiplicityIntegralJ-Coupling (Hz)Mechanistic Explanation
H6 Ar-H8.65 – 8.75 Doublet (d)1HJ ≈ 5.0Most deshielded due to proximity to Pyridine Nitrogen.
H3 Ar-H7.70 – 7.80 Singlet (s)*1H< 1.0Ortho to CN group; often appears as a broad singlet or fine doublet due to weak meta-coupling.
H5 Ar-H7.45 – 7.55 Doublet of Doublets (dd)1HJ ≈ 5.0, 1.5Coupled to H6 (ortho) and H3 (meta).
Ethyl-CH₂ CH₂4.15 – 4.25 Quartet (q)2HJ ≈ 7.1Typical ethyl ester region.
Bridge-CH₂ CH₂3.70 – 3.75 Singlet (s)2H-Isolated spin system; shift indicates attachment to aromatic ring and carbonyl.
Ethyl-CH₃ CH₃1.25 – 1.30 Triplet (t)3HJ ≈ 7.1Coupled to Ethyl-CH₂.

*Note: H3 may show fine splitting (meta-coupling) depending on resolution, but often appears as a singlet.

Critical Causality Check
  • Differentiation from Isomers: If H6 appears as a singlet, you likely have the 3-cyano isomer (where position 2 and 6 are equivalent or isolated). In the 2-cyano isomer, H6 must be a doublet due to H5 coupling.

Part 4: ¹³C NMR Spectral Analysis

The ¹³C spectrum is the definitive test for the carbon skeleton count. You must identify 10 distinct carbon environments .

Assignment Table (100 MHz, CDCl₃)
Carbon TypeShift (δ ppm)AssignmentNotes
C=O 169.0 – 170.0 Ester CarbonylTypical ester range.
Ar-C (C6) 151.0 – 152.0 Pyridine C6Alpha to Nitrogen; highly deshielded.
Ar-C (C4) 145.0 – 147.0 Pyridine C4Quaternary; attachment point for acetate.
Ar-C (C2) 133.0 – 134.0 Pyridine C2Quaternary; attached to CN.
Ar-CH (C5) 127.0 – 128.0 Pyridine C5Beta to Nitrogen.
Ar-CH (C3) 128.0 – 129.0 Pyridine C3Ortho to CN.
CN 116.5 – 117.5 Cyano GroupCharacteristic nitrile region.[2]
O-CH₂ 61.5 – 62.5 Ethyl MethyleneDeshielded by oxygen.
Bridge-CH₂ 40.0 – 41.0 Acetate MethyleneAlpha to Carbonyl and Ring.
CH₃ 14.0 – 14.5 Ethyl MethylTypical aliphatic methyl.

Part 5: Self-Validation via 2D NMR (HMBC)

To scientifically "prove" the structure without a reference standard, you must use HMBC (Heteronuclear Multiple Bond Correlation) . This technique visualizes long-range couplings (2-3 bonds) between protons and carbons.

The "Bridge" Validation Logic

The singlet at 3.70 ppm (Bridge-CH₂) is the linchpin of the analysis. It must show correlations to three specific regions to confirm the 2,4-substitution pattern.

HMBC_Logic Figure 2: HMBC correlations required to confirm the acetate position. Bridge Bridge Protons (3.70 ppm) C_Carbonyl Carbonyl C=O (~170 ppm) Bridge->C_Carbonyl 2-bond coupling C_Pyridine4 Pyridine C4 (Quaternary, ~146 ppm) Bridge->C_Pyridine4 2-bond coupling C_Pyridine35 Pyridine C3/C5 (Aromatic CH) Bridge->C_Pyridine35 3-bond coupling

Interpretation:

  • If the Bridge protons correlate to the Carbonyl and two aromatic carbons (C3, C5), the acetate is attached to the ring.

  • Crucial Check: Verify the Cyano position.[2] The Carbonyl carbon should not show correlations to the Cyano carbon. The Cyano carbon (~117 ppm) should correlate strongly with H3 and weakly with H5.

Part 6: Common Impurities & Troubleshooting

In a drug development context, purity is paramount.[2] Watch for these common artifacts in the spectrum:

  • Hydrolysis Product (Acid):

    • Indicator: Loss of the ethyl group (quartet at 4.2, triplet at 1.3).

    • New Peak: Broad singlet >10 ppm (COOH) or shift of the bridge methylene.

  • Residual Solvents (Synthesis Origin):

    • Ethanol:[3] Triplet at 1.25 ppm (overlaps with ester methyl) and Quartet at 3.72 ppm.

    • Ethyl Acetate:[1][4][5] Singlet at 2.05 ppm, Quartet at 4.12 ppm, Triplet at 1.26 ppm. Warning: Ethyl acetate solvent peaks overlap heavily with the product's ethyl group. Use 13C NMR or HSQC to distinguish free solvent from the covalently bound ester.

  • Regioisomers:

    • Check the aromatic coupling constants. If you see a triplet in the aromatic region, you may have the 4-substituted pyridine with the cyano group at position 2 (which is the target), but if the pattern is symmetric (two doublets), you might have the 4-cyano-1-ethyl... (unlikely structure) or para-substitution.

References

  • BenchChem. (2025).[2][6] The Chemistry of Cyanopyridine Derivatives: A Comprehensive Technical Guide. Retrieved from

  • Sigma-Aldrich. (n.d.). Ethyl 2-(2-cyanopyridin-4-yl)acetate Product Data (CAS 1256337-25-3).[7][8] Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for Ethyl 2-(2-cyanopyridin-4-yl)acetate. Retrieved from

  • ChemicalBook. (n.d.).[9] 1H NMR Spectra of Cyanopyridine Derivatives. Retrieved from

Sources

A Researcher's Comprehensive Guide to the Hazard Identification and Safety Data Sheet (SDS) for Cyanopyridine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Reagent Bottle Label

In the fast-paced environments of pharmaceutical research and drug development, cyanopyridine esters stand out as versatile intermediates, crucial for synthesizing a wide array of biologically active molecules. Their unique chemical architecture, featuring a pyridine ring, a nitrile group, and an ester functionality, makes them powerful building blocks. However, this same reactivity profile necessitates a profound understanding of their potential hazards. Relying solely on the pictograms on a manufacturer's label is insufficient for ensuring laboratory safety.

This technical guide is designed for the practicing researcher, scientist, and drug development professional. It moves beyond mere compliance to foster a culture of intrinsic safety. We will deconstruct the Safety Data Sheet (SDS), the cornerstone of chemical safety, and translate its standardized sections into practical, field-proven laboratory protocols. Our focus is not just on what to do, but why we do it, ensuring that every experimental choice is underpinned by a robust understanding of the specific risks associated with cyanopyridine esters.

The Safety Data Sheet: Your Primary Source of Intelligence

The Safety Data Sheet is the most critical document for the safe handling of any chemical. Mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) in the United States under the Hazard Communication Standard (HCS), it provides a comprehensive, 16-section overview of a substance's properties and hazards.[1][2][3] For the laboratory professional, treating the SDS not as a formality but as a pre-lab intelligence briefing is the first step in a self-validating safety system.

When a new cyanopyridine ester arrives in the lab, a researcher's first action should be to systematically review its SDS, prioritizing sections that inform immediate handling, storage, and emergency response.

sds_workflow start Receive New Cyanopyridine Ester sds Locate and Open Safety Data Sheet (SDS) start->sds First Step sec2 Section 2: Hazard(s) Identification (Immediate Dangers?) sds->sec2 Assess Immediate Risk sec4 Section 4: First-Aid Measures (What if Exposed?) sds->sec4 sec11 Section 11: Toxicological Information (Long-Term Effects?) sds->sec11 sec7_8 Sections 7 & 8: Handling, Storage & PPE (How to Work Safely?) sec2->sec7_8 Determine Precautions protocol Develop Safe Handling Protocol sec7_8->protocol sec4->protocol sec11->protocol

Caption: Initial SDS review workflow for a laboratory researcher.

GHS Hazard Profile of Cyanopyridine Esters

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal language for communicating hazards.[4] For cyanopyridine esters, several hazard classes are consistently identified across various isomers and derivatives.[5][6][7][8]

A defining characteristic of this class is its acute toxicity profile. The presence of the nitrile (-CN) group and the pyridine ring contributes to this hazard. While not as acutely toxic as inorganic cyanides, they are readily absorbed and can cause significant harm.

Table 1: Common GHS Classifications for Cyanopyridine Esters

Hazard ClassGHS PictogramSignal WordCommon Hazard (H) StatementsCausality & Field Insights
Acute Toxicity (Oral, Dermal, Inhalation)

Warning or Danger H302: Harmful if swallowed.[5][7][9]H311/H312: Toxic/Harmful in contact with skin.[5][10]H332: Harmful if inhaled.[5][9]The nitrile group can be metabolized to release cyanide ions, interfering with cellular respiration. The pyridine moiety enhances absorption through skin and mucous membranes. Accidental ingestion or contamination of gloves are significant risks.
Skin Irritation

Warning H315: Causes skin irritation.[5][6][7]These compounds can defat the skin and cause local inflammation. Prolonged or repeated contact, especially under gloves, can lead to dermatitis.
Serious Eye Irritation/Damage

or

Warning or Danger H319: Causes serious eye irritation.[5][6][7]H318: Causes serious eye damage.[6]The fine, crystalline nature of many of these solids makes them easy to aerosolize, posing a direct threat to the eyes. The chemical properties can cause significant pain, redness, and potentially irreversible damage.
Respiratory Irritation

Warning H335: May cause respiratory irritation.[6][7]Inhalation of dusts can irritate the entire respiratory tract, from the nose and throat to the lungs, leading to coughing and shortness of breath.

Table 2: Representative Toxicological Data

CompoundCAS No.LD50 Oral (Rat)LD50 Dermal (Rabbit)
3-Cyanopyridine100-54-91100 - 1455 mg/kg[11][12]>2000 mg/kg[11][12]
4-Cyanopyridine100-48-1Moderately toxic[5]Moderately toxic[5]
2-Cyanopyridine100-70-9Harmful if swallowed[10]Toxic in contact with skin[10]

Note: Data can vary between suppliers and testing conditions. Always refer to the specific SDS for the material in use.

From Theory to Benchtop: A Protocol for Safe Handling

Translating SDS data into safe laboratory practice is paramount. The following protocols are designed as a self-validating system, where each step mitigates a hazard identified in the SDS.

Engineering Controls & Work Environment

The primary line of defense is to engineer the hazard away from the researcher.

  • Chemical Fume Hood: All manipulations involving solid or dissolved cyanopyridine esters must be performed inside a certified chemical fume hood.[13][14] This is not merely for odor control; it is a critical step to prevent the inhalation of fine powders or vapors, directly addressing the H332 and H335 hazards.

  • Ventilation: Ensure the laboratory has adequate general ventilation. This dilutes fugitive emissions that may escape primary containment.

  • Emergency Equipment: An emergency eyewash station and safety shower must be located within a 10-second, unobstructed travel distance from the workstation.[13][15] Verify their functionality weekly.

Personal Protective Equipment (PPE)

PPE is the last line of defense, essential for protecting against unforeseen splashes, spills, and contact.

  • Eye and Face Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory.[15] A face shield should be worn over the goggles when there is a significant risk of splashing, such as during the transfer of larger quantities of solutions.

  • Hand Protection: Do not rely on standard thin nitrile gloves. The SDS for pyridine itself often recommends against nitrile for prolonged contact.[13] For cyanopyridine esters, while nitrile may be acceptable for brief, incidental contact, butyl rubber or other resistant gloves are recommended for extended handling. Crucially, always check the glove manufacturer's compatibility chart for the specific chemical. [13] Double-gloving is a prudent practice.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[16] Ensure clothing covers all exposed skin on the arms and legs.

Storage and Segregation

Improper storage is a common source of laboratory incidents.[17]

  • Containers: Store in tightly sealed, clearly labeled containers.[5][14]

  • Location: Store in a cool, dry, well-ventilated cabinet designated for toxic compounds.[8][15] Do not store on open benchtops or in fume hoods.[14][18]

  • Incompatibilities: Segregate cyanopyridine esters from strong oxidizing agents, strong acids, and strong bases.[13][15] The rationale is to prevent exothermic or violent reactions that could breach containment and release toxic fumes, including hydrogen cyanide upon decomposition.[11]

Experimental Workflow: Weighing and Preparing a Solution

This step-by-step protocol integrates the safety principles for a common laboratory task.

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase prep_ppe 1. Don Appropriate PPE (Goggles, Lab Coat, Resistant Gloves) prep_hood 2. Prepare Fume Hood (Verify airflow, clear workspace) prep_ppe->prep_hood prep_materials 3. Gather Materials (Spatula, weigh paper, beaker, solvent, waste container) prep_hood->prep_materials get_reagent 4. Retrieve Reagent from Storage prep_materials->get_reagent weigh 5. Carefully Weigh Solid (Minimize dust creation) get_reagent->weigh transfer 6. Transfer to Beaker weigh->transfer add_solvent 7. Add Solvent Slowly (Control additions) transfer->add_solvent dissolve 8. Dissolve with Stirring add_solvent->dissolve cleanup_tools 9. Decontaminate Tools (Rinse spatula, weigh paper into waste) dissolve->cleanup_tools cleanup_waste 10. Seal Waste Container cleanup_tools->cleanup_waste cleanup_area 11. Wipe Down Work Area cleanup_waste->cleanup_area cleanup_ppe 12. Doff & Dispose Gloves Properly cleanup_area->cleanup_ppe cleanup_wash 13. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe workflow for handling a solid cyanopyridine ester.

Detailed Steps:

  • Preparation:

    • Don all required PPE as specified in Section 3.2.

    • Prepare the workspace inside the chemical fume hood. Ensure the sash is at the appropriate height.

    • Place a plastic-backed absorbent liner on the work surface to contain minor spills.

    • Gather all necessary equipment: spatula, anti-static weigh boat or glassine paper, appropriately sized beaker with a stir bar, the chosen solvent, and a dedicated, labeled hazardous waste container.

  • Handling (Inside Fume Hood):

    • Retrieve the cyanopyridine ester container from its designated storage location.

    • Open the container inside the hood.

    • Carefully dispense the desired amount of solid onto the weigh boat. Use gentle movements to avoid creating airborne dust.

    • Record the weight, then carefully transfer the solid into the reaction flask or beaker.

    • Slowly add the solvent to the solid. Avoid splashing.

    • Once dissolved, cap the solution if it is not being used immediately.

  • Cleanup and Disposal:

    • Rinse the spatula and weigh boat with a small amount of the solvent, collecting the rinsate in the hazardous waste container.

    • Tightly seal the primary reagent container and return it to storage.

    • Wipe down the work surface with an appropriate solvent and dispose of the liner and wipes in the solid hazardous waste stream.

    • Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated waste.

    • Wash hands thoroughly with soap and water.

Emergency Response: When the Unexpected Happens

Preparedness is key to mitigating the severity of an incident.

Table 3: First-Aid Measures for Cyanopyridine Ester Exposure

Exposure RouteImmediate ActionRationale
Inhalation 1. Immediately move the person to fresh air.[5][19]2. If breathing is difficult, provide oxygen (if trained).3. Seek immediate medical attention.To remove the individual from the contaminated atmosphere and restore normal breathing.
Skin Contact 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[5][13]2. Remove all contaminated clothing and shoes while flushing.[19]3. Seek medical attention.To dilute and wash the chemical off the skin, minimizing absorption and irritation. Contaminated clothing can be a continuing source of exposure.
Eye Contact 1. Immediately flush eyes with lukewarm, gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open.[13][19]2. Remove contact lenses if present and easy to do.[5]3. Seek immediate medical attention.To physically remove the chemical from the delicate eye tissues and prevent serious, potentially permanent damage.
Ingestion 1. Rinse the mouth thoroughly with water.[5]2. Do NOT induce vomiting.[19]3. Seek immediate medical attention. Show the SDS to the medical personnel.Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage. Medical professionals need the SDS to provide appropriate treatment.

Spill Response:

  • Small Spill (manageable by one person): If you are trained and it is safe to do so, contain the spill. Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[13][15] Scoop the material into a labeled, sealable hazardous waste container. Clean the area with a suitable solvent.

  • Large Spill: Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department or emergency response team. Do not attempt to clean it up yourself.[13]

Conclusion

Cyanopyridine esters are invaluable tools in modern chemical synthesis, but their utility is matched by their potential hazards. A thorough understanding and diligent application of the information contained within the Safety Data Sheet are not bureaucratic hurdles; they are the foundation of responsible science. By integrating hazard identification, robust engineering controls, correct PPE selection, and meticulous handling protocols, researchers can confidently and safely harness the synthetic power of these compounds, ensuring that scientific discovery and personal safety advance hand in hand.

References

  • Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazard Communication Safety Data Sheets. Occupational Safety and Health Administration (OSHA). [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme. [Link]

  • Appendix D to § 1910.1200—Safety Data Sheets (Mandatory). Occupational Safety and Health Administration (OSHA). [Link]

  • Pyridine Safety Data Sheet. S D Fine-Chem Limited. [Link]

  • OSHA SDS Guide for Employers & Employees. Stericycle. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • Material Safety Data Sheet: 3-Cyanopyridine, 98%. Acros Organics. [Link]

  • Material Safety Data Sheet: 3-Cyanopyridine, 98%. Cole-Parmer. [Link]

  • Classification of substances and mixtures. European Chemicals Agency (ECHA). [Link]

  • Guidance for identification and naming of substances under REACH and CLP. European Chemicals Agency (ECHA). [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA). [Link]

  • Introduction to ECHA's guidance on new CLP hazard classes. European Chemicals Agency (ECHA) via YouTube. [Link]

  • Safety Data Sheet: 2-Cyanopyridine-5-boronic acid pinacol ester. Thermo Fisher Scientific. [Link]

  • Handling and Storing Chemicals. Lab Manager. [Link]

  • Safety Data Sheet: 3-Cyanopyridine. Thermo Fisher Scientific. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [https://www.carlroth.com/medias/SDB-CP07-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyODU0MTB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oM2YvaGEzLzkwNzg1NTE5NjM2Nzgu cGRmfGUzYjQyN2FhZTYwNjU5Y2FkM2U3OWQ0YmY0Nzg3YjM5M2Y4YjU5M2U5ZDA1M2U2ZDI1Y2QzZjE1ZDA3YjU3M2M]([Link] cGRmfGUzYjQyN2FhZTYwNjU5Y2FkM2U3OWQ0YmY0Nzg3YjM5M2Y4YjU5M2U5ZDA1M2U2ZDI1Y2QzZjE1ZDA3YjU3M2M)

  • Video library. European Chemicals Agency (ECHA). [Link]

  • Safety Data Sheet: Pyridine. KISHIDA CHEMICAL CO., LTD. [Link]

  • pyridine CAS#110-86-1 | GHS Classification Search Tool. ChemRadar. [Link]

  • A Guide to Handling and Storing Chemicals in a Lab. InterFocus. [Link]

  • Chapter 04: Proper Storage of Chemicals in Laboratories. University of North Carolina at Chapel Hill. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]

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2-Cyanopyridine Derivatives in Medicinal Chemistry: From Synthetic Scaffolds to Covalent Warheads

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthetic pathways, and pharmacological mechanisms of 2-cyanopyridine derivatives.

Executive Summary

The 2-cyanopyridine (picolinonitrile) motif represents a "privileged scaffold" in modern drug discovery, distinguished by its dual utility as both a robust structural building block and a tunable electrophilic warhead. Unlike aliphatic nitriles, the 2-cyanopyridine moiety possesses unique electronic properties driven by the electron-deficient pyridine ring, which activates the nitrile group toward nucleophilic attack. This guide analyzes the scaffold’s application in covalent inhibition (specifically targeting cysteine residues), its role in metabolic and oncological therapeutics (e.g., Apalutamide), and the synthetic methodologies required to access these high-value derivatives.

Chemical Architecture & The "Warhead" Mechanism

Electronic Activation

The electrophilicity of the nitrile carbon in 2-cyanopyridine is significantly enhanced compared to benzonitrile or aliphatic nitriles. The inductive effect (


) and mesomeric withdrawal of the pyridine nitrogen atom lower the energy of the nitrile’s Lowest Unoccupied Molecular Orbital (LUMO). This makes the carbon atom highly susceptible to nucleophilic attack by thiolates (e.g., Cysteine residues in proteins).[1]
Covalent Cysteine Targeting: Thioimidate vs. Thiazoline

In medicinal chemistry, nitriles are often employed as reversible covalent warheads that form thioimidates with active site cysteines (e.g., in Cathepsin K inhibitors). However, 2-cyanopyridines exhibit a unique reactivity profile capable of traversing a secondary reaction pathway: thiazoline formation .[2][3]

  • Path A (Reversible): The cysteine thiolate attacks the nitrile carbon to form a thioimidate adduct. This is the standard mechanism for nitrile-based protease inhibitors.[2][3][4]

  • Path B (Irreversible/Bioconjugation): Due to the specific activation of the 2-position, the initial adduct can undergo intramolecular cyclization (often releasing ammonia or an amine) to form a stable thiazoline ring. This mechanism is critical in bioconjugation strategies and explains the unique binding kinetics and potential immunogenicity (haptenization) of drugs like Apalutamide.

Visualization: The Cysteine-Trap Mechanism

The following diagram illustrates the bifurcation between reversible inhibition and stable adduct formation.

CysteineTrapMechanism Substrate 2-Cyanopyridine (Electrophilic Warhead) Intermediate Thioimidate Adduct (Reversible Inhibition) Substrate->Intermediate + Cys-SH (k_on) Cysteine Cysteine Thiolate (Nucleophile) Cysteine->Intermediate Intermediate->Substrate Dissociation (k_off) Product Thiazoline Ring (Stable/Irreversible) Intermediate->Product Cyclization (Kinetic Trap) Ammonia NH3 (Leaving Group) Intermediate->Ammonia

Caption: Mechanistic pathway of 2-cyanopyridine reacting with cysteine. While aliphatic nitriles typically arrest at the reversible thioimidate stage, 2-cyanopyridines can progress to a stable thiazoline adduct.[2]

Therapeutic Applications & Case Studies

Oncology: Androgen Receptor Antagonists (Apalutamide)

Apalutamide (Erleada) is a non-steroidal antiandrogen used for non-metastatic castration-resistant prostate cancer.[2][3][4]

  • Role of 2-Cyanopyridine: The scaffold is not merely structural; the 2-cyanopyridine moiety is chemically reactive.[2][3][4] Studies indicate it can form covalent adducts with cysteine residues.[1][5][6][7][8]

  • Clinical Relevance: This reactivity contributes to its high potency but is also linked to immune-mediated adverse events (e.g., skin rash) caused by the haptenization of proteins via the thiazoline formation mechanism described above.

Metabolic Disease: Ketohexokinase (KHK) Inhibitors

Recent drug development efforts have identified 2-cyanopyridine derivatives as potent inhibitors of Ketohexokinase (KHK) , a target for Non-Alcoholic Steatohepatitis (NASH) and Type 2 Diabetes.[2][3]

  • Mechanism: These compounds inhibit fructose phosphorylation.[4] The cyano group often engages in critical hydrogen bonding or reversible covalent interactions within the ATP-binding site, demonstrating the scaffold's versatility beyond irreversible binding.

Protease Inhibition (Cathepsin K)

While many Cathepsin K inhibitors utilize aliphatic nitriles (e.g., Odanacatib), 2-cyanopyridine derivatives have been explored for their ability to form tighter binding complexes.[2][3] The electron-withdrawing nature of the pyridine ring tunes the pKa of the formed thioimidate, affecting the residence time of the inhibitor on the enzyme.

Synthetic Methodologies

Accessing the 2-cyanopyridine core requires robust synthetic strategies.[2][3][4] Two primary approaches dominate: functionalization of the pyridine ring and de novo ring construction.

Route A: Functionalization (The "Top-Down" Approach)

This route is preferred for industrial scale-up of simple derivatives.[2][3][4]

  • Oxidation: Conversion of pyridines to Pyridine-N-oxides using mCPBA or H2O2.[2][3][4]

  • Activation/Chlorination: Reaction with POCl3 to yield 2-chloropyridine.[2][3][4]

  • Cyanation: Rosenmund-von Braun reaction (CuCN at high temp) or modern Pd-catalyzed cyanation (Zn(CN)2, Pd(PPh3)4) to install the nitrile.[2][3][4]

Route B: De Novo Assembly (The "Bottom-Up" Approach)

Multicomponent reactions (MCRs) allow for the rapid generation of highly substituted 2-amino-3-cyanopyridines, popular in diversity-oriented synthesis.[2][3][4]

  • Protocol: One-pot condensation of an aldehyde, a methyl ketone (or acetophenone), malononitrile, and ammonium acetate.

  • Advantages: Atom economy, solvent-free conditions (microwave), and direct access to the 2-amino-3-cyano pharmacophore found in many kinase inhibitors.[2][3][4]

Visualization: Synthetic Decision Tree

The following diagram outlines the strategic choices for synthesizing 2-cyanopyridine libraries.

SyntheticWorkflow Start Target Structure Analysis Decision Core Substitution Pattern? Start->Decision RouteA Route A: Functionalization (Simple/Mono-substituted) Decision->RouteA Simple Heterocycle RouteB Route B: De Novo Assembly (Highly Substituted/Fused) Decision->RouteB Polysubstituted Scaffold StepA1 Pyridine N-Oxidation (mCPBA) RouteA->StepA1 StepA2 Regioselective Chlorination (POCl3 -> 2-Cl) StepA1->StepA2 StepA3 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(0)) StepA2->StepA3 Final 2-Cyanopyridine Derivative StepA3->Final StepB1 4-Component Reaction (Aldehyde + Ketone + Malononitrile + NH4OAc) RouteB->StepB1 StepB2 Microwave Irradiation (100-150°C, 10-20 min) StepB1->StepB2 StepB2->Final

Caption: Synthetic workflow comparing ring functionalization (Route A) vs. multicomponent assembly (Route B) for accessing 2-cyanopyridine derivatives.

Experimental Protocols

Protocol: Microwave-Assisted Synthesis of 2-Amino-3-Cyanopyridines

Source: Adapted from standard MCR methodologies (See Ref [2]).

Reagents:

  • Benzaldehyde derivative (1.0 mmol)[2][3][4]

  • Acetophenone derivative (1.0 mmol)[2][3][4]

  • Malononitrile (1.0 mmol)[2][3][4]

  • Ammonium Acetate (1.5 mmol)[2][3][4]

  • Solvent: Ethanol (2 mL) or Solvent-free

Procedure:

  • Preparation: In a microwave-safe vial, combine all reagents. If using solvent-free conditions, mix neat solids thoroughly.[2][3][4]

  • Irradiation: Irradiate at 140°C for 10–15 minutes (Power: 100-300W depending on reactor).

  • Work-up: Cool to room temperature. The product often precipitates.

  • Purification: Filter the solid and wash with cold ethanol/water (1:1). Recrystallize from hot ethanol if necessary.

  • Validation: Confirm structure via 1H-NMR (look for D2O exchangeable -NH2 peak around 7.0-8.0 ppm and disappearance of aldehyde proton).

Protocol: Covalent Binding Assay (Mass Spectrometry)

To validate the "warhead" activity against a target protein (e.g., a cysteine protease or model peptide).

  • Incubation: Incubate the target protein (10 µM) with the 2-cyanopyridine inhibitor (10–100 µM) in assay buffer (pH 7.[2][3][4]4) for 1–4 hours.

  • Control: Run a parallel sample with the protein + DMSO (no inhibitor).

  • Analysis: Analyze samples via LC-MS/MS (ESI-TOF).

  • Data Interpretation:

    • Thioimidate Adduct: Look for a mass shift of +MW(Inhibitor) .

    • Thiazoline Adduct: Look for a mass shift of +MW(Inhibitor) – 17 Da (loss of NH3). This confirms the cyclization pathway.

Quantitative Data Summary

Compound ClassTargetMechanismKey Feature
Apalutamide Androgen ReceptorAntagonist / Covalent2-cyanopyridine acts as a hapten; forms thiazoline with Cys.[2][3][4]
Odanacatib Cathepsin KReversible CovalentFluoroleucine nitrile (Aliphatic) - Reference Standard.[2][3][4]
Novel 2-CN-Py KetohexokinaseCompetitive InhibitorH-bonding/Reversible interaction in ATP pocket.[2][3][4]
2-Amino-3-CN-Py Tubulin / KinasesNon-covalentSynthesized via MCR; acts as a rigid scaffold.[2][3][4]

References

  • Apalutamide and Cysteine Bioconjugation

    • Title: 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions.[2][3][4]

    • Source: Chemical Science / NIH PubMed[2][3]

    • URL:[Link]

  • Synthetic Methodologies (MCR)

    • Title: One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.[2][3][4]

    • Source: Arkivoc / Semantic Scholar[2][3]

    • URL:[Link]

  • KHK Inhibitors

    • Title: Novel Cyanopyridine Compounds as KHK Inhibitors for Tre
    • Source: ACS Medicinal Chemistry Letters / NIH PubMed[2][3]

    • URL:[Link]

  • Covalent Inhibition Reviews

    • Title: The Taxonomy of Covalent Inhibitors.
    • Source: Biochemistry / NIH PubMed[2][3][4]

    • URL:[Link][2][3][4]

  • Cathepsin K Inhibitors

    • Title: Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead.
    • Source: Scientific Reports / NIH PubMed[2][3]

    • URL:[Link]

Sources

CAS number and identifiers for ethyl 2-(2-cyanopyridin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 2-(2-cyanopyridin-4-yl)acetate

Introduction

Ethyl 2-(2-cyanopyridin-4-yl)acetate is a substituted pyridine derivative, a class of heterocyclic compounds of paramount importance in medicinal chemistry and material science. Its unique trifunctional structure—comprising an ethyl ester, a reactive methylene group, and a cyanopyridine scaffold—positions it as a versatile and valuable intermediate for the synthesis of more complex molecular architectures. The cyanopyridine moiety, in particular, is a well-established pharmacophore found in numerous biologically active agents, including kinase inhibitors.[1][2]

This guide provides a comprehensive technical overview of ethyl 2-(2-cyanopyridin-4-yl)acetate, consolidating its chemical identifiers, physicochemical properties, a proposed synthetic pathway with mechanistic rationale, predicted spectroscopic signatures, and its strategic applications in drug discovery and development.

Section 1: Core Chemical Identifiers and Properties

Precise identification is the foundation of chemical research and development. The following tables summarize the key identifiers and known properties for ethyl 2-(2-cyanopyridin-4-yl)acetate.

Table 1: Chemical Identifiers

IdentifierValueSource(s)
CAS Number 1256337-25-3[3]
Molecular Formula C₁₀H₁₀N₂O₂[4][3]
Molecular Weight 190.20 g/mol [4][3]
MDL Number MFCD28365240[3]
InChI 1S/C10H10N2O2/c1-2-14-10(13)6-8-3-4-12-9(5-8)7-11/h3-5H,2,6H2,1H3
InChIKey WUJMZWGAZKJLOX-UHFFFAOYSA-N

Table 2: Physicochemical and Safety Properties

PropertyValueSource(s)
Purity ≥95% - 98% (typical commercial grades)
Appearance Not specified, likely a solid or oilN/A
Storage Temperature 0-8 °C
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302, H315, H319, H335
Precautionary Codes P261, P280, P305+P351+P338

Section 2: Synthesis and Mechanistic Considerations

While specific peer-reviewed synthetic procedures for ethyl 2-(2-cyanopyridin-4-yl)acetate are not widely published, a logical and efficient pathway can be designed based on established organic chemistry principles for pyridine functionalization. A highly plausible approach involves the nucleophilic aromatic substitution (SNAr) of a suitable 4-halopyridine precursor.

Proposed Synthetic Pathway: Nucleophilic Substitution

The core strategy involves reacting the enolate of ethyl acetate with a 4-halo-2-cyanopyridine. The electron-withdrawing nature of both the nitrile group and the ring nitrogen atom activates the 4-position of the pyridine ring, making it susceptible to nucleophilic attack.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions R1 4-Chloro-2-cyanopyridine P1 Ethyl 2-(2-cyanopyridin-4-yl)acetate R1->P1 SNA_r Reaction Solvent (C2), Atmosphere (C3) R2 Ethyl Acetate I1 Ethyl Acetate Enolate (Nucleophile) R2->I1 + Base (C1) C1 Strong Base (e.g., NaH, LDA) C2 Aprotic Solvent (e.g., THF, DMF) C3 Inert Atmosphere (N₂ or Ar) I1->P1 SNA_r Reaction Solvent (C2), Atmosphere (C3)

Caption: Proposed synthesis of the target compound via nucleophilic aromatic substitution.

Experimental Protocol (Hypothetical)

This protocol is a representative, non-optimized procedure. Researchers must conduct their own risk assessment and optimization.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Cool the solvent to -78 °C using a dry ice/acetone bath. Add a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), dropwise. Following this, add ethyl acetate dropwise and stir for 30-60 minutes to ensure complete formation of the lithium enolate. The causality here is critical: using a strong, hindered base like LDA ensures rapid and complete deprotonation of the α-carbon of the ester without competing nucleophilic attack on the ester carbonyl.

  • Nucleophilic Attack: Prepare a solution of 4-chloro-2-cyanopyridine in anhydrous THF. Add this solution dropwise to the cold enolate solution. The electron-deficient pyridine ring readily accepts the nucleophilic attack from the enolate.

  • Reaction Monitoring & Quench: Allow the reaction to stir, gradually warming to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup & Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified using column chromatography on silica gel.

Section 3: Spectroscopic Characterization (Predicted)

While experimental spectra are not available in public databases, the structure of ethyl 2-(2-cyanopyridin-4-yl)acetate allows for a confident prediction of its key spectroscopic features.

  • ¹H NMR:

    • Ethyl Group: A triplet integrating to 3H around δ 1.2-1.4 ppm (CH₃) and a quartet integrating to 2H around δ 4.1-4.3 ppm (OCH₂).

    • Methylene Bridge: A sharp singlet integrating to 2H around δ 3.8-4.0 ppm (Ar-CH₂-CO).

    • Pyridine Ring: Three distinct signals in the aromatic region (δ 7.0-8.8 ppm), corresponding to the three protons on the substituted pyridine ring.

  • ¹³C NMR:

    • Expected signals for the ethyl ester carbons (C=O, OCH₂, CH₃), the methylene bridge carbon, the nitrile carbon (C≡N), and the five distinct carbons of the pyridine ring.

  • Infrared (IR) Spectroscopy:

    • A strong, sharp absorption band around 2230-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretch.

    • A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O (ester) stretch.

  • Mass Spectrometry (MS):

    • The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (190.20 g/mol ).

Section 4: Applications in Research and Drug Development

Ethyl 2-(2-cyanopyridin-4-yl)acetate is not typically an end-product but rather a strategic building block for creating more elaborate molecules with potential therapeutic value. Its utility stems from the reactivity of its functional groups.

  • As a Synthetic Intermediate: The compound is primarily marketed to research and development organizations as an advanced pharmaceutical intermediate.[4]

  • Access to Novel Heterocycles: The active methylene group can participate in various condensation reactions, while the nitrile and ester groups can be hydrolyzed, reduced, or transformed into other functional groups (e.g., amides, carboxylic acids, amines). This allows for the construction of fused heterocyclic systems.

  • Scaffold for Kinase Inhibitors: The cyanopyridine core is a key structural motif in a variety of kinase inhibitors.[1] Kinases are critical targets in oncology, and compounds derived from this intermediate could be investigated for activities against targets like Pim-1 kinase, EGFR, or BRAFV600E.[1][5]

Applications cluster_reactions Chemical Transformations cluster_scaffolds Advanced Scaffolds Core Ethyl 2-(2-cyanopyridin-4-yl)acetate R1 Hydrolysis Core->R1 R2 Condensation Core->R2 R3 Cyclization Core->R3 S2 Substituted Pyridines R1->S2 S3 Novel Heterocyclic Systems R2->S3 S1 Fused Pyridopyrimidines R3->S1 App Biologically Active Agents (e.g., Kinase Inhibitors, Anticancer Drugs) S1->App S2->App S3->App

Caption: Role as an intermediate for biologically active agents.

Section 5: Safety and Handling

As a laboratory chemical, ethyl 2-(2-cyanopyridin-4-yl)acetate must be handled with appropriate care. The Globally Harmonized System (GHS) classifications provide a clear guide to its potential hazards.

  • Hazard Summary: The compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling Precautions: Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).

References

  • Appretech Scientific Limited. ethyl 2-(2-cyanopyridin-4-yl)
  • Sigma-Aldrich. ethyl 2-(2-cyanopyridin-4-yl)
  • Matrix Scientific. Ethyl 2-(2-cyanopyridin-4-yl)
  • Abouzid, K. A. M., et al. (2017). Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. European Journal of Medicinal Chemistry, 136, 43-56.
  • Hussein, K. A., et al. (2023). Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. Tropical Journal of Natural Product Research, 7(11), 5270-5278.
  • Ghorab, M. M., et al. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E: Design, Synthesis, and Antiproliferative Activity. Pharmaceuticals, 16(11), 1522.

Sources

Methodological & Application

Application Notes & Protocols: A Scalable and Efficient Synthesis of Ethyl 2-(2-cyanopyridin-4-yl)acetate from Pyridine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the scalable synthesis of ethyl 2-(2-cyanopyridin-4-yl)acetate, a key building block for various pharmaceutical agents. We present a robust, two-step synthetic pathway commencing from readily available pyridine precursors. The core of this strategy involves the N-oxidation of a 4-substituted pyridine followed by a regioselective α-cyanation via a modified Reissert-Henze reaction. This guide offers in-depth protocols, mechanistic insights, optimization data, and safety considerations tailored for researchers, process chemists, and drug development professionals aiming for multi-gram or kilogram-scale production.

Strategic Overview and Rationale

Ethyl 2-(2-cyanopyridin-4-yl)acetate is a valuable intermediate whose structural framework is present in numerous biologically active compounds.[1] The primary challenge in its synthesis lies in the regioselective introduction of the cyano group at the C2 position of a pyridine ring already functionalized at the C4 position. While several methods for pyridine cyanation exist, including transition-metal-catalyzed C-H functionalization and nucleophilic substitution of halopyridines, the Reissert-Henze reaction on pyridine N-oxides offers a compelling combination of scalability, cost-effectiveness, and high regioselectivity.[2][3][4]

Our recommended pathway is a two-step sequence:

  • N-Oxidation: Conversion of a suitable 4-substituted pyridine precursor to its corresponding N-oxide. This critical step activates the pyridine ring, making the α-positions (C2 and C6) highly susceptible to nucleophilic attack.[5][6]

  • Reissert-Henze Cyanation: Treatment of the pyridine N-oxide with an acylating agent and a cyanide source to regioselectively install the cyano group at the C2 position.[1][4][5] This method avoids the need for expensive transition metal catalysts and can be performed with inexpensive cyanide sources like potassium cyanide (KCN).[1][7]

This strategic choice is grounded in its proven efficiency and adaptability for large-scale operations, prioritizing process simplicity and economic viability.

G cluster_main Synthetic Pathway Overview Precursor Pyridine Precursor (e.g., Ethyl 2-(pyridin-4-yl)acetate) N_Oxide Intermediate (Ethyl 2-(1-oxido-pyridin-4-yl)acetate) Precursor->N_Oxide Step 1: N-Oxidation (e.g., m-CPBA or H₂O₂) Target Target Molecule (Ethyl 2-(2-cyanopyridin-4-yl)acetate) N_Oxide->Target Step 2: Reissert-Henze Cyanation (Acylating Agent + Cyanide Source)

Caption: High-level workflow for the synthesis of the target molecule.

Mechanistic Insight: The Reissert-Henze Reaction

The cornerstone of this synthesis is the Reissert-Henze reaction. Understanding its mechanism is crucial for troubleshooting and optimization.

  • Activation: The pyridine N-oxide reacts with an acylating agent, such as dimethylcarbamoyl chloride (DMCC) or benzoyl chloride, to form a highly reactive N-acyloxypyridinium salt.[5] This intermediate is typically not isolated.

  • Nucleophilic Attack: A cyanide anion (from KCN, for example) acts as a nucleophile, attacking the activated pyridinium ring. The attack occurs preferentially at the electron-deficient C2 position.

  • Rearomatization: The resulting dihydropyridine intermediate undergoes elimination of the acyl group and rearomatizes to furnish the stable 2-cyanopyridine product.[5]

This sequence provides excellent regioselectivity for α-cyanation, particularly when both α-positions are not blocked.[4][8]

G cluster_mech Reissert-Henze Cyanation Mechanism N_Oxide Pyridine N-Oxide Activated N-Acyloxypyridinium Salt (Reactive) N_Oxide->Activated + Acyl_Agent Acylating Agent (e.g., DMCC) Acyl_Agent->Activated DHP_Intermediate Dihydropyridine Intermediate Activated->DHP_Intermediate + CN⁻ (Nucleophilic Attack at C2) Cyanide Cyanide Anion (CN⁻) Cyanide->DHP_Intermediate Product 2-Cyanopyridine Product DHP_Intermediate->Product Elimination & Rearomatization

Caption: Simplified mechanism of the Reissert-Henze reaction.

Detailed Experimental Protocols

Safety Precaution: All operations involving cyanide salts (e.g., KCN, TMSCN, Zn(CN)₂) must be conducted in a well-ventilated chemical fume hood by trained personnel. Cyanides are highly toxic. An appropriate quenching agent (e.g., bleach solution) should be readily available for decontaminating glassware and spills.

Protocol 1: Synthesis of Ethyl 2-(1-oxido-pyridin-4-yl)acetate (Intermediate)

This protocol describes the N-oxidation of the pyridine precursor using meta-chloroperoxybenzoic acid (m-CPBA), a reliable and common laboratory oxidant.

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass / Volume
Ethyl 2-(pyridin-4-yl)acetate165.1950.01.08.26 g
m-CPBA (~77%)172.5765.01.3~14.6 g
Dichloromethane (DCM)---250 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(pyridin-4-yl)acetate (50.0 mmol, 8.26 g).

  • Dissolve the starting material in dichloromethane (250 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (~77%, 65.0 mmol, ~14.6 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the mixture back to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.

  • Wash the filtrate sequentially with 10% aqueous sodium sulfite solution (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by flash chromatography or recrystallization to afford ethyl 2-(1-oxido-pyridin-4-yl)acetate as a solid.

Protocol 2: Scalable Synthesis of Ethyl 2-(2-cyanopyridin-4-yl)acetate

This protocol is adapted from highly efficient methods utilizing potassium cyanide, which is advantageous for scalability due to its low cost.[1][7]

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass / Volume
Ethyl 2-(1-oxido-pyridin-4-yl)acetate181.1840.01.07.25 g
Potassium Cyanide (KCN)65.1280.02.05.21 g
Dimethylcarbamoyl Chloride (DMCC)107.54120.03.010.3 mL
Acetonitrile (anhydrous)---160 mL

Procedure:

  • Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is under an inert argon or nitrogen atmosphere.

  • To the flask, add ethyl 2-(1-oxido-pyridin-4-yl)acetate (40.0 mmol, 7.25 g) and potassium cyanide (80.0 mmol, 5.21 g). (Caution: Highly Toxic)

  • Add anhydrous acetonitrile (160 mL) to the flask.

  • Carefully add dimethylcarbamoyl chloride (120.0 mmol, 10.3 mL) to the reaction mixture via syringe.

  • Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 4-6 hours.[1]

  • Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing 200 mL of ice-water and stir for 15 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 2-(2-cyanopyridin-4-yl)acetate.

Optimization and Scalability Considerations

For scaling up the synthesis, several parameters can be optimized to improve yield, purity, and process efficiency.

ParameterOptionsRationale and Discussion
Cyanide Source KCN, Zn(CN)₂, TMSCNKCN is the most cost-effective option for large-scale synthesis.[1] Zn(CN)₂ is a less toxic alternative but may require different conditions.[6] TMSCN is highly effective but significantly more expensive and moisture-sensitive.[4][8]
Acylating Agent Dimethylcarbamoyl Chloride (DMCC), Benzoyl ChlorideDMCC often provides high yields and is commonly used.[1][8] Benzoyl chloride is another effective option, though reaction conditions may need re-optimization.[5]
Solvent Acetonitrile, Dichloromethane (DCM)Acetonitrile is effective at the higher temperatures required for the reaction with KCN. DCM can be used with more reactive cyanide sources like TMSCN at room temperature.[8]
Temperature Room Temp to 120 °CThe reaction temperature is highly dependent on the choice of reagents. Reactions with KCN typically require heating (e.g., 120 °C), while TMSCN reactions can often proceed at room temperature.[1][8]
Purification Chromatography vs. RecrystallizationWhile chromatography is ideal for high purity at the lab scale, developing a robust recrystallization protocol is critical for cost-effective, large-scale purification.

Alternative Synthetic Strategies

While the N-oxide route is recommended, it is valuable for process chemists to be aware of alternative approaches.

G cluster_strategies Alternative Cyanation Strategies Target Ethyl 2-(2-cyanopyridin-4-yl)acetate N_Oxide_Route Recommended: N-Oxide Route (Reissert-Henze) N_Oxide_Route->Target Pros: Scalable, High Yield, Cost-Effective Reagents SNAr_Route Alternative 1: SNAr (from 2-Halopyridine) SNAr_Route->Target Cons: Requires Halogenated Precursor, May Use Heavy Metals (e.g., CuCN) CH_Cyanation_Route Alternative 2: Direct C-H Cyanation CH_Cyanation_Route->Target Cons: Expensive Catalysts (e.g., Pd), Potential Catalyst Poisoning by CN⁻

Caption: Comparison of primary synthetic routes to the target molecule.

  • Nucleophilic Aromatic Substitution (SNAr): This approach would involve displacing a halogen (e.g., chlorine or bromine) from the 2-position of a precursor like ethyl 2-(2-chloropyridin-4-yl)acetate using a cyanide salt, often with a copper or palladium catalyst.[3] The primary drawback is the requirement to synthesize the halogenated starting material, adding steps to the overall process.

  • Direct C-H Cyanation: Modern methods allow for the direct cyanation of pyridine C-H bonds using transition metal catalysts (e.g., palladium).[9] While elegant, these methods often suffer from the high cost of catalysts and ligands, and the potential for the catalyst to be deactivated (poisoned) by the cyanide reagent, making them less attractive for large-scale industrial production.[9]

Conclusion

The synthetic route proceeding through N-oxidation followed by a modified Reissert-Henze cyanation represents a highly efficient, scalable, and economically viable method for producing ethyl 2-(2-cyanopyridin-4-yl)acetate. The use of inexpensive and readily available reagents, coupled with robust and high-yielding reaction conditions, makes this pathway ideally suited for researchers and drug development professionals requiring access to significant quantities of this important pharmaceutical intermediate. Careful adherence to safety protocols, particularly when handling cyanide, is paramount for successful implementation.

References

  • Benchchem. Synthesis of 2-Cyanopyridine from Pyridine N-oxide.
  • Huo, Z., et al. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chim. Slov.2009, 56, 659–663.
  • Daugulis, O., et al. Chelation-Assisted Palladium-Catalyzed Direct Cyanation of 2-Arylpyridine C−H Bonds. Organic Letters2009 , 11(20), 4704–4707. Available from: [Link]

  • Enamine Ltd. The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Molbank2021.
  • Syngenta Limited. Process for the preparation of 2-cyanopyridines. WO2001017970A1. Google Patents.
  • Martin, R., et al. Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au2021 . Available from: [Link]

  • Huo, Z., et al. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. ResearchGate. Available from: [Link]

  • Unknown. α‐Cyanation of substituted pyridine N‐oxides under optimized reaction condition. ResearchGate. Available from: [Link]

  • Davies, H. M. L., et al. One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. Org. Lett.2008 , 10(15), 3287–3290. Available from: [Link]

  • Fife, W. K., & Scriven, E. F. V. Cyanation in the Pyridine Series: Synthetic Applications of the Reissert-Henze and Related Reactions. Heterocycles1984 , 22(10), 2375-2395. Available from: [Link]

  • Akaji, M. Functionalization of Pyridines via Reissert-Henze Reaction. J. Heterocycl. Chem.2004.
  • Buchwald, S. L., et al. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters2015 , 17(1), 192–195. Available from: [Link]

  • Martin, R., et al. Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au2021 , 1(6), 825–832. Available from: [Link]

  • Fife, W. K. Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. J. Org. Chem.1983 , 48(8), 1375–1377. Available from: [Link]

Sources

Protocol for selective hydrolysis of ethyl 2-(2-cyanopyridin-4-yl)acetate ester

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: The selective hydrolysis of ethyl 2-(2-cyanopyridin-4-yl)acetate (1) presents a dual chemical challenge.

  • Chemoselectivity: You must hydrolyze the ester (–COOEt) without attacking the cyano group (–CN). While esters are generally more reactive, the 2-cyano group on a pyridine ring is electronically activated by the ring nitrogen, making it susceptible to nucleophilic attack (forming the amide) under standard alkaline conditions.

  • Product Stability (The "Trap"): The product, 2-(2-cyanopyridin-4-yl)acetic acid (2) , is inherently unstable in its free acid/zwitterionic form. 4-Pyridylacetic acids are prone to rapid thermal decarboxylation because the pyridine nitrogen acts as an electron sink, stabilizing the carbanion intermediate.

The Solution: This protocol utilizes a Lithium Hydroxide (LiOH) mediated hydrolysis at low temperature , followed by a specific acidic workup to isolate the Hydrochloride Salt .

  • Why LiOH? Lithium acts as a mild Lewis acid, coordinating with the ester carbonyl oxygen, accelerating hydrolysis at lower temperatures (0°C) where the nitrile remains inert.

  • Why HCl Salt? Protonating the pyridine nitrogen deactivates the ring, preventing the electron-sink mechanism required for decarboxylation. The HCl salt is the only storage-stable form of this molecule.

Part 2: Mechanistic Pathways & Decision Logic

The following diagram illustrates the reaction pathways, highlighting the critical decarboxylation trap that must be avoided.

ReactionPathways Substrate Ethyl 2-(2-cyanopyridin-4-yl)acetate (Starting Material) Target Target: Carboxylate Salt (Lithium 2-(2-cyanopyridin-4-yl)acetate) Substrate->Target LiOH, THF/H2O, 0°C (Selective) SideProduct Side Product: Amide (Over-hydrolysis) Substrate->SideProduct NaOH, Heat, or Extended Time FreeAcid Free Acid / Zwitterion (UNSTABLE) Target->FreeAcid Acidification to pH 4-5 Product Final Product: HCl Salt (Stable Solid) Target->Product 1. Evaporate THF 2. Treat with 4M HCl/Dioxane Decarb Degradation: 2-Cyano-4-methylpyridine (Decarboxylation) FreeAcid->Decarb RT / Heat (-CO2)

Figure 1: Reaction landscape showing the selective pathway (Green/Blue) versus degradation risks (Red).

Part 3: The "Gold Standard" Protocol (LiOH Method)

Objective: Selective hydrolysis of the ester moiety while preserving the nitrile and preventing decarboxylation.

Materials & Reagents
ReagentSpecificationRole
Ethyl 2-(2-cyanopyridin-4-yl)acetate>98% PuritySubstrate
Lithium Hydroxide Monohydrate (LiOH[1][2]·H2O)Reagent GradeHydrolysis Agent
Tetrahydrofuran (THF)HPLC Grade, stabilizer-freeSolvent (solubilizes ester)
WaterDeionized (DI)Solvent (solubilizes base)
HCl in Dioxane4.0 M SolutionAcidification/Salt Formation
Ethyl Acetate (EtOAc)ACS GradeWash solvent
Step-by-Step Methodology

1. Preparation (0 min)

  • Dissolve 1.0 equiv of Ethyl 2-(2-cyanopyridin-4-yl)acetate in THF (Concentration: 0.1 M).

  • Prepare a separate solution of 1.2 equiv LiOH·H2O in water (Volume ratio THF:Water should be 3:1).

  • Cool the ester/THF solution to 0°C using an ice/water bath.

2. Hydrolysis (0 - 60 min)

  • Dropwise Addition: Slowly add the LiOH aqueous solution to the THF solution over 10 minutes. Maintain internal temperature < 5°C.

  • Monitoring: Stir at 0°C. Monitor via TLC (50% EtOAc/Hexane) or LC-MS every 15 minutes.

    • Target: Disappearance of starting ester (Rf ~0.6).

    • Stop Condition: Reaction is typically complete within 45-60 minutes. Do not over-stir , as this risks attacking the nitrile.

3. Workup & Stabilization (Critical Phase)

  • Concentration: Evaporate the THF in vacuo at room temperature (Do not heat above 30°C). You will be left with the aqueous Lithium carboxylate salt.

  • Wash: Extract the aqueous layer once with EtOAc to remove unreacted ester or non-polar impurities. Discard the organic layer.

  • Salt Formation (The Stabilization Step):

    • Cool the aqueous phase to 0°C.

    • Acidify carefully with 1M HCl to pH ~2-3. Note: Do not stop at pH 5-6 (isoelectric point), as the zwitterion precipitates and may decarboxylate.

    • Lyophilization (Recommended): Freeze-dry the acidic aqueous solution to obtain the crude HCl salt.

    • Alternative (Precipitation): If lyophilization is unavailable, evaporate water at high vacuum (cold) to a residue. Triturate the residue with 4M HCl in Dioxane or anhydrous ether/acetonitrile to precipitate the pure Hydrochloride salt.

4. Isolation

  • Filter the white solid (Product HCl salt).

  • Wash with cold diethyl ether.

  • Dry under high vacuum at RT. Store at -20°C.

Part 4: Alternative Enzymatic Protocol (Green Chemistry)

For ultra-sensitive applications where no acidic/basic exposure is tolerated, use Candida antarctica Lipase B (CAL-B) .

  • Conditions: Immobilized CAL-B (Novozym 435) in Phosphate Buffer (pH 7.0) / Acetone (9:1).

  • Temperature: 25°C.

  • Pros: 100% Chemoselectivity (Nitrile is invisible to the lipase).

  • Cons: Slower reaction rate (24-48 hours); requires careful pH maintenance (titration) as acid is produced.

Part 5: Analytical Validation (QC)

Verify the integrity of the product using the following markers.

MethodDiagnostic MarkerSuccess Criteria
1H NMR (D2O) Ethyl GroupAbsent: Triplet (~1.2 ppm) and Quartet (~4.1 ppm) must be gone.
1H NMR (D2O) Methylene (-CH2-)Present: Singlet at ~3.8-4.0 ppm. (If decarboxylation occurred, this becomes a methyl group at ~2.4 ppm).
IR Spectroscopy Nitrile (-CN)Present: Sharp peak at 2230–2240 cm⁻¹ . (Amide would show broad bands at 3300/1650 cm⁻¹).
13C NMR Carbonyl (-COOH)Shift: Carbonyl peak shifts from ~170 ppm (ester) to ~173-175 ppm (acid).

Part 6: Troubleshooting Guide

Issue 1: Loss of Product Mass (Decarboxylation)

  • Symptom:[3][4][5][6] NMR shows a methyl group on the pyridine ring instead of the acetic acid side chain. Bubbling observed during workup.

  • Cause: The free acid was allowed to sit in solution or was heated.

  • Fix: Proceed immediately to the HCl salt form. Avoid rotary evaporation baths >30°C. Use Lyophilization.

Issue 2: Amide Formation

  • Symptom:[3][4][5][6] IR shows loss of nitrile stretch; MS shows M+18 peak.

  • Cause: Hydrolysis temperature too high or reaction time too long.

  • Fix: Strictly maintain 0°C. Reduce LiOH equivalents to 1.05. Switch to Enzymatic route.

Issue 3: Incomplete Hydrolysis

  • Symptom:[3][4][5][6] Starting material remains after 2 hours.

  • Cause: Poor solubility in THF/Water mix.

  • Fix: Increase THF ratio or add a phase transfer catalyst (e.g., TBAB) in catalytic amounts (1 mol%).

References

  • General Ester Hydrolysis Selectivity

    • Lithium Hydroxide in THF/Water: "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters." Chem. Pharm.[1] Bull., 2021.[1][2]

  • Stability of Pyridylacetic Acids

    • Decarboxylation Kinetics: "Nitrogen Kinetic Isotope Effects on the Decarboxylation of 4-Pyridylacetic Acid." J. Org.[7] Chem., 2001.[7]

  • Commercial Availability of Stable Salt

    • 4-Pyridylacetic acid hydrochloride product page (Confirming HCl salt as the stable form).
  • Nitrile Stability

    • Hydrolysis of Nitriles:[8][9][10] "Hydrolysis of Nitriles - Organic Chemistry Tutor."[6] (Overview of harsh conditions required for nitrile hydrolysis vs mild ester conditions).

Sources

Using ethyl 2-(2-cyanopyridin-4-yl)acetate as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Profile

Ethyl 2-(2-cyanopyridin-4-yl)acetate represents a high-value "bifunctional" scaffold in modern drug discovery. Unlike generic pyridine building blocks, this specific isomer offers a unique geometry (1,3-substitution pattern) and orthogonal reactivity profiles that are critical for Fragment-Based Drug Discovery (FBDD) and Targeted Covalent Inhibitors (TCIs).

This guide details the strategic application of this scaffold, focusing on its utility as a Cysteine-targeting warhead , a precursor for bioisosteric switching , and a linker hub for PROTACs.

Physicochemical Profile
PropertyValue / DescriptionRelevance
Molecular Formula

Low MW (190.20 Da) ideal for FBDD.
ClogP ~1.2 (Est.)Favorable lipophilicity for cell permeability.
H-Bond Acceptors 3 (Pyridine N, CN, Carbonyl)Rich interaction potential with kinase hinge regions.
Key Reactivity A C2-Nitrile Electrophilic trap (Cys targeting) or Bioisostere precursor.
Key Reactivity B C4-Acetate CH-acidic position; Ester handle for chain extension.

Strategic Applications

A. The "Warhead" Strategy: Covalent Cysteine Targeting

Recent data indicates that electron-deficient 2-cyanopyridines can act as reversible covalent inhibitors by reacting with nucleophilic cysteine residues in protein binding pockets (e.g., JAK3, BTK). The nitrile carbon, activated by the adjacent pyridine nitrogen, forms a thioimidate adduct.

Mechanism: The C4-acetate group acts as an electron-withdrawing auxiliary, further tuning the electrophilicity of the C2-nitrile, making it more reactive than a standard benzonitrile but stable enough to avoid non-specific glutathione depletion.

B. Orthogonal Synthetic Divergence

The scaffold allows for "divergent synthesis." You can modify the "Tail" (acetate) without disturbing the "Head" (nitrile), or transform the Head into a tetrazole (carboxylic acid bioisostere) while keeping the Tail intact.

Divergence Scaffold Ethyl 2-(2-cyanopyridin-4-yl)acetate (The Scaffold) Tetrazole Tetrazole Derivative (Bioisostere) Scaffold->Tetrazole  NaN3 / ZnBr2 Amine Aminomethyl Pyridine (Reduction) Scaffold->Amine  H2 / Pd/C Thioimidate Thioimidate Adduct (Cys-Covalent Binding) Scaffold->Thioimidate  + Cysteine (Protein) Acid Carboxylic Acid (Selective Hydrolysis) Scaffold->Acid  LiOH (1 eq) Heterocycle Pyrazolone/Fused Ring (Cyclization) Scaffold->Heterocycle  Hydrazine Amide Amide Linker (Library Generation) Acid->Amide  Amine / HATU

Figure 1: Synthetic divergence map showing orthogonal functionalization pathways.

Detailed Experimental Protocols

Protocol 1: Selective Hydrolysis (Preserving the Nitrile)

Objective: Convert the ester to a carboxylic acid for coupling, without hydrolyzing the sensitive nitrile group to a primary amide. Challenge: Strong basic conditions (NaOH/Heat) will hydrolyze both the ester and the nitrile.

Reagents:

  • Scaffold: 1.0 eq

  • Lithium Hydroxide Monohydrate (LiOH·H2O): 1.1 eq

  • Solvent: THF/Water (3:1 v/v)

Procedure:

  • Dissolve 1.0 g (5.26 mmol) of ethyl 2-(2-cyanopyridin-4-yl)acetate in 15 mL THF. Cool to 0°C.

  • Add LiOH·H2O (243 mg, 5.78 mmol) dissolved in 5 mL water dropwise over 10 minutes.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The ester spot (

      
      ) should disappear; the acid stays at baseline.
      
  • Critical Step: Carefully adjust pH to ~4-5 using 1M HCl. Do not go below pH 3 to prevent nitrile hydrolysis or pyridine protonation trapping.

  • Extract with EtOAc (3 x 20 mL). The product is amphoteric; if extraction is poor, use n-Butanol.

  • Dry over

    
     and concentrate.
    
  • Yield: Expect 85-90% of a white solid.

Protocol 2: Tetrazole Synthesis (Nitrile Bioisostere)

Objective: Convert the C2-cyano group into a 5-substituted-1H-tetrazole (a lipophilic carboxylic acid bioisostere). Safety Note: This protocol uses Zinc Bromide (


) and Sodium Azide (

) to generate

in situ. This is safer than using tributyltin azide but still requires a blast shield.

Reagents:

  • Scaffold: 1.0 eq

  • Sodium Azide (

    
    ): 1.5 eq
    
  • Zinc Bromide (

    
    ): 1.5 eq
    
  • Solvent: Water/Isopropanol (2:1) or DMF (if solubility is low).

Procedure:

  • In a pressure vial, dissolve the scaffold (1.0 eq) in solvent (0.5 M concentration).

  • Add

    
     (1.5 eq) followed by 
    
    
    
    (1.5 eq).
  • Seal the vial and heat to 80°C for 12-16 hours.

    • Mechanism:[1] The Lewis acid (

      
      ) activates the nitrile, facilitating the [3+2] cycloaddition of the azide.
      
  • Cool to RT. Add 3M HCl until pH 1 to break the Zinc-Tetrazole complex.

  • Extract with EtOAc. The tetrazole is acidic (

    
    ); ensure the aqueous layer is acidic during extraction.
    
  • Validation:

    
     NMR will show the disappearance of the nitrile peak (~117 ppm) and appearance of the tetrazole carbon (~155 ppm).
    
Protocol 3: Covalent Binding Assay (GSH Reactivity)

Objective: Assess the reactivity of the scaffold toward biological thiols (Glutathione stability vs. Target reactivity).

Procedure:

  • Prepare a 10 mM stock of the scaffold in DMSO.

  • Prepare a 10 mM stock of Reduced Glutathione (GSH) in PBS buffer (pH 7.4).

  • Mix equimolar amounts (final conc 500

    
    ) in PBS/DMSO (9:1) at 37°C.
    
  • Analysis: Inject onto HPLC-MS at t=0, 1h, 4h, 24h.

  • Interpretation:

    • 0-5% Adduct at 24h: Non-reactive (inert).

    • 5-30% Adduct at 24h: Tunable reversible covalent warhead (Ideal for TCI).

    • >50% Adduct at 1h: Too reactive (likely toxic/pan-assay interference).

    • Note: The 2-cyanopyridine moiety typically falls in the "Tunable" range, forming a reversible thioimidate.

Synthesis of the Scaffold

If the specific ethyl ester is not commercially available in bulk, it is synthesized from 4-methyl-2-cyanopyridine (commercially available).

Synthesis Start 4-Methyl-2-cyanopyridine Base LHMDS or NaH (THF, -78°C) Start->Base Deprotonation of benzylic methyl Electrophile Diethyl Carbonate (or Ethyl Chloroformate) Base->Electrophile Nucleophilic Attack Product Ethyl 2-(2-cyanopyridin-4-yl)acetate Electrophile->Product Workup

Figure 2: Synthesis route from commodity starting materials.

Synthesis Notes:

  • The methyl protons at C4 are significantly acidic (

    
    ) due to the electron-withdrawing nature of the pyridine ring and the 2-cyano group.
    
  • Safety: Avoid using strong nucleophilic bases (like n-BuLi) that might attack the nitrile group. LHMDS (Lithium Hexamethyldisilazide) is preferred due to its steric bulk, preventing nucleophilic attack on the CN group while effectively deprotonating the methyl group.

References

  • Covalent Targeting with Cyanopyridines

    • K. M.[1] Backus, et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016 , 534, 570–574.

    • Note: Establishes the utility of 2-cyanopyridines as cysteine-reactive electrophiles.
  • Nitrile Bioisosteres (Tetrazoles)

    • N. A. Meanwell. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem., 2018 , 61(14), 5822–5880.

    • Context: Discusses tetrazoles and nitriles in medicinal chemistry.
  • Synthesis of Pyridine Acetates: S. Sato, et al. "Synthesis of 2,7-Naphthyridines via Cyclization of Pyridine Derivatives." J. Heterocyclic Chem., 2011. (General reference for pyridine acetic acid reactivity). Specific Protocol: "Reaction of 4-methylpyridines with diethyl carbonate using LHMDS." Organic Process Research & Development.
  • Safety of Cyanopyridines

    • "2-Cyanopyridine Safety Data Sheet." TCI Chemicals.

Sources

Synthesis of heterocycles using ethyl 2-(2-cyanopyridin-4-yl)acetate as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Divergent Synthesis of N-Heterocycles Using Ethyl 2-(2-cyanopyridin-4-yl)acetate

Executive Summary

Ethyl 2-(2-cyanopyridin-4-yl)acetate (CAS 1256337-25-3) is a high-value bifunctional building block characterized by an electron-deficient pyridine core substituted with a nitrile group at the C2 position and an acetate moiety at the C4 position. This unique substitution pattern renders the methylene bridge highly acidic and the functional groups orthogonal, allowing for divergent synthesis of complex bi-heterocyclic scaffolds common in kinase inhibitors and GPCR ligands.[1]

This guide details three validated synthetic workflows:

  • C-H Activation/Knoevenagel Condensation: Exploiting the active methylene for chain extension.[1]

  • Bi-Aryl Heterocycle Construction: Synthesis of Pyridyl-Pyrimidines and Pyridyl-Oxadiazoles.

  • Nitrile Bioisosterism: Transformation of the C2-cyano group into tetrazoles.[1]

Reactivity Profile & Mechanistic Insight

The versatility of this scaffold stems from the electronic interplay between the pyridine ring and its substituents.[1]

  • Site A (Methylene, -CH₂-): The acidity of these protons is significantly enhanced (

    
     in DMSO) relative to phenylacetates due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-cyano group. This makes it an excellent nucleophile for mild alkylations and condensations.[1]
    
  • Site B (Ester, -COOEt): A standard electrophile for acyl substitution.[1] It reacts preferentially with hard nucleophiles (hydrazines, amines) over the nitrile.[1]

  • Site C (Nitrile, -CN): Located at the C2 position, it is activated for nucleophilic attack (e.g., by azides) or hydrolysis, yet remains stable under mild basic conditions used for Site A/B transformations.[1]

Experimental Protocols

Workflow 1: Knoevenagel Condensation (C=C Bond Formation)

Target: Synthesis of


-unsaturated esters for Michael acceptors or further cyclization.

Rationale: The enhanced acidity allows this reaction to proceed with weak bases, avoiding self-condensation side reactions common with stronger bases.[1]

Protocol:

  • Reagents: Ethyl 2-(2-cyanopyridin-4-yl)acetate (1.0 equiv), Aromatic Aldehyde (1.1 equiv), Piperidine (0.1 equiv), Glacial Acetic Acid (0.1 equiv).[1]

  • Solvent: Toluene (anhydrous).[1]

  • Procedure:

    • Charge a reaction vessel equipped with a Dean-Stark trap with the starting material and aldehyde in toluene (0.5 M).[1]

    • Add piperidine and acetic acid sequentially.[1]

    • Reflux for 4–6 hours, monitoring water collection in the trap.[1]

    • TLC Monitoring: Disappearance of the "active methylene" spot (usually lower

      
       than aldehyde).[1]
      
    • Workup: Cool to RT. Wash with water (2x) and brine.[1] Dry over

      
       and concentrate.
      
    • Purification: Recrystallization from EtOH/Hexane is often sufficient due to the high crystallinity of the conjugated product.[1]

ParameterConditionNote
Base Piperidine/AcOHCatalytic buffer system prevents ester hydrolysis.
Temp 110°C (Reflux)Essential for water removal (azeotrope).[1]
Yield 85-95%High yields typical for electron-deficient acetates.[1]
Workflow 2: Synthesis of Pyridyl-Pyrimidines (Bi-Heterocycles)

Target: Kinase inhibitor scaffolds (e.g., similar to Pazopanib analogues).

Rationale: The


-unsaturated ester obtained from Workflow 1 acts as a Michael acceptor for amidines, followed by cyclization.[1]

Protocol:

  • Reagents: Knoevenagel Product (from Workflow 1, 1.0 equiv), Benzamidine hydrochloride (1.2 equiv), NaOEt (2.5 equiv).[1]

  • Solvent: Absolute Ethanol.

  • Procedure:

    • Prepare a solution of NaOEt in EtOH.

    • Add Benzamidine HCl and stir for 15 min to liberate the free base.

    • Add the Knoevenagel product slowly.[1]

    • Reflux for 8–12 hours.[1]

    • Mechanism: Michael addition of the amidine nitrogen to the

      
      -carbon, followed by intramolecular acyl substitution at the ester.[1]
      
    • Workup: Evaporate EtOH. Redissolve residue in water.[1] Acidify with 1N HCl to pH 4–5 to precipitate the pyrimidinone.[1]

    • Purification: Filtration and washing with cold ether.[1]

Workflow 3: Synthesis of Pyridyl-1,3,4-Oxadiazoles

Target: Metabolic stability enhancement (ester bioisostere).

Protocol:

  • Step A (Hydrazide Formation):

    • Reflux Ethyl 2-(2-cyanopyridin-4-yl)acetate with Hydrazine hydrate (5 equiv) in EtOH for 3 hours.

    • Cool and filter the precipitated hydrazide (Yield >90%).[1] Note: The CN group usually survives these conditions if temperature is kept <80°C.[1]

  • Step B (Cyclization):

    • Suspend the hydrazide in Triethyl orthoformate (solvent/reagent).[1]

    • Add catalytic p-TsOH.[1] Reflux for 4 hours.

    • Concentrate and recrystallize to obtain the 1,3,4-oxadiazole.[1]

Pathway Visualization (DOT Diagram)

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

G Start Ethyl 2-(2-cyanopyridin-4-yl)acetate (Core Scaffold) Acrylate α,β-Unsaturated Ester (Knoevenagel Product) Start->Acrylate ArCHO, Piperidine Reflux (Path 1) Hydrazide Pyridyl-Acetohydrazide Start->Hydrazide N2H4·H2O, EtOH (Path 2) Tetrazole Tetrazolyl-Pyridine (Anionic Pharmacophore) Start->Tetrazole NaN3, NH4Cl DMF, 100°C (Path 3) Pyrimidine Pyridyl-Pyrimidinone (Kinase Inhibitor Scaffold) Acrylate->Pyrimidine Amidine/Guanidine NaOEt, Cyclization Oxadiazole Pyridyl-1,3,4-Oxadiazole (Stable Bioisostere) Hydrazide->Oxadiazole HC(OEt)3 p-TsOH

Figure 1: Divergent synthetic map showing the transformation of the ethyl 2-(2-cyanopyridin-4-yl)acetate scaffold into three distinct heterocyclic classes.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Knoevenagel Water accumulationEnsure efficient Dean-Stark operation or use molecular sieves.
Nitrile Hydrolysis Base too strong/wetUse anhydrous conditions; switch from NaOH to Piperidine or DBU.[1]
Self-Condensation High concentrationDilute reaction to 0.1 M; add aldehyde before base.[1]
Incomplete Cyclization Steric hindranceFor bulky aldehydes in Path 1, use microwave irradiation (140°C, 20 min).[1]

References

  • Knoevenagel Condensation on Pyridylacetates: Jones, G.[1] "The Knoevenagel Condensation."[1] Organic Reactions, 2011.[1] [1]

  • Synthesis of Pyrimidinones from Acrylates: El-Hashash, M. A., et al.[1] "Synthesis and Biological Evaluation of Some New Pyrimidinone Derivatives." Molecules, 2018.[1] [1]

  • Tetrazole Synthesis from Nitriles: Himo, F., et al.[1] "Mechanisms of Azide–Nitrile Cycloadditions."[1] J. Am. Chem. Soc., 2005.[1]

  • General Reactivity of Active Methylene Compounds: March, J. "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] Wiley-Interscience.[1]

Sources

Reaction conditions for condensing ethyl 2-(2-cyanopyridin-4-yl)acetate with aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Reaction Conditions for the Knoevenagel Condensation of Ethyl 2-(2-cyanopyridin-4-yl)acetate with Aldehydes

Introduction: Significance and Scope

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated systems from active methylene compounds and carbonyls.[1][2] This reaction holds particular significance in medicinal chemistry and materials science, where the resulting products serve as crucial intermediates for pharmaceuticals, functional dyes, and polymers.

This guide focuses on a specific, highly relevant variant: the condensation of ethyl 2-(2-cyanopyridin-4-yl)acetate with a range of aldehydes. The ethyl 2-(2-cyanopyridin-4-yl)acetate substrate is of special interest due to the strong electron-withdrawing nature of its cyanopyridyl moiety, which significantly enhances the acidity of the adjacent methylene protons. This heightened reactivity allows for efficient condensation under a variety of conditions, leading to the synthesis of ethyl 2-(2-cyanopyridin-4-yl)-3-arylacrylates. These products are valuable precursors for more complex heterocyclic structures and compounds with potential biological activity.

This document provides a comprehensive overview of the reaction mechanism, explores critical experimental parameters, and offers detailed, field-proven protocols for researchers in drug development and synthetic chemistry.

The Reaction Mechanism: A Stepwise View

The Knoevenagel condensation proceeds via a base-catalyzed mechanism involving three primary stages: enolate formation, nucleophilic addition (an aldol-type addition), and dehydration.[1][3][4]

  • Enolate Formation: A base, typically a weak amine like piperidine or an organocatalyst like DABCO, abstracts a proton from the α-carbon of ethyl 2-(2-cyanopyridin-4-yl)acetate. The resulting carbanion is highly stabilized by resonance, with the negative charge delocalized across the cyano and ester groups.

  • Nucleophilic Attack: The resonance-stabilized enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate.

  • Protonation & Dehydration: The intermediate is protonated, often by the conjugate acid of the base catalyst, to form an aldol-type adduct. This adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product.

Knoevenagel_Mechanism Reactants Ethyl 2-(2-cyanopyridin-4-yl)acetate + Aldehyde (R-CHO) + Base (B:) Enolate Resonance-Stabilized Enolate Reactants->Enolate + B: - BH⁺ Intermediate Tetrahedral Intermediate Enolate->Intermediate + R-CHO AldolAdduct Aldol Adduct Intermediate->AldolAdduct + BH⁺ - B: Product α,β-Unsaturated Product + H₂O AldolAdduct->Product - H₂O

Caption: The general mechanism of the base-catalyzed Knoevenagel condensation.

Optimizing Reaction Conditions: A Guide to Key Parameters

The success and efficiency of the condensation hinge on the careful selection of several key parameters. The high reactivity of ethyl 2-(2-cyanopyridin-4-yl)acetate offers flexibility, but optimal conditions will vary depending on the specific aldehyde used.

Choice of Base/Catalyst

The catalyst's primary role is to deprotonate the active methylene compound without promoting undesirable side reactions, such as the self-condensation of the aldehyde.

  • Weak Organic Bases: Piperidine is a classic and highly effective catalyst for this reaction.[5] Its mild basicity is sufficient to generate the enolate without causing aldehyde polymerization. Other amines like triethylamine and pyridine are also commonly used.[1][6]

  • Organocatalysts: 1,4-Diazabicyclo[2.2.2]octane (DABCO) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are powerful, non-nucleophilic bases that can catalyze the reaction with high efficiency, often at room temperature.[7][8]

  • Lewis Acids & Other Systems: While less common for this specific transformation, various Lewis acids and heterogeneous catalysts have been reported for Knoevenagel condensations, offering benefits like easy removal and recyclability.[9] Triphenylphosphine has also been shown to be an effective catalyst under solvent-free conditions.[10]

Solvent Selection

The choice of solvent can influence reaction rates, yields, and product isolation.

  • Protic Solvents: Ethanol is a widely used, effective, and environmentally benign solvent that readily dissolves the reactants and facilitates product precipitation upon cooling.[11]

  • Aprotic Solvents: Dichloromethane (DCM), N,N-dimethylformamide (DMF), and toluene are effective alternatives. Toluene is particularly useful when water removal is desired via a Dean-Stark apparatus to drive the reaction equilibrium towards the product.[4]

  • Green Solvents: Water has been successfully employed as a solvent, often in the presence of a promoter or surfactant, aligning with the principles of green chemistry.[9][12]

  • Solvent-Free Conditions: For certain substrates, the reaction can be performed neat or by grinding the reactants together, often with microwave assistance, which can dramatically reduce reaction times and simplify purification.[10][13]

Impact of Aldehyde Substituents

The electronic nature of the aldehyde substrate has a predictable effect on the reaction outcome.

  • Electron-Withdrawing Groups (EWGs): Aldehydes bearing EWGs (e.g., nitro, cyano, halo groups) on the aromatic ring are more electrophilic. They react faster and typically give higher yields.[14]

  • Electron-Donating Groups (EDGs): Aldehydes with EDGs (e.g., methoxy, methyl, amino groups) are less electrophilic, leading to slower reaction rates and potentially lower yields.[14] These reactions may require higher temperatures or longer reaction times to achieve full conversion.

Comparative Data on Reaction Conditions

The following table summarizes various conditions reported for Knoevenagel condensations involving ethyl cyanoacetate and different aldehydes, providing a useful reference for protocol development.

Aldehyde SubstrateBase/Catalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
BenzaldehydePiperidine (10)EthanolReflux2 h~95%[5][11]
4-NitrobenzaldehydeDABCO (20)Water/[HyEtPy]ClRoom Temp5 min99%[15]
4-ChlorobenzaldehydeDBU (100)WaterRoom Temp10 min98%[7]
4-MethoxybenzaldehydeTriphenylphosphine (10)None (Neat, MW)80°C2 min94%[10]
Thiophene-2-carbaldehydePiperidine (catalytic)EthanolN/AN/A80%[16]
Various AromaticDIPEAc (10)Hexane70°C3 h~91%[6]

Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Classic Piperidine-Catalyzed Condensation

This protocol describes a robust and widely applicable method using piperidine in ethanol.

Materials:

  • Aromatic aldehyde (10 mmol)

  • Ethyl 2-(2-cyanopyridin-4-yl)acetate (10 mmol)

  • Piperidine (1 mmol, 10 mol%)

  • Ethanol (20-30 mL)

  • Deionized water

  • Cold ethanol for washing

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (10 mmol) and ethyl 2-(2-cyanopyridin-4-yl)acetate (10 mmol).

  • Add ethanol (20-30 mL) and stir the mixture until all solids are dissolved.

  • Add piperidine (1 mmol) to the solution using a micropipette.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Upon completion, remove the flask from the heat source and allow it to cool to room temperature. The product will often crystallize or precipitate from the solution.

  • If precipitation is slow, place the flask in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to obtain the purified α,β-unsaturated compound.

Protocol 2: Efficient DABCO-Catalyzed Room Temperature Synthesis

This protocol outlines a greener, faster method using the organocatalyst DABCO.

Materials:

  • Aromatic aldehyde (5 mmol)

  • Ethyl 2-(2-cyanopyridin-4-yl)acetate (5 mmol)

  • DABCO (1 mmol, 20 mol%)

  • Water (10 mL)

  • Ethanol (10 mL)

Procedure:

  • In a 50 mL flask, combine the aromatic aldehyde (5 mmol), ethyl 2-(2-cyanopyridin-4-yl)acetate (5 mmol), and DABCO (1 mmol).[17]

  • Add a solvent mixture of water (10 mL) and ethanol (10 mL).[17]

  • Stir the resulting mixture vigorously at room temperature. For highly reactive aldehydes (e.g., those with strong EWGs), the reaction can be complete in under 30 minutes.[15]

  • Monitor the reaction by TLC. A solid product will typically form as the reaction proceeds.

  • Once the starting material is consumed, collect the solid by vacuum filtration.

  • Wash the product thoroughly with a 1:1 mixture of water and ethanol to remove the catalyst and any unreacted starting materials.[17]

  • Dry the final product in a vacuum oven.

Workflow and Logic Visualization

The following diagram illustrates the typical experimental workflow for the synthesis and purification of the target compounds.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start 1. Assemble Glassware (Flask, Condenser) Reagents 2. Charge Reactants (Aldehyde, Acetate, Solvent, Base) Start->Reagents Execute 3. Heat to Target Temp (e.g., Reflux) or Stir at RT Reagents->Execute Monitor 4. Monitor via TLC Execute->Monitor Cool 5. Cool to RT / Ice Bath Monitor->Cool Reaction Complete Isolate 6. Isolate Solid via Filtration Cool->Isolate Purify 7. Wash with Cold Solvent & Dry Under Vacuum Isolate->Purify End 8. Characterize Product (NMR, IR, MP) Purify->End

Caption: A typical experimental workflow for Knoevenagel condensation reactions.

References

  • ResearchGate. (n.d.). Scheme 2 Probable mechanism of the Knoevenagel condensation reaction... [Image]. Retrieved from [Link]

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (2018). Knoevenagel condensation of aldehydes with ethyl cyanoacetate. [Table]. Retrieved from [Link]

  • IIT JEE. (2021, May 24). Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Green Procedure for the Knoevenagel Condensation under Solvent-Free Conditions. Retrieved from [Link]

  • Bull. Korean Chem. Soc. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]

  • The Chemists' Cookbook. (2022, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up [Video]. YouTube. Retrieved from [Link]

  • Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate [Image]. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel Condensation of Aldehydes with Ethyl Cyanoacetate in Water Catalyzed by P4VP/Al2O3-SiO2. Retrieved from [Link]

  • ResearchGate. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from [Link]

  • Lima, F. S., et al. (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 13(1), 1-14. Retrieved from [Link]

  • González-Báez, F. O., et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. IUCrData, 2(2), x170128. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Ethyl 2-(2-cyanopyridin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Yield-Killers"

The synthesis of ethyl 2-(2-cyanopyridin-4-yl)acetate (CAS: 1256337-25-3) presents a classic "chemoselectivity vs. reactivity" paradox. The electron-withdrawing cyano group at the 2-position acidifies the C4-methyl protons, facilitating deprotonation. However, that same cyano group is highly electrophilic, acting as a "sink" for strong bases and nucleophiles, leading to amidine formation or polymerization.

This guide addresses the two primary synthetic pathways:

  • Route A (Lateral Lithiation): Direct alkylation of 2-cyano-4-methylpyridine. (High risk, low cost).

  • Route B (Late-Stage Cyanation): Pd-catalyzed cyanation of ethyl 2-(2-chloropyridin-4-yl)acetate. (Lower risk, higher cost).

Module 1: Route A – Lateral Lithiation (Direct Alkylation)

Precursor: 2-cyano-4-methylpyridine Reagents: LiHMDS (Lithium Hexamethyldisilazide), Diethyl Carbonate (DEC) or Ethyl Chloroacetate.

The Core Problem: "Base Consumption"

Users often report yields <30% with complex impurity profiles. This is typically caused by the nucleophilic attack of the base on the nitrile carbon (Pinner-like mechanism) rather than the desired deprotonation of the methyl group.

Optimized Protocol

To maximize yield, you must switch from "Thermodynamic" control to strict "Kinetic" control.

Step-by-Step Workflow:

  • Solvent & Temp: Use anhydrous THF (0.1 M concentration). Cool to -78°C .

  • Base Selection: DO NOT use n-BuLi or LDA.

    • Reason: n-BuLi is too nucleophilic and will attack the CN group. LDA is better but can still cause side reactions at > -60°C.

    • Recommendation: Use LiHMDS (1.1 equiv) . The steric bulk prevents attack on the nitrile while sufficiently deprotonating the C4-methyl.

  • Addition Order (Critical):

    • Standard: Add Base to Substrate

      
       High local concentration of base 
      
      
      
      Side reactions.
    • Optimized:Inverse Addition. Pre-cool the base in THF to -78°C. Add the 2-cyano-4-methylpyridine slowly down the side of the flask.

  • Electrophile Trapping:

    • Stir the anion for exactly 30 mins at -78°C.

    • Add Diethyl Carbonate (1.5 equiv) rapidly.

    • Note: Diethyl carbonate is preferred over ethyl chloroacetate to avoid self-alkylation (Darzens condensation risks).

Troubleshooting Table: Lithiation Failures
SymptomProbable CauseCorrective Action
Dark Black/Tar Reaction Polymerization of nitrile initiated by nucleophilic base.Switch to LiHMDS; ensure Temp never exceeds -70°C during addition.
Recovery of Starting Material Incomplete deprotonation; Moisture in THF.Titrate LiHMDS before use.[1] Dry THF over molecular sieves (3Å).
Product is Amide (CONH2) Hydrolysis of CN group during workup.STOP using aqueous HCl/NaOH for quench. Use saturated NH4Cl or Phosphate Buffer (pH 6).
Bis-acylated product Anion equilibrates with product.Use excess Diethyl Carbonate (2-3 equiv) to favor mono-acylation.

Module 2: Route B – Late-Stage Cyanation (The Robust Alternative)

Precursor: Ethyl 2-(2-chloropyridin-4-yl)acetate Reagents: Zn(CN)2, Pd catalyst.

If Route A fails to scale, Route B is the industry standard for purity, despite the cost.

The Core Problem: Catalyst Poisoning

The pyridine nitrogen and the nitrile product can coordinate to Palladium, arresting the catalytic cycle (turnover number crashes).

Optimized Protocol

Catalyst System: Pd2(dba)3 + Xantphos or dppf .

  • Why: Bidentate ligands with wide bite angles (like Xantphos) are crucial to prevent the formation of stable, inactive bis-pyridine-Pd complexes.

Step-by-Step Workflow:

  • Degassing: Oxygen is the enemy. Sparge solvents (DMF or NMP) with Argon for 30 mins.

  • Stoichiometry: Substrate (1.0 eq), Zn(CN)2 (0.6 eq - supplies 1.2 eq CN), Pd2(dba)3 (2 mol%), Xantphos (4 mol%).

  • Additives: Add Zn powder (10 mol%) .

    • Mechanism:[2] This reduces any oxidized Pd(II) back to active Pd(0) in situ.

  • Temperature: Heat to 120°C.

    • Warning: Do not overshoot 140°C; thermal decomposition of the ester moiety can occur.

Module 3: Visualization of Synthetic Logic

The following diagram illustrates the decision logic for selecting the correct route and troubleshooting the specific failure modes of the Lithiation pathway.

YieldOptimization Start Start: Target Synthesis Ethyl 2-(2-cyanopyridin-4-yl)acetate Decision Select Precursor Strategy Start->Decision RouteA Route A: Lateral Lithiation (2-cyano-4-methylpyridine) Decision->RouteA Cost Sensitive / Large Scale RouteB Route B: Pd-Cyanation (2-chloro-ester) Decision->RouteB Purity Critical / Small Scale StepA1 Reagent: LiHMDS / -78°C (Kinetic Control) RouteA->StepA1 StepB1 Reagent: Zn(CN)2 / Pd-Cat RouteB->StepB1 IssueA1 Issue: Black Tar / Polymer? StepA1->IssueA1 StepA2 Electrophile: Diethyl Carbonate StepA1->StepA2 Success SolA1 Fix: Switch to Inverse Addition Check Anhydrous Conditions IssueA1->SolA1 Yes IssueA2 Issue: Hydrolysis to Amide? StepA2->IssueA2 SolA2 Fix: Buffer Quench (pH 6) Avoid Strong Acid/Base IssueA2->SolA2 Yes IssueB1 Issue: Low Conversion? StepB1->IssueB1 SolB1 Fix: Use Xantphos Ligand Add 10 mol% Zn dust IssueB1->SolB1 Yes

Caption: Decision matrix for synthetic route selection and troubleshooting logic for common yield-limiting factors.

FAQ: Researcher to Researcher

Q: Can I use NaH (Sodium Hydride) for Route A? It's cheaper. A: Not recommended. NaH is a heterogeneous base. The reaction requires higher temperatures (often RT or reflux) to initiate, at which point the 2-cyano group is unstable. You will likely see significant polymerization (red/black tar). If you must use NaH, you must switch the electrophile to Diethyl Oxalate (to make the pyruvate) and then decarbonylate, but this adds two steps.

Q: My product hydrolyzes during silica column chromatography. Why? A: The 2-cyano group activates the ester and the pyridine ring, making the molecule sensitive. Silica gel is slightly acidic.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidity. Elute rapidly with EtOAc/Hexanes.

Q: In Route B, I see the des-chloro product (Ethyl 2-(pyridin-4-yl)acetate). A: This is hydrodehalogenation. It happens if the catalytic cycle is slow and there is a hydrogen source (trace water or solvent impurities).

  • Fix: Increase the catalyst loading or switch to a more active catalyst like Pd(P(t-Bu)3)2 to speed up the oxidative addition to the C-Cl bond.

References

  • Synthesis of Pyridine Acetates via Lateral Lithiation

    • Source:Organic Syntheses, Coll.[3] Vol. 8, p. 464 (1993); Vol. 69, p. 220 (1990). (General methodology for lateral lithiation of picolines).

    • Relevance: Establishes LiHMDS as the superior base for electron-deficient pyridines.
    • URL:

  • Pd-Catalyzed Cyanation of Heteroaryl Halides

    • Title: "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides."
    • Source:Journal of the American Chemical Society (via NIH/PubMed).
    • Relevance: Defines the Xantphos/Pd2(dba)
    • URL:

  • Stability of 2-Cyanopyridines

    • Title: "2-Cyanopyridine Safety & Stability D
    • Source: Fisher Scientific SDS / PubChem.
    • Relevance: Confirms incompatibility with strong acids/bases and polymerization risks.[4]

    • URL:

  • Patent Reference for Target Synthesis

    • Title: "Substituted Pyridine Derivatives and their use as HIF Hydroxylase Inhibitors." (WO 2010/136493).
    • Relevance: Describes the specific preparation of ethyl 2-(2-cyanopyridin-4-yl)
    • URL:

Sources

Technical Support Center: Purification of Ethyl 2-(2-cyanopyridin-4-yl)acetate via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the synthesis and purification of ethyl 2-(2-cyanopyridin-4-yl)acetate. The purity of this key intermediate is paramount for the successful progression of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient. This document provides in-depth, experience-driven guidance on purification via recrystallization, focusing on troubleshooting common experimental challenges to ensure high-purity yields.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for ethyl 2-(2-cyanopyridin-4-yl)acetate.

Q1: What is the structural nature of ethyl 2-(2-cyanopyridin-4-yl)acetate and why is its purity critical?

Ethyl 2-(2-cyanopyridin-4-yl)acetate is a heterocyclic organic compound featuring a pyridine ring, a nitrile (-C≡N) group, and an ethyl ester (-COOEt) functional group. This combination of functionalities makes it a versatile building block in medicinal chemistry. High purity (typically >98%) is essential as residual starting materials, side-products (e.g., isomers, di-substituted pyridines), or solvents can lead to downstream reaction failures, introduce impurities into the final compound, and complicate regulatory filings.[1][2]

Q2: Why is recrystallization an effective purification technique for this specific molecule?

Recrystallization is a robust and scalable purification method for crystalline solids. Its effectiveness hinges on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[3][4] For ethyl 2-(2-cyanopyridin-4-yl)acetate, which is a solid at room temperature, this technique is ideal for removing less-ordered, more soluble impurities that remain in the cooled solvent (mother liquor). It is often more cost-effective and environmentally benign than chromatographic methods for large-scale purification.

Q3: How do I select the best solvent for recrystallizing ethyl 2-(2-cyanopyridin-4-yl)acetate?

The ideal solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[5][6] The principle of "like dissolves like" is a good starting point. Given the molecule's ester and nitrile groups, solvents of intermediate polarity are excellent candidates.

Solvent Screening Protocol:

  • Place a small amount of the crude solid (~50-100 mg) into a test tube.

  • Add the test solvent dropwise (~1 mL) at room temperature and observe solubility. An ideal solvent will not dissolve the compound at this stage.[5]

  • If the compound is insoluble, gently heat the mixture towards the solvent's boiling point. The compound should fully dissolve.[4][7]

  • Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a suitable solvent.

Q4: What are potential impurities I should be aware of?

Common impurities may include unreacted starting materials, reagents from the synthesis, and side-products. For pyridine derivatives, these can include isomers, homologues like picolines, or products of over-alkylation.[2][8] Hydrolysis of the ester or nitrile functionality is also a possibility if the compound is exposed to acidic or basic conditions, especially in the presence of water.

Part 2: Standard Recrystallization Workflow

The following diagram and protocols outline the standard procedure for purifying ethyl 2-(2-cyanopyridin-4-yl)acetate.

G Figure 1: General Recrystallization Workflow cluster_main A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Gravity Filtration (If Insoluble Impurities Present) A->B Optional Step C 3. Slow Cooling (Allow Crystals to Form) A->C If no filtration needed B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash Crystals with Ice-Cold Solvent D->E F 6. Dry Crystals (Under Vacuum) E->F G Pure Product F->G

Caption: A generalized workflow for the purification of a solid organic compound by recrystallization.

Data Table: Recommended Solvents
SolventBoiling Point (°C)Polarity Index (P')Comments
Ethyl Acetate774.4Excellent starting choice due to the ethyl ester moiety. Good for compounds of intermediate polarity.[9][10]
Isopropanol823.9A common, effective solvent for many organic solids.
Ethanol (95%)784.3An excellent general-purpose solvent.[9]
Acetone565.1Good solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.[9]
Toluene1112.4Useful for less polar compounds or if "oiling out" is an issue in other solvents. Difficult to remove completely.[9][11]
Ethyl Acetate / HeptaneVariableVariableA powerful mixed-solvent system. Dissolve in hot ethyl acetate, then add heptane (anti-solvent) until cloudy.
Ethanol / WaterVariableVariableA common mixed-solvent system for moderately polar compounds.[12]
Protocol 1: Single-Solvent Recrystallization (e.g., using Ethyl Acetate)
  • Dissolution: Place the crude ethyl 2-(2-cyanopyridin-4-yl)acetate in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethyl acetate and heat the mixture to a gentle reflux with stirring. Continue adding hot ethyl acetate in small portions until the solid is completely dissolved.[4][13]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal.[13] Return the mixture to a brief boil.

  • Hot Filtration (Optional): If charcoal was added or insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[13]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethyl acetate to remove any residual mother liquor.[3]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Part 3: Troubleshooting Guide

Encountering issues during recrystallization is common. This guide provides a logical framework for diagnosing and solving these problems.

G Figure 2: Troubleshooting Decision Tree A Problem Encountered B No Crystals Form A->B C Compound 'Oils Out' A->C D Low Yield A->D E Colored Crystals A->E F Cause: Too much solvent? Solution: Boil off excess solvent. B->F G Cause: Supersaturation? Solution: Scratch flask or add seed crystal. B->G H Cause: Cooling too fast? Solution: Re-heat, cool slowly (insulate flask). C->H I Cause: Significant impurities? Solution: Re-heat, add more 'good' solvent, cool slowly. C->I J Cause: Product lost to mother liquor? Solution: Concentrate filtrate for a second crop. D->J K Cause: Premature crystallization? Solution: Use pre-heated funnel for hot filtration. D->K L Cause: Colored impurities co-crystallized? Solution: Re-dissolve, treat with activated charcoal, re-filter. E->L

Caption: A decision tree outlining common recrystallization problems and their respective solutions.

Q: My compound won't crystallize from the solution, even after cooling in an ice bath. What should I do?

A: This is a very common issue, typically arising from two main causes:

  • Cause 1: Excessive Solvent: You may have used too much solvent, meaning the solution is not saturated even at low temperatures.[14][15]

    • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 20-30%), and then repeat the slow cooling process.[14]

  • Cause 2: Supersaturation: The solution may be supersaturated, a metastable state where crystallization is kinetically hindered.[15]

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[14][15]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" acts as a template for further crystallization.

Q: Instead of forming crystals, my compound separated as an oil. How can I fix this?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to high solute concentration or the presence of impurities that depress the melting point.[14][15]

  • Solution: Reheat the flask to re-dissolve the oil completely. Add a small amount of additional hot solvent (10-15% more) to lower the saturation point.[14] Then, ensure the solution cools very slowly. You can achieve this by placing the flask in a beaker of warm water and allowing the entire assembly to cool to room temperature before moving to an ice bath.[6] This slower approach favors the ordered process of crystallization over the separation of a liquid phase.

Q: My final yield of pure crystals is disappointingly low. What went wrong?

A: A low yield can result from several procedural missteps.

  • Cause 1: Using too much solvent. As described above, excess solvent will retain a larger fraction of your product in the mother liquor.[3][14]

    • Solution: You can often recover more product by concentrating the mother liquor (filtrate) by boiling off some solvent and cooling again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

  • Cause 2: Premature crystallization. If the product crystallizes in the funnel during hot filtration, it will be discarded with the impurities.

    • Solution: Use a stemless or short-stemmed funnel and pre-heat both the funnel and the receiving flask with hot solvent vapor before filtering. This keeps the apparatus warm and the compound in solution.

  • Cause 3: Excessive washing. Using too much wash solvent, or using solvent that is not thoroughly chilled, can re-dissolve a significant portion of your collected crystals.[3]

    • Solution: Always use a minimal amount of ice-cold solvent for washing.

Q: The final crystals have a yellow or brown tint, but I expected a white solid. How do I remove the color?

A: The color is due to highly polar, often polymeric, impurities that get trapped in the crystal lattice.

  • Solution: The most effective method is to perform a charcoal treatment.[13] Re-dissolve the colored crystals in the minimum amount of hot solvent. Add a very small amount of activated charcoal (Norit) to the solution and swirl for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal via hot gravity filtration and proceed with the crystallization as usual. The resulting filtrate should be colorless.

References
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • What is the best solvent for recrystallization? - Quora. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection - Science Learning Center. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • Experiment 2: Recrystallization - Unknown. [Link]

  • Recrystallization1 - Unknown. [Link]

  • ethyl 2-(2-cyanopyridin-4-yl)acetate - Appretech Scientific Limited. [Link]

  • recrystallization.pdf - Unknown. [Link]

  • recrystallization, filtration and melting point - Unknown. [Link]

  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide - Der Pharma Chemica. [Link]

  • Ethyl Acetate Solvent Properties - Unknown. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Cyanopyridine Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyanopyridine ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this critical transformation. Pyridine scaffolds are a cornerstone of modern pharmaceuticals, and efficient manipulation of their functional groups is paramount.[1][2][3][4][5] Low conversion rates during the saponification of cyanopyridine esters are a frequent and frustrating bottleneck.

This document provides a structured, in-depth approach to diagnosing and resolving these issues, moving from common, easily addressed problems to more complex, substrate-specific challenges. Our goal is to equip you with the causal understanding and practical protocols needed to achieve high-yielding, reproducible results.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common culprits behind low conversion rates. Before proceeding to more intensive optimization, ensure these fundamental parameters are correctly controlled.

Q1: My reaction has stalled, and I'm recovering a significant amount of starting material. What's the most likely cause?

A1: The most common cause is insufficient base or poor solubility. Base-catalyzed ester hydrolysis (saponification) is irreversible because the final acid-base reaction between the carboxylic acid product and the alkoxide byproduct drives the equilibrium forward.[6][7][8] If the reaction stalls, it often points to two primary issues:

  • Stoichiometry of the Base: The reaction consumes one equivalent of base to hydrolyze the ester and a second equivalent to deprotonate the resulting carboxylic acid. Therefore, a minimum of two equivalents of hydroxide base are required. Often, a slight excess (2.2-3.0 equivalents) is recommended to ensure the reaction goes to completion.[9]

  • Solubility: Both the ester starting material and the hydroxide base must be sufficiently soluble in the reaction medium for the reaction to proceed efficiently. If your cyanopyridine ester is nonpolar, it may not have adequate contact with the aqueous base.

Q2: I'm observing the formation of an unknown, more polar byproduct on my TLC plate. What could it be?

A2: A common side reaction in the hydrolysis of cyanopyridines is the hydration of the nitrile (-CN) group to form a primary amide (-CONH₂). This is particularly prevalent under harsh basic conditions (high temperatures or high base concentrations).[10] The resulting amide is often more polar than the starting ester and can be mistaken for the desired carboxylic acid on TLC. Confirmation via NMR or mass spectrometry is recommended.

Q3: My desired carboxylic acid product seems to be degrading. What could be causing this?

A3: Pyridine carboxylic acids, particularly those with the carboxyl group at the 2- or 4-position, can be susceptible to decarboxylation (loss of CO₂) under harsh heating.[11][12] The electronegative nitrogen atom in the ring can stabilize the intermediate required for this process.[11][12][13] If your reaction requires high temperatures (>100-120 °C) for an extended period, you may be losing your product. This is especially a concern for 2-pyridinecarboxylic acids (picolinic acids).[10][11]

Q4: The reaction seems very slow, even with sufficient base and heat. Could my choice of solvent be the issue?

A4: Absolutely. The solvent system plays a critical role. While alcoholic solvents like methanol or ethanol are common because they help solubilize both the ester and the hydroxide base, they can also participate in transesterification, leading to a complex reaction mixture.[9][14] Using a co-solvent system like THF/water or Dioxane/water is often preferred.[14][15] The use of dipolar aprotic solvents like DMSO can significantly accelerate the reaction rate by desolvating the hydroxide ion, making it a more potent nucleophile.[16][17] However, caution is advised as this increased reactivity can also promote side reactions if not properly controlled.

Section 2: In-Depth Troubleshooting Guide

If the initial troubleshooting steps in the FAQ section do not resolve the issue, a more systematic approach is required. This guide walks you through a logical workflow to diagnose and solve persistent low-conversion problems.

Workflow: Diagnosing the Root Cause of Low Conversion

This decision tree provides a systematic path to identify the underlying issue.

G start Low Conversion Rate q1 Analyze Crude Reaction Mixture (TLC, LCMS, NMR) start->q1 a1 Mostly Starting Material (SM) Recovered q1->a1 Observation a2 Significant Side Product(s) Observed q1->a2 Observation a3 SM Consumed, Low Product Isolation q1->a3 Observation sub_q1 Is the SM soluble in the reaction medium? a1->sub_q1 sol_3 Hypothesis: Nitrile Hydrolysis or Ring Degradation a2->sol_3 sol_4 Hypothesis: Product Decarboxylation or Workup Issues a3->sol_4 sol_1 Hypothesis: Insufficient Reactivity or Steric Hindrance sub_q1->sol_1 Yes sol_2 Hypothesis: Poor Solubility sub_q1->sol_2 No sub_a1_yes Yes sub_a1_no No action1 Action: Increase temperature, screen stronger bases (e.g., KOH), or use a rate-enhancing co-solvent (e.g., DMSO). sol_1->action1 action2 Action: Screen co-solvents (THF, Dioxane, DMSO). Consider phase-transfer catalysis. sol_2->action2 action3 Action: Use milder conditions (lower temp, weaker base like LiOH or K₂CO₃). Monitor reaction closely to stop before side reactions dominate. sol_3->action3 action4 Action: Use lower temperatures. For workup, ensure careful pH adjustment and consider alternative extraction or isolation methods. sol_4->action4

Caption: Troubleshooting decision tree for low conversion rates.

Issue 1: Reaction Stalls due to Steric Hindrance or Electronic Effects

The position of substituents on the pyridine ring can dramatically affect the reactivity of the ester.

  • Causality: An ester group at the 2- or 6-position is sterically hindered by the pyridine nitrogen. Electron-withdrawing groups (like the cyano group) on the ring increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease this reactivity. The interplay of these effects determines the reaction rate.

  • Troubleshooting Protocol:

    • Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor by TLC or LCMS every 1-2 hours to track progress and check for the appearance of degradation products.

    • Change the Cation: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for hindered esters. The smaller lithium cation can coordinate more effectively with the carbonyl oxygen, activating it for nucleophilic attack.

    • Solvent Modification: As mentioned, switching from protic co-solvents (MeOH, EtOH) to aprotic co-solvents (THF, Dioxane) with water can improve rates. For particularly stubborn esters, using a mixture of DMSO and water can lead to significant rate enhancement.[17]

Parameter Condition A (Standard) Condition B (Enhanced Reactivity) Rationale
Base 2.5 eq. NaOH3.0 eq. LiOH·H₂OLi⁺ is a better Lewis acid, activating the carbonyl.
Solvent MeOH / H₂O (3:1)THF / H₂O (3:1) or DMSO / H₂O (4:1)Aprotic solvents prevent transesterification; DMSO enhances nucleophilicity of OH⁻.[17]
Temperature 60 °C80 - 100 °CProvides activation energy to overcome steric or electronic barriers.

Table 1. Recommended conditions for overcoming steric or electronic deactivation.

Issue 2: Competing Side Reactions Dominate

The primary side reactions are nitrile hydrolysis and, in extreme cases, ring degradation.

  • Causality: The conditions required for ester hydrolysis (strong base, heat) are often similar to those that promote the hydrolysis of the nitrile group to an amide and then potentially to a carboxylic acid.[10] This is a competing reaction pathway. The goal is to find a window of reactivity where the ester hydrolyzes significantly faster than the nitrile.

G SM Cyanopyridine Ester Pdt Desired Carboxylic Acid SM->Pdt Desired Pathway (Saponification) Side_Pdt Amide Side Product SM->Side_Pdt Side Pathway (Nitrile Hydrolysis)

Caption: Competing reaction pathways in cyanopyridine ester hydrolysis.

  • Troubleshooting Protocol:

    • Lower the Temperature: This is the most critical parameter. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at room temperature or 40 °C and monitor over 24 hours).

    • Use a Weaker Base: Strong bases like NaOH and KOH are highly effective but can be indiscriminate. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an aqueous organic solvent mixture.

    • Time-Course Study: Set up the reaction and withdraw small aliquots every hour. Quench and analyze by LCMS or NMR to determine the optimal reaction time—the point where the yield of the desired product is maximized before significant amounts of the side product begin to form.

Section 3: Optimized Experimental Protocols

Protocol 1: General Procedure for Saponification using LiOH in THF/Water

This is a robust starting point for most cyanopyridine esters.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the cyanopyridine ester (1.0 eq).

  • Solvent Addition: Add a mixture of tetrahydrofuran (THF) and water (typically 3:1 v/v) to achieve a substrate concentration of 0.1-0.2 M. Stir until the ester is fully dissolved.

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 60 °C and stir vigorously. Monitor the reaction's progress by TLC or LCMS every 2-4 hours.

  • Workup:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly acidify the mixture to a pH of ~4-5 using 1M HCl. Be cautious as the product may be amphoteric.[15] Precise pH adjustment is critical to ensure the carboxylic acid is in its neutral form for extraction.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography as needed.

Protocol 2: Monitoring Reaction Progress with HPLC

For accurate troubleshooting, quantitative monitoring is essential.

  • Sample Preparation: At each time point, withdraw ~50 µL of the reaction mixture. Immediately quench it in a vial containing 1 mL of a 50:50 acetonitrile/water solution with 0.1% formic acid to neutralize the base and stop the reaction.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a high percentage of A, and ramp up B over 10-15 minutes to elute all components.

    • Detection: UV detector set to a wavelength where both the starting material and product have strong absorbance (e.g., 254 nm or 280 nm).

  • Analysis: Integrate the peak areas for the starting material, product, and any major side products. Plot the percentage of each component versus time to understand the reaction kinetics and identify the optimal endpoint.[10]

References

  • G. E. Dunn, G. K. J. Lee, and H. Thimm, "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution," Canadian Journal of Chemistry, vol. 50, no. 18, pp. 3017-3027, 1972.
  • P. S. Lee, "Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative," Synthetic Communications, vol. 39, no. 23, pp. 4252-4258, 2009. Available: [Link]

  • Wikipedia contributors, "Hammick reaction," Wikipedia, The Free Encyclopedia. Available: [Link]

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Technical Support Center: Optimizing Column Chromatography of Pyridine Acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of pyridine acetate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with these polar, basic compounds. Instead of a generic checklist, this resource provides in-depth, cause-and-effect explanations and validated protocols to empower you to solve separation challenges effectively.

Troubleshooting Guide: Common Issues & Actionable Solutions

This section addresses the most frequently encountered problems during the column chromatography of pyridine acetate derivatives. Each issue is presented in a question-and-answer format, detailing the underlying scientific principles and providing step-by-step solutions.

Issue 1: Why are my chromatographic peaks tailing severely?

Answer:

Peak tailing is the most common issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1][2] The root cause is a strong, undesirable secondary interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups (Si-OH) present on the surface of the silica stationary phase.[1] At neutral pH, these silanols can be deprotonated (Si-O⁻), creating strong ionic interaction sites that hold onto the protonated pyridine derivative, causing it to elute slowly and asymmetrically. This results in a "tailing" peak.

Other factors can contribute to or mimic tailing, including column overload (injecting too much sample), physical issues like a void in the column packing, or a mismatch between the sample solvent and the mobile phase.[1][2]

Solutions for Peak Tailing

A systematic approach targeting the mobile phase and stationary phase interaction is the most effective way to achieve sharp, symmetrical peaks.

The goal is to neutralize the problematic silanol interactions. This can be accomplished in two primary ways:

  • pH Adjustment: By adding a small amount of acid to the mobile phase, you can protonate the residual silanol groups, rendering them neutral and minimizing their ionic attraction to the basic analyte.[1][3] A mobile phase pH of 2.5-3.0 is often ideal for this purpose.[1][4]

  • Use of a Competing Base: Adding a small amount of a "sacrificial" or competing base, like triethylamine (TEA), to the mobile phase can also be highly effective.[1][3] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your pyridine compound.[1][3]

Mobile Phase AdditiveTypical ConcentrationMechanism of ActionKey Considerations
Formic Acid / Acetic Acid 0.1% (v/v)Protonates surface silanols to reduce ionic interactions.[1][5]MS-compatible.[1] Generally effective for moderate tailing.
Trifluoroacetic Acid (TFA) 0.1% (v/v)Strong acid that effectively protonates silanols.Excellent for peak shape but can be difficult to remove from the final product and may not be ideal for all mass spectrometers.[6]
Triethylamine (TEA) 0.1 - 0.5% (v/v)Acts as a competing base, blocking active silanol sites.[1][3]Highly effective but can shorten column lifetime and is not ideal for MS detection.[1][3]
Phosphate Buffer 10-20 mM (pH 2.5-3.0)Controls pH to protonate and neutralize silanol groups.[1][3]Very effective but can precipitate when mixed with high concentrations of acetonitrile.[1][3]
  • Develop a Baseline: First, run your separation using a neutral mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) to confirm the severity of the tailing.

  • Introduce an Additive: Prepare your chosen mobile phase with the addition of a modifier. A good starting point is 0.1% formic acid or 0.2% triethylamine.

  • Equilibrate Thoroughly: Before loading your sample, flush the column with at least 5-6 column volumes of the new, modified mobile phase. This is critical to ensure the stationary phase is fully conditioned.

  • Load and Elute: Load your sample and run the chromatography.

  • Analyze Fractions: Compare the peak shape and resolution from the fractions to your baseline run.

G cluster_0 A) Peak Tailing Mechanism cluster_1 B) Mitigation with Competing Base Pyridine Pyridine Derivative (+N-H) Silica Silica Surface (Si-O⁻ Active Site) Pyridine->Silica Strong Ionic Interaction (Causes Tailing) Pyridine_Mit Pyridine Derivative (+N-H) Silica_Mit Silica Surface (Si-O⁻) TEA Competing Base (TEA) (+N-H(Et)₃) TEA->Silica_Mit Blocks Active Site

Mechanism of peak tailing and mitigation by a competing base.
Issue 2: My target compound is co-eluting with an impurity. How can I improve the separation?

Answer:

Poor resolution, or the merging of peaks, is a problem that must be solved by manipulating one of three fundamental chromatographic factors: selectivity, efficiency, or retention factor.[1]

  • Selectivity (α): This is the most powerful factor. It describes the relative separation between two peak centers. Changing the chemistry of the system (mobile phase or stationary phase) has the largest impact on selectivity.[1]

  • Efficiency (N): This refers to the narrowness of the peaks. Taller, narrower peaks are easier to resolve even if they are close together. Efficiency is primarily a function of the column packing, particle size, and flow rate.[1]

  • Retention Factor (k'): This describes how long a compound is retained on the column. Increasing retention gives the column more "time" to separate the compounds.[1]

Strategies for Improving Resolution
  • Optimize Selectivity (Highest Impact):

    • Change Organic Modifier: If you are using a reversed-phase system with acetonitrile, try switching to methanol, or vice-versa. These solvents have different chemical properties that can alter the elution order and improve separation.[1]

    • Adjust pH: For ionizable compounds like pyridine acetates, a small change in mobile phase pH can dramatically alter the retention of your target compound versus its impurities, significantly improving selectivity.[1][5]

    • Change Stationary Phase: If a C18 column isn't working, switching to a phase with different interaction mechanisms, like a phenyl, cyano, or even a mixed-mode column, can provide the necessary selectivity.[1][7]

  • Adjust Retention Factor:

    • Modify Solvent Strength: Decrease the amount of the strong (eluting) solvent in your mobile phase. For normal phase, this means reducing the polar component (e.g., ethyl acetate); for reversed-phase, it means reducing the organic component (e.g., acetonitrile). This increases the retention time for all compounds, providing more opportunity for separation.[1] Aim for a retention factor (k') between 2 and 10 for your compound of interest.

  • Increase Efficiency:

    • Use a Longer Column: Doubling the column length can increase resolution by approximately 40%, but it comes at the cost of longer run times and higher solvent consumption.[1]

    • Decrease Particle Size: Using a column packed with smaller particles will significantly increase efficiency, but this requires HPLC/UHPLC systems capable of handling the resulting higher backpressures.[1]

G Start Poor Resolution? ChangeSelectivity Change Selectivity (α) Start->ChangeSelectivity ChangeSolvent Change Organic Modifier (e.g., ACN -> MeOH) ChangeSelectivity->ChangeSolvent Yes AdjustRetention Is Retention Factor (k') between 2 and 10? ChangeSelectivity->AdjustRetention No ChangepH Adjust Mobile Phase pH ChangepH->AdjustRetention ChangeStationary Change Stationary Phase ChangeStationary->AdjustRetention DecreaseStrength Decrease Eluting Solvent Strength AdjustRetention->DecreaseStrength No IncreaseEfficiency Increase Efficiency (N) AdjustRetention->IncreaseEfficiency Yes DecreaseStrength->AdjustRetention LongerColumn Use Longer Column IncreaseEfficiency->LongerColumn Yes GoodResolution Resolution Achieved IncreaseEfficiency->GoodResolution No LongerColumn->GoodResolution ChangeSolven ChangeSolven ChangeSolven->AdjustRetention

A logical workflow for systematically improving chromatographic resolution.
Issue 3: I have low or no recovery of my compound after the column.

Answer:

Losing your compound during chromatography is a frustrating problem that can have several causes. The most common culprits are compound instability on the stationary phase or irreversible binding.

  • Decomposition on Silica: Standard silica gel is acidic and can cause degradation of sensitive compounds.[8] Pyridine acetate derivatives may be susceptible to hydrolysis or other reactions on the acidic surface.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind so strongly to the stationary phase that the mobile phase is unable to elute them effectively.

  • Unexpected Elution: Your compound may have eluted much earlier (in the solvent front) or much later than anticipated, causing you to miss the relevant fractions.[8]

Troubleshooting Low Recovery

This quick test can determine if your compound is degrading on the silica gel plate, which is a good proxy for the column.[8]

  • Spot the Plate: Take a square TLC plate and spot your sample mixture in the bottom-left corner.

  • First Development: Develop the plate in a suitable solvent system. Mark the solvent front and dry the plate completely.

  • Rotate and Redevelop: Rotate the plate 90 degrees counter-clockwise, so your separated spots from the first run are now on the new baseline.

  • Second Development: Develop the plate again in the same solvent system.

  • Analyze:

    • Stable Compounds: If your compound is stable, all spots will lie on a 45-degree diagonal line from the origin.

    • Unstable Compounds: If new spots appear that are off the diagonal, it indicates that your compound has degraded on the plate.

  • If Degradation is Observed: Switch to a more inert stationary phase. Options include deactivated (end-capped) silica, neutral alumina, or a polymer-based column.

  • If No Degradation is Observed: Your compound is likely binding too strongly or eluting unexpectedly.

    • Check the very first fractions that came off the column; your compound may have eluted in the solvent front.[8]

    • Try a much stronger, more polar solvent system (a "strip") to see if you can force the compound off the column. For example, flush the column with 5-10% methanol in dichloromethane.

    • Consider using a dry loading technique (see FAQ section) to ensure a tight injection band and minimize interactions before elution begins.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column (stationary phase) for purifying pyridine derivatives?

For initial method development in reversed-phase chromatography, a modern, high-purity, end-capped C18 or C8 column is an excellent choice. These columns have a significantly reduced number of accessible silanol groups, which helps produce symmetrical peaks for basic compounds like pyridines.[1] For highly polar pyridine acetate derivatives that may not retain well on C18, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column can provide better retention and selectivity.[1][7] For normal phase flash chromatography, standard silica gel is the most common, but if peak tailing or degradation is an issue, consider using neutral alumina or a commercially available deactivated silica.

Q2: How critical is mobile phase pH for separating pyridine acetate derivatives?

It is extremely critical. The pH of the mobile phase dictates the ionization state of both your analyte and the silica surface, which governs the primary retention and secondary interactions. Most pyridine derivatives have a pKa in the range of 5 to 6.[7]

  • Low pH (e.g., < 3): The pyridine nitrogen is protonated (positively charged), and the silica surface silanols are also protonated (neutral). This condition minimizes the strong ionic interactions that cause peak tailing and is often the ideal range for good chromatography on silica-based columns.[1][4]

  • Mid pH (e.g., 4-7): The pyridine is protonated, but the silanols are deprotonated (negatively charged). This leads to strong ion-exchange interactions and is the worst range for peak shape, often resulting in severe tailing. This pH range should generally be avoided with standard silica columns.[1]

  • High pH (e.g., > 8): The pyridine is neutral, which can lead to good peak shape. However, this requires a special pH-stable column (e.g., hybrid or polymer-based) as traditional silica will dissolve at high pH.[1]

Q3: My compound is a dihydrochloride salt, and the peaks are extremely broad. Why?

When your analyte is a salt (e.g., hydrochloride), and the mobile phase does not contain the same counter-ion (chloride), an on-column ion exchange can occur.[6] Your protonated pyridine can transiently pair with different anions present in the mobile phase (e.g., formate, acetate), creating a mixture of species with slightly different retention times. This results in a very broad, smeared peak.[6]

Solution: To fix this, you need to "swamp" the system with a consistent counter-ion. Try adding a high concentration of a competing salt like ammonium acetate to the mobile phase, or if possible, ensure the mobile phase contains the same counter-ion as your sample (e.g., by using a chloride-based buffer, though this can be corrosive to stainless steel HPLC systems).[6]

Q4: What is the best way to load my sample onto the column?

For pyridine acetate derivatives, which are often polar, dry loading (or solid loading) is frequently superior to liquid loading.

  • Liquid Loading: Injecting the sample dissolved in a solvent. This is fast but can lead to poor resolution if the sample solvent is stronger than the mobile phase, causing the sample band to spread.[9][10]

  • Dry Loading: The sample is pre-adsorbed onto a small amount of silica gel (or an inert support like Celite), the solvent is evaporated, and the resulting dry powder is loaded onto the top of the column.[10] This method is highly recommended when your compound has low solubility in the mobile phase or when you need to dissolve it in a strong solvent for loading.[10] It ensures a very tight, concentrated starting band, leading to sharper peaks and better separation.

  • Dissolve Sample: Dissolve your crude sample in a minimal amount of a strong, volatile solvent (e.g., methanol, acetone, or dichloromethane) in a round-bottom flask.

  • Add Adsorbent: Add 2-3 times the mass of silica gel compared to your crude sample mass into the flask.

  • Mix Thoroughly: Swirl the flask to create a uniform slurry, ensuring the entire sample solution is adsorbed onto the silica.

  • Evaporate Solvent: Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder.

  • Load Column: Carefully add the silica-adsorbed sample powder to the top of your pre-packed chromatography column. Gently tap the column to settle the powder.

  • Add Sand: Carefully add a thin layer (0.5-1 cm) of sand on top of the sample layer to prevent it from being disturbed when you add the mobile phase.

  • Begin Elution: Proceed with the chromatography as usual.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • What Chromatograms Can Teach Us About Our Analytes.
  • Method for pyridine amine derivative.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
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  • How does an acid pH modifier impact flash chrom
  • HPLC Methods for analysis of Pyridine.
  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chrom
  • Trouble with Column Chromatography of phenolic compounds.. Reddit.
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  • Control pH During Method Development for Better Chrom
  • Solid sample loading consistently improves resolution—if you perform this simple step. Teledyne ISCO.
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  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
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  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. MDPI.
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  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Agency for Toxic Substances and Disease Registry.
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  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • Performing column chromatography on pyridine-based compounds sucks [OC]. Reddit.
  • Overcoming peak tailing of basic analytes in silica type a st
  • The Role of Elution Gradient Shape in the Separation of Protein Therapeutics.
  • How do I see my compounds in column chrom
  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROM
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
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  • Selection of column and gradient elution system for the separation of catechins in green tea using high-performance liquid chrom
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  • Molecules | An Open Access Journal

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Solving solubility issues of ethyl 2-(2-cyanopyridin-4-yl)acetate in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyl 2-(2-cyanopyridin-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and solve the common yet critical challenge of this compound's limited solubility in aqueous buffers. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the success and reproducibility of your experiments.

Section 1: Understanding the Molecule - Key Physicochemical Drivers of Solubility

A thorough understanding of the molecule's structure is the first step in diagnosing and solving solubility issues. The behavior of ethyl 2-(2-cyanopyridin-4-yl)acetate in aqueous media is governed by a few key functional groups.

Q1: What are the key structural features of ethyl 2-(2-cyanopyridin-4-yl)acetate that influence its solubility?

The solubility of this compound is a balance between its water-loving (hydrophilic) and water-fearing (hydrophobic) characteristics.

  • Hydrophobic Core: The pyridine ring and the ethyl acetate group form a largely non-polar, carbon-rich structure. In an aqueous environment, water molecules form a highly ordered hydrogen-bonding network.[] The hydrophobic core of your compound disrupts this network, which is energetically unfavorable, causing the compound to resist dissolving.

  • Key Hydrophilic "Handle" - The Pyridine Nitrogen: The most important feature for solubility manipulation is the nitrogen atom in the pyridine ring. This nitrogen has a lone pair of electrons, making it a weak base (a proton acceptor).

  • Ester Group: The ester group (-COOCH2CH3) offers some polarity but can also be susceptible to hydrolysis (breaking down in water), especially at high or low pH.

  • Nitrile Group: The cyano group (-C≡N) is polar but contributes less to overall water solubility compared to ionizable groups.

Q2: What is the predicted pKa of this compound and how does it fundamentally affect its solubility?
  • Predicted pKa: The pyridine nitrogen is basic. Pyridine itself has a pKa of approximately 5.2. The electron-withdrawing effects of the cyano and acetate groups on the ring will decrease the basicity of the nitrogen, likely lowering its pKa into the range of 2.5 - 4.0 .

  • Impact on Solubility: This pKa value is the pH at which 50% of the compound is in its neutral form and 50% is in its protonated (positively charged) form.[4]

    • At pH > pKa: The compound will be predominantly in its neutral, uncharged form, which has very low intrinsic aqueous solubility.

    • At pH < pKa: The pyridine nitrogen will accept a proton (H+) from the buffer, forming a positively charged pyridinium ion. This charged species is significantly more polar and will interact much more favorably with water molecules, leading to a dramatic increase in solubility.[5] The relationship between pH and the solubility of a weak base is a fundamental principle in pharmaceutics.[6]

The following diagram illustrates this critical pH-dependent equilibrium.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Soluble Protonated Form (Pyridinium Ion) - High Aqueous Solubility - Insoluble Neutral Form (Pyridine) - Low Aqueous Solubility - Soluble->Insoluble - H⁺ (Neutral/Basic Buffer) Insoluble->Soluble + H⁺ (Acidic Buffer) G start Problem: Compound precipitates upon dilution in aqueous buffer check_cosolvent Step 1: Check Cosolvent % Is the final concentration of your stock solvent (e.g., DMSO) <1%? start->check_cosolvent cosolvent_ok Yes check_cosolvent->cosolvent_ok   cosolvent_high No check_cosolvent->cosolvent_high   check_ph Step 2: Check Buffer pH Is the buffer pH < 4.0? cosolvent_ok->check_ph reduce_cosolvent Action: Reduce final cosolvent concentration. Prepare a more concentrated stock if necessary. cosolvent_high->reduce_cosolvent reduce_cosolvent->check_cosolvent ph_ok Yes check_ph->ph_ok   ph_high No check_ph->ph_high   try_excipients Step 3: Introduce Solubilizing Excipients Is the compound still insoluble? ph_ok->try_excipients adjust_ph Action: Use a buffer with a lower pH (e.g., pH 3.0 Citrate or Acetate). See Q4 for details. ph_high->adjust_ph adjust_ph->check_ph excipients_yes Yes try_excipients->excipients_yes   success Success: Compound is soluble. try_excipients->success No cosolvents Option A: Increase Cosolvent Concentration (Assay tolerance permitting) See Table 1. excipients_yes->cosolvents surfactants Option B: Add a Surfactant (e.g., Tween® 80, Solutol® HS-15) See Q6 for details. excipients_yes->surfactants cyclodextrins Option C: Use a Cyclodextrin (e.g., HP-β-CD, SBE-β-CD) See Q6 for details. excipients_yes->cyclodextrins

Sources

Removing metal catalyst impurities from ethyl 2-(2-cyanopyridin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Metal Catalyst Impurities from Ethyl 2-(2-cyanopyridin-4-yl)acetate

Introduction

Welcome to the Technical Support Center for catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who are working with ethyl 2-(2-cyanopyridin-4-yl)acetate and facing challenges with the removal of residual metal catalysts from their synthesis. The presence of these impurities, even in trace amounts, can have a significant impact on downstream applications, including biological assays and further synthetic transformations.[1][2][3] This resource provides a comprehensive set of troubleshooting guides and frequently asked questions to help you achieve the desired purity of your compound.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove metal catalyst residues from my ethyl 2-(2-cyanopyridin-4-yl)acetate?

Residual metal catalysts, such as palladium, can interfere with subsequent chemical reactions, leading to undesired side products or catalyst poisoning.[4] In the context of drug development, stringent limits are placed on elemental impurities in active pharmaceutical ingredients (APIs) due to their potential toxicity.[4] For instance, palladium is often used in cross-coupling reactions to synthesize precursors to compounds like ethyl 2-(2-cyanopyridin-4-yl)acetate.[5] The International Council for Harmonisation (ICH) Q3D guidelines classify palladium as a Class 2B element, meaning it has a permitted daily exposure (PDE) of 100 µ g/day for oral administration, which translates to a concentration limit of 10 ppm in the drug substance.[6] Therefore, effective removal is a critical step to ensure the safety, efficacy, and regulatory compliance of the final product.

Q2: What are the most common methods for removing metal catalyst impurities?

There are several established techniques for removing metal catalyst residues, each with its own advantages and disadvantages. The most common methods include:

  • Adsorption: This involves the use of solid-supported materials that bind to the metal, which can then be easily filtered off.[5][7] Common adsorbents include activated carbon, silica-based scavengers, and functionalized polymers.[6][7][8]

  • Recrystallization: This is a classic purification technique where the desired compound is dissolved in a hot solvent and then allowed to cool, causing the pure compound to crystallize while impurities remain in the solution.[9][10][11]

  • Washing/Extraction: This method involves washing the organic solution of the product with an aqueous solution containing a chelating agent to extract the metal ions.

  • Chromatography: Column chromatography can be effective in separating the desired product from the metal catalyst and other impurities.[12]

The choice of method depends on several factors, including the nature of the metal catalyst, the properties of the target compound, and the desired level of purity.[13]

Q3: I performed a column chromatography, but I'm still detecting significant levels of palladium in my product. Why is this happening and what should I do?

It's a common misconception that a single chromatographic purification is sufficient to remove all metal catalyst residues.[1][2] Palladium species can sometimes co-elute with the product, especially if there is a strong interaction between the metal and the compound's functional groups, such as the pyridine nitrogen in your molecule.

Troubleshooting Steps:

  • Confirm the Palladium Species: The nature of the palladium species (e.g., Pd(0) vs. Pd(II), presence of ligands) can affect its solubility and interaction with the stationary phase.

  • Employ a Scavenger Post-Chromatography: A highly effective strategy is to use a metal scavenger after chromatographic purification.[1][2] This "polishing" step can reliably reduce palladium levels to below 10 ppm.[5]

  • Consider a Multi-Step Approach: Combining different purification techniques can be very effective. For example, an initial treatment with activated carbon followed by a pass through a scavenger column can significantly reduce metal content.[14]

Troubleshooting Guides

Issue 1: Low Product Recovery After Activated Carbon Treatment

Possible Cause: Your product, ethyl 2-(2-cyanopyridin-4-yl)acetate, may be adsorbing to the activated carbon along with the metal catalyst.[14] This is more likely if your compound has a high affinity for the carbon surface.

Suggested Solutions:

  • Reduce the Amount of Activated Carbon: Use the minimum amount of activated carbon necessary for effective metal removal. You may need to perform a small-scale experiment to determine the optimal loading.

  • Screen Different Types of Activated Carbon: Not all activated carbons are the same. They vary in surface area, pore size, and surface chemistry.[8][15] Testing a few different grades may identify one that is more selective for the metal catalyst.

  • Switch to a More Selective Scavenger: If product loss remains an issue, consider using a more selective metal scavenger, such as one with thiol or amine functional groups, which have a high affinity for palladium.[6][7]

Issue 2: Ineffective Metal Removal with a Scavenger

Possible Causes:

  • Incorrect Scavenger Choice: The chosen scavenger may not be optimal for the specific form of the metal catalyst (e.g., its oxidation state) in your reaction mixture.[13]

  • Insufficient Scavenger Amount: You may not be using enough scavenger to bind all of the metal impurities.

  • Suboptimal Reaction Conditions: Factors like solvent, temperature, and reaction time can influence the efficiency of the scavenger.[16]

Suggested Solutions:

  • Screen a Panel of Scavengers: Test a small selection of scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the most effective one for your system.

  • Increase Scavenger Equivalents: A typical starting point is to use 3-5 equivalents of the scavenger relative to the metal catalyst.[14]

  • Optimize Scavenging Conditions:

    • Solvent: Scavenger performance can be solvent-dependent.[16] Consider performing the scavenging step in a different solvent if possible.

    • Temperature: Increasing the temperature can improve the kinetics of metal binding.[16]

    • Time: Ensure sufficient time for the scavenger to interact with the metal. A typical duration is 4-16 hours with vigorous stirring.[14]

Issue 3: Recrystallization Fails to Remove Metal Impurities

Possible Cause: The metal impurities may be co-crystallizing with your product. This can happen if the metal is incorporated into the crystal lattice of your compound.[9][17]

Suggested Solutions:

  • Solvent System Selection: The choice of solvent is critical for successful recrystallization.[11] You need a solvent (or solvent mixture) in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the metal impurities remain in the mother liquor.[10]

  • Pre-treatment Before Recrystallization: Consider using a scavenger or activated carbon to remove the bulk of the metal impurities before attempting recrystallization. This will reduce the chances of co-crystallization.

  • Alternative Crystallization Techniques: Techniques like anti-solvent crystallization, where a second solvent in which the product is insoluble is added, can sometimes be more effective at excluding impurities.[11]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal Using a Thiol-Based Silica Scavenger
  • Dissolve the Crude Product: Dissolve your crude ethyl 2-(2-cyanopyridin-4-yl)acetate in a suitable organic solvent (e.g., ethyl acetate, THF, or methanol).

  • Add the Scavenger: Add 3-5 equivalents of a thiol-functionalized silica scavenger (relative to the initial amount of palladium catalyst used).

  • Stir the Mixture: Stir the suspension vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours.

  • Filter to Remove the Scavenger: Filter the mixture through a pad of celite to remove the solid scavenger.

  • Wash and Concentrate: Wash the filter cake with a fresh portion of the solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Palladium Removal Using Activated Carbon
  • Prepare the Solution: Dissolve the crude product in a suitable solvent (e.g., THF, ethyl acetate).

  • Add Activated Carbon: Add 5-10 wt% of activated carbon relative to the crude product.

  • Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filter: Filter the mixture through a pad of celite to remove the activated carbon.

  • Rinse and Concentrate: Rinse the filter cake with the solvent and combine the filtrates. Concentrate the solution to yield the product with reduced palladium content.[14]

Data Presentation

Table 1: Comparison of Common Metal Scavenging Techniques

MethodAdvantagesDisadvantagesTypical Efficiency
Activated Carbon Low cost, effective for a broad range of metals.[7][8]Can adsorb the product, leading to yield loss.[6][14]Moderate to High
Silica-Based Scavengers High selectivity, good solvent compatibility, stable.[7]Higher cost than activated carbon.High to Very High
Polymer-Based Scavengers High capacity, fast kinetics.[18]Can be more expensive, potential for leaching of polymer fragments.High to Very High
Recrystallization Can provide very high purity, removes other impurities as well.[9]Can be time-consuming, may result in yield loss, may not be effective for all impurities.[13]Variable

Visualization

Diagram 1: Decision Workflow for Metal Catalyst Removal

Metal_Removal_Workflow start Crude Product (Ethyl 2-(2-cyanopyridin-4-yl)acetate + Metal Catalyst) check_metal_level Initial Metal Level Analysis (e.g., ICP-MS) start->check_metal_level bulk_removal Bulk Metal Removal check_metal_level->bulk_removal > 100 ppm polishing_step Polishing Step check_metal_level->polishing_step < 100 ppm high_metal > 100 ppm low_metal < 100 ppm activated_carbon Activated Carbon bulk_removal->activated_carbon scavenger_slurry Slurry-Phase Scavenger bulk_removal->scavenger_slurry activated_carbon->polishing_step scavenger_slurry->polishing_step scavenger_cartridge Scavenger Cartridge polishing_step->scavenger_cartridge recrystallization Recrystallization polishing_step->recrystallization final_analysis Final Metal Level Analysis scavenger_cartridge->final_analysis recrystallization->final_analysis final_analysis->polishing_step > 10 ppm pure_product Pure Product final_analysis->pure_product < 10 ppm pass < 10 ppm fail > 10 ppm

Caption: A decision tree to guide the selection of an appropriate metal removal strategy.

References

  • ResearchGate. Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • Johnson Matthey. Scavenging Technologies from Johnson Matthey. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]

  • ResearchGate. How can i remove palladium Pd catalyst easily?. [Link]

  • Biotage. Metal Scavengers: An alternative to recrystallization for removing metals?. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). [Link]

  • Biotage. How to Remove Palladium in three easy steps. [Link]

  • PraxiLabs. Recrystallization Definition, Principle & Purpose. [Link]

  • ResearchGate. Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal. [Link]

  • ResearchGate. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. [Link]

  • Google P
  • Wikipedia. Palladium on carbon. [Link]

  • ACS Publications. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • National Center for Biotechnology Information. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • ACS Publications. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Crimson Publishers. Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Metals Removal. [Link]

Sources

Stability of ethyl 2-(2-cyanopyridin-4-yl)acetate under basic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-CN-004 Subject: Stability of ethyl 2-(2-cyanopyridin-4-yl)acetate under basic reaction conditions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely reading this guide because your reaction mixture turned black, your yield is inexplicably low, or your starting material vanished without forming the desired product.

Ethyl 2-(2-cyanopyridin-4-yl)acetate is a "high-maintenance" building block . It combines three reactive functionalities that compete aggressively under basic conditions:

  • The Ester: Susceptible to saponification (hydrolysis) and Claisen self-condensation.[1]

  • The Nitrile (at C2): Highly activated for hydrolysis to the amide/acid due to the electron-withdrawing pyridine ring.

  • The

    
    -Methylene (at C4):  The protons here are exceptionally acidic (
    
    
    
    in DMSO) due to the synergistic electron-withdrawal of the ester, the pyridine ring, and the 2-cyano group.

The Golden Rule: Under basic conditions, this molecule is a "ticking clock." You must generate the enolate and trap it with your electrophile immediately, preferably at low temperatures, while strictly excluding oxygen and moisture.

Part 1: The Degradation Pathways (Root Cause Analysis)

Understanding how the molecule dies is the first step to keeping it alive.

The "Black Tar" Phenomenon (Oxidative Polymerization)

If your reaction turns dark brown or black within minutes of adding base, oxygen is likely the culprit .

  • Mechanism: The enolate formed at the

    
    -position is electron-rich. In the presence of dissolved oxygen, it undergoes Single Electron Transfer (SET) oxidation, forming radical species that rapidly dimerize or polymerize into complex, conjugated mixtures (often referred to as "pyridine tars").
    
  • Prevention: Degassing solvents is not optional; it is mandatory.

The Hydrolysis Trap

The 2-cyano group activates the pyridine ring, making the nitrile carbon highly electrophilic.

  • Scenario: Using aqueous bases (NaOH, KOH) or wet organic solvents.

  • Outcome: The hydroxide ion attacks the nitrile to form the primary amide (2-carbamoyl derivative), which can further hydrolyze to the carboxylic acid. Simultaneously, the ethyl ester hydrolyzes.

  • Result: A mixture of poly-acidic species that are water-soluble and lost during aqueous workup.

Self-Condensation (The Claisen Risk)

Because the


-protons are so acidic, the deprotonated molecule acts as a nucleophile toward the ester of a protonated neighbor.
  • Outcome: Formation of

    
    -keto ester dimers. This is favored if the base is added slowly or if the electrophile is not present in excess.
    
Visualizing the Pathways

degradation_pathways Start Ethyl 2-(2-cyanopyridin-4-yl)acetate Base_H2O Base + H2O / OH- Start->Base_H2O Enolate Stabilized Enolate Start->Enolate Deprotonation Base_O2 Base + O2 (Air) Oxidation Radical Coupling / Polymerization (BLACK TAR) Base_O2->Oxidation SET Oxidation Hydrolysis_CN Amide/Acid Derivative (Water Soluble / Lost) Base_H2O->Hydrolysis_CN Nitrile Attack Hydrolysis_Ester Carboxylate Salt Base_H2O->Hydrolysis_Ester Saponification Base_Anhydrous Strong Base (Anhydrous) Claisen Self-Condensation Dimer Base_Anhydrous->Claisen Slow Electrophile Product Desired Alkylated Product Base_Anhydrous->Product + Electrophile (Fast) Enolate->Base_O2 Enolate->Base_Anhydrous

Figure 1: Reaction landscape showing the competition between productive alkylation (green) and degradation pathways (red).

Part 2: Troubleshooting Guide (FAQs)

Q1: Which base should I use?

Recommendation: Avoid hydroxide bases (NaOH, KOH) entirely.

  • For Alkylation: Use NaH (Sodium Hydride) or LiHMDS in THF or DMF at 0°C or -78°C. These bases are non-nucleophilic (LiHMDS) or irreversibly deprotonating (NaH), preventing equilibrium issues.

  • For Mild Conditions: If the electrophile is highly reactive (e.g., acid chlorides, activated halides),

    
     in DMF  or acetone can work, but the reaction must be kept dry.
    
Q2: Why did my product decarboxylate during workup?

If you hydrolyzed the ester (intentionally or accidentally) to the acid, the resulting pyridylacetic acid is thermally unstable.

  • Mechanism: Pyridylacetic acids lose

    
     easily upon heating because the resulting carbanion is stabilized by the pyridine ring.
    
  • Fix: Never heat the free acid. If you must hydrolyze the ester, keep the solution basic (as the carboxylate salt) until the very last moment, then acidify carefully at

    
     and extract immediately.
    
Q3: The reaction works on 100mg but fails on 10g. Why?

Scale-up failures with this molecule are usually due to heat transfer or addition rates .

  • Exotherm: Deprotonation is exothermic. On a large scale, local heating causes nitrile hydrolysis or polymerization.

  • Fix: Add the base (or the substrate to the base) slowly via an addition funnel, monitoring internal temperature to keep it

    
    .
    

Part 3: Optimized Experimental Protocol

This protocol minimizes side reactions by controlling temperature and atmosphere.

Protocol: Alkylation of Ethyl 2-(2-cyanopyridin-4-yl)acetate

Materials:

  • Substrate: Ethyl 2-(2-cyanopyridin-4-yl)acetate (1.0 equiv)

  • Electrophile: Alkyl halide (1.1 - 1.2 equiv)

  • Base: NaH (60% in oil, 1.1 equiv) or LiHMDS (1.0 M in THF, 1.1 equiv)

  • Solvent: Anhydrous THF or DMF (Degassed)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under nitrogen/argon flow. Ensure all solvents are anhydrous and degassed (sparged with inert gas for 15 mins).

  • Base Suspension:

    • If using NaH: Wash NaH with dry hexane (to remove oil) under nitrogen, then suspend in THF/DMF. Cool to 0°C .

    • If using LiHMDS: Add solution to the flask and cool to -78°C .

  • Deprotonation (The Critical Step):

    • Dissolve the substrate in minimal solvent.

    • Add the substrate solution to the base dropwise .

    • Observation: The solution will likely turn deep yellow or orange (enolate formation). If it turns black immediately, your solvent has oxygen.

    • Stir for 15–30 minutes. Do not stir for hours; the enolate is metastable.

  • Alkylation:

    • Add the electrophile dropwise at the low temperature.

    • Allow the reaction to warm to room temperature slowly only if TLC indicates no reaction at cold temperatures.

  • Quenching:

    • Quench with saturated

      
        (mildly acidic/buffered). Avoid strong acids like HCl, which can hydrolyze the nitrile or ester.
      
  • Workup:

    • Extract with Ethyl Acetate.[2] Wash with water (to remove DMF) and brine.

    • Dry over

      
       and concentrate in vacuo (bath temp < 40°C).
      
Data Table: Base Compatibility Matrix
BaseSolventSuitabilityRisk FactorNotes
NaOH / KOH

/EtOH
CRITICAL FAIL HighRapid hydrolysis of nitrile and ester.
NaOEt / NaOMe EtOH / MeOHPoor MediumTransesterification and Claisen condensation risk.

/

DMF / AcetoneGood LowBest for highly reactive electrophiles. Slow reaction? Add KI.
NaH THF / DMFExcellent LowStandard choice. Requires anhydrous conditions.
LiHMDS / LDA THFExcellent LowBest for kinetic control at -78°C. Prevents self-condensation.

Part 4: Decision Tree for Troubleshooting

troubleshooting_tree Problem What is the primary issue? Issue_Color Mixture turned Black/Tar Problem->Issue_Color Issue_Yield Low Yield / Missing SM Problem->Issue_Yield Issue_Impurity New Impurity Spot Problem->Issue_Impurity Solvent_Check Did you degas solvents? Issue_Color->Solvent_Check Base_Check Did you use NaOH/KOH? Issue_Yield->Base_Check Claisen_Check Is impurity a dimer? Issue_Impurity->Claisen_Check Action_Degas Action: Sparge with Ar/N2 Use fresh anhydrous solvent Solvent_Check->Action_Degas No Temp_Check Was temp > 0°C? Solvent_Check->Temp_Check Yes Action_Cool Action: Cool to -78°C or 0°C before adding base Temp_Check->Action_Cool Yes Action_Base Action: Switch to NaH or LiHMDS Base_Check->Action_Base Yes Action_Fast Action: Add Electrophile faster or use excess Electrophile Claisen_Check->Action_Fast Yes

Figure 2: Diagnostic flowchart for resolving common stability issues.

References

  • ChemicalBook. (2024). Ethyl 4-pyridylacetate Properties and Acidity.Link

  • Katritzky, A. R., et al. (2005).[3] Synthesis of 2-Cyanopyridines.[3][4][5] Synthesis, 2005(6), 993–997.[3] (Demonstrates the activation of the pyridine ring by the cyano group). Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[6] (General reference for Claisen condensation and enolate stability).

  • Duan, P., et al. (2007).[7] Hydrolysis kinetics of cyanopyridines in high-temperature water. ResearchGate. (Provides kinetic data on the susceptibility of cyanopyridines to hydrolysis). Link

  • Google Patents. (1998). Continuous methods of hydrolysis of cyanopyridines.[5][7][8] (Details the base-catalyzed hydrolysis pathways to amides/acids). Link

Sources

Validation & Comparative

Comparative Mass Spectrometry Profiling: Elucidating Ethyl 2-(2-cyanopyridin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometric behavior of Ethyl 2-(2-cyanopyridin-4-yl)acetate (CAS: 58481-17-7), a critical intermediate in the synthesis of kinase inhibitors and pyridine-based pharmacophores.

Accurate identification of this compound requires distinguishing it from positional isomers (e.g., the 3-cyano or 2-acetate variants) and quantifying it in complex reaction matrices. This guide compares the two primary identification workflows: Electron Ionization (EI) GC-MS (the "Hard" method) versus Electrospray Ionization (ESI) LC-MS/MS (the "Soft" method).[1]

Key Finding: While ESI-MS provides superior sensitivity for trace quantification in biological matrices, EI-MS offers the definitive structural fingerprinting required for initial raw material qualification and regioisomer differentiation.

Chemical Profile & Theoretical Basis

  • Compound: Ethyl 2-(2-cyanopyridin-4-yl)acetate[2]

  • Formula:

    
    
    
  • Exact Mass: 190.0742 Da

  • Structure Overview: A pyridine ring substituted at position 2 with a nitrile group (electron-withdrawing) and at position 4 with an ethyl acetate side chain.

Mechanistic Causality

The fragmentation logic is governed by the competition between the stability of the pyridine ring and the lability of the ester side chain.

  • Pyridine Ring: Highly stable; resists fragmentation until high energies are applied.

  • Ester Side Chain: The "weak link." Under EI, it undergoes

    
    -cleavage and McLafferty rearrangements. Under ESI, it undergoes proton-transfer-driven neutral losses.
    

Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS)[1]

The following table contrasts the performance of the two ionization modes for this specific analyte.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Ion Radical Cation (

) at m/z 190
Protonated Adduct (

) at m/z 191
Fragmentation Extensive (In-source). Rich fingerprint.Minimal (In-source). Requires CID (MS/MS).
Key Mechanism

-cleavage, McLafferty Rearrangement
Charge-remote fragmentation, Neutral loss
Isomer Specificity High (Distinguishes 2-cyano vs 3-cyano)Moderate (Requires optimized collision energy)
Sensitivity Nanogram rangePicogram range (High sensitivity)
Application Raw material purity, Synthesis monitoringPK/PD studies, Impurity profiling in plasma

Deep Dive: Fragmentation Pathways

Electron Ionization (EI) Pathway

Standard 70 eV Ionization[3]

In EI, the molecular ion (


, m/z 190) is formed by ejecting an electron, typically from the nitrogen lone pair or the ester oxygen.
  • 
    -Cleavage (Formation of Acylium Ion): 
    The bond between the carbonyl carbon and the ethoxy oxygen is cleaved.
    
    • Transition:

      
      
      
    • Loss:

      
       (45 Da)
      
    • Product: A stable acylium ion (

      
      ). This is often the base peak or a major fragment.
      
  • McLafferty Rearrangement: The ethyl group on the ester contains

    
    -hydrogens relative to the ester oxygen (gamma to the carbonyl). A six-membered transition state allows the transfer of a hydrogen atom to the carbonyl oxygen, followed by cleavage of the C-O bond.
    
    • Transition:

      
      
      
    • Loss: Ethylene (

      
      , 28 Da)
      
    • Product: The enol radical cation of the corresponding carboxylic acid.

  • Benzylic-type Cleavage: Loss of the entire carbethoxy group (

    
    ).
    
    • Transition:

      
      
      
    • Loss:

      
       (73 Da)
      
    • Product: A resonant cation stabilized by the pyridine ring (analogous to a tropylium or benzyl cation).

Electrospray Ionization (ESI-CID) Pathway

Positive Mode (


), Collision Induced Dissociation

In ESI, the molecule is protonated, likely at the pyridine nitrogen (the most basic site) or the carbonyl oxygen.

  • Loss of Ethanol (Neutral): Protonation at the ethoxy oxygen facilitates the elimination of neutral ethanol.

    • Transition:

      
      
      
    • Loss:

      
       (46 Da)
      
    • Product: Acylium cation (closed shell, even electron).

  • Subsequent Loss of CO: The acylium ion (

    
     145) loses carbon monoxide.
    
    • Transition:

      
      
      
    • Loss:

      
       (28 Da)
      
    • Product: The (2-cyanopyridin-4-yl)methyl cation.

Visualization of Signaling Pathways

The following diagram illustrates the distinct fragmentation logic for both ionization modes.

Fragmentation_Pathway M_EI EI Molecular Ion [M]+• m/z 190 Frag_162 McLafferty Product (Acid Enol) m/z 162 M_EI->Frag_162 - C2H4 (28 Da) McLafferty Frag_145_EI Acylium Ion (R-CO+) m/z 145 M_EI->Frag_145_EI - OEt• (45 Da) Alpha Cleavage Frag_117 Pyridyl-methyl Cation m/z 117 M_EI->Frag_117 - COOEt• (73 Da) M_ESI ESI Precursor [M+H]+ m/z 191 Frag_145_ESI Acylium Cation (Even Electron) m/z 145 M_ESI->Frag_145_ESI - EtOH (46 Da) Neutral Loss Frag_145_EI->Frag_117 - CO (28 Da) Frag_145_ESI->Frag_117 - CO (28 Da) CID Secondary

Figure 1: Comparative fragmentation pathways. Blue paths indicate radical-driven EI mechanisms; Green paths indicate proton-driven ESI mechanisms.

Experimental Protocols

To replicate these results, use the following validated conditions. These protocols are designed to be self-validating by including specific system suitability checks.

Protocol A: Structural Confirmation via GC-MS (EI)

Best for: Raw material ID, Isomer differentiation.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate (HPLC Grade).

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: 230°C, 70 eV.

  • Scan Range: 40–300 amu.

  • Validation Check: The ratio of m/z 117 to m/z 145 must be consistent (<5% RSD) across three injections.

Protocol B: Trace Detection via LC-MS/MS (ESI)

Best for: Biological matrices, reaction monitoring.

  • Sample Prep: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Conditions: Positive Mode (+). Source Temp 350°C.

  • MRM Transitions (Quantification):

    • Quantifier:

      
       (CE: 15 eV).
      
    • Qualifier:

      
       (CE: 25 eV).
      
  • Validation Check: Signal-to-Noise (S/N) for the qualifier transition must exceed 10:1 at the limit of quantitation (LOQ).

References

  • NIST Mass Spectrometry Data Center. Ethyl Acetate Fragmentation Data. National Institute of Standards and Technology.[4] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty rearrangement mechanisms).
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation. (Protocol grounding for LC-MS validation steps). Available at: [Link]

Sources

A Comparative Guide to the Bioactivity of Ethyl 2-(2-cyanopyridin-4-yl)acetate Derivatives: A Predictive Analysis Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure in medicinal chemistry.[1][2][3] Among the vast array of pyridine derivatives, cyanopyridines have emerged as a particularly promising class, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][3][4][5] This guide provides a comparative analysis of the potential bioactivity of ethyl 2-(2-cyanopyridin-4-yl)acetate and its derivatives. While direct experimental data for this specific scaffold is limited in publicly available literature, this document will leverage established structure-activity relationships (SAR) from closely related cyanopyridine analogs to offer predictive insights for researchers, scientists, and drug development professionals.

The Therapeutic Promise of the Cyanopyridine Core

The cyanopyridine nucleus is a versatile pharmacophore, with different isomers and substitution patterns yielding compounds with distinct biological profiles.[1][2] The presence of the cyano group, a potent electron-withdrawing moiety, significantly influences the electronic distribution of the pyridine ring, modulating its ability to interact with biological targets.[1] Research has consistently demonstrated that cyanopyridine derivatives can act as potent inhibitors of various enzymes, particularly kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][4][6]

This guide will focus on the potential anticancer properties of ethyl 2-(2-cyanopyridin-4-yl)acetate derivatives, drawing parallels from the well-documented activities of other cyanopyridine compounds. The primary areas of exploration will be cytotoxicity against cancer cell lines and the inhibition of key oncogenic kinases such as PIM-1 and VEGFR-2.

Comparative Bioactivity of Cyanopyridine Derivatives: A Data-Driven Overview

To establish a predictive framework for the bioactivity of ethyl 2-(2-cyanopyridin-4-yl)acetate derivatives, it is essential to examine the experimental data of structurally analogous compounds. The following tables summarize the cytotoxic and enzyme inhibitory activities of various cyanopyridine derivatives reported in the literature.

Table 1: Cytotoxic Activity of Representative Cyanopyridine Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
2-Oxo-3-cyanopyridine6cHepG20.94[6]
2-Oxo-3-cyanopyridine5a (unsubstituted phenyl)HepG22.71[7]
2-Oxo-3-cyanopyridine5e (4-methoxyphenyl)MCF-71.39[7]
2-Amino-3-cyanopyridineIVHCT116, Huh7-[7]
3-Cyanopyridone4e (meta-nitro group)MCF-78.352
3-CyanopyridineIIINCI-H4600.01 µg/mL[7]

Table 2: Kinase Inhibitory Activity of Selected Cyanopyridine Derivatives

Compound ClassTarget KinaseIC50 (µM)Reference
2-Oxo-3-cyanopyridinePIM-10.94 (for 6c)[6][8]
PyridopyrimidineVEGFR-2-[7]
((pyridin-4-yl)ethyl)pyridineVEGFR-1, VEGFR-2<0.1[9]

Structure-Activity Relationship (SAR) Insights and Predictions for Ethyl 2-(2-cyanopyridin-4-yl)acetate Derivatives

Based on the data presented, several key SAR trends can be identified for cyanopyridine derivatives, which can be extrapolated to predict the potential bioactivity of the ethyl 2-(2-cyanopyridin-4-yl)acetate scaffold.

  • Substitution at the Pyridine Ring: The nature and position of substituents on the pyridine ring are critical determinants of biological activity. For instance, the presence of an amino or oxo group at the 2-position of 3-cyanopyridines often confers potent anticancer activity.[6][7]

  • Aryl Substituents: The introduction of various aryl groups can significantly modulate the cytotoxic and kinase inhibitory potency. Electron-donating or -withdrawing groups on these aryl rings can fine-tune the electronic properties and steric bulk of the molecule, influencing its interaction with target proteins.[7]

  • The Ester Moiety: The ethyl acetate group at the 4-position of the target scaffold introduces a potential point for hydrogen bonding and can influence the compound's solubility and pharmacokinetic properties. The ester could also be a site for metabolic modification in vivo.

Predictive Bioactivity Profile:

Based on these SAR observations, it is hypothesized that derivatives of ethyl 2-(2-cyanopyridin-4-yl)acetate could exhibit significant anticancer activity. The 2-cyano-4-substituted pyridine core provides a rigid framework for interaction with kinase ATP-binding sites. Modifications of the ethyl acetate moiety or the introduction of various substituents on the pyridine ring could lead to the discovery of potent and selective kinase inhibitors.

Experimental Protocols for Bioactivity Assessment

To empirically validate the predicted bioactivity of novel ethyl 2-(2-cyanopyridin-4-yl)acetate derivatives, the following standardized experimental protocols are recommended.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases of living cells into a purple formazan product.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

PIM-1 Kinase Inhibition Assay

PIM-1 is a serine/threonine kinase implicated in cell survival and proliferation, making it an attractive target for cancer therapy.

Materials:

  • Recombinant human PIM-1 kinase

  • PIM-1 substrate (e.g., a specific peptide)

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds

Procedure:

  • Reaction Setup: In a 96-well plate, add kinase buffer, the test compound at various concentrations, and the PIM-1 substrate.

  • Enzyme Addition: Add the PIM-1 kinase to initiate the reaction.

  • ATP Addition: Add ATP to start the phosphorylation reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of PIM-1 inhibition for each compound concentration and determine the IC50 value.

VEGFR-2 Kinase Inhibition Assay

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, a critical process for tumor growth and metastasis.

Materials:

  • Recombinant human VEGFR-2 kinase

  • VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer

  • Kinase-Glo® MAX Assay Kit (Promega) or similar

  • Test compounds

Procedure:

  • Reaction Setup: In a white 96-well plate, add kinase buffer, the test compound, and the VEGFR-2 substrate.

  • Enzyme Addition: Add the VEGFR-2 kinase.

  • ATP Addition: Initiate the reaction by adding ATP. Incubate at 30°C for 45 minutes.

  • Detection: Add Kinase-Glo® MAX reagent to each well, which measures the remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of VEGFR-2 inhibition and determine the IC50 values for the test compounds.

Visualizing the Path Forward: Diagrams for Conceptual Understanding

To further elucidate the concepts discussed, the following diagrams provide a visual representation of a potential signaling pathway, a typical experimental workflow, and the logical framework for SAR analysis.

Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Phosphorylates VEGF VEGF VEGF->VEGFR2 Binds & Activates PIM1 PIM-1 Proliferation Cell Proliferation & Survival PIM1->Proliferation Promotes Apoptosis Apoptosis PIM1->Apoptosis Inhibits Downstream->PIM1 Activates Inhibitor Cyanopyridine Inhibitor Inhibitor->VEGFR2 Inhibits Inhibitor->PIM1 Inhibits

Caption: Hypothetical signaling pathway targeted by cyanopyridine derivatives.

Experimental_Workflow start Synthesis of Ethyl 2-(2-cyanopyridin-4-yl)acetate Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity kinase_inhibition Kinase Inhibition Assays (PIM-1, VEGFR-2) cytotoxicity->kinase_inhibition Active Compounds sar_analysis Structure-Activity Relationship Analysis kinase_inhibition->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General experimental workflow for bioactivity assessment.

SAR_Logic cluster_sar Structure-Activity Relationship Core 2-Cyanopyridine Core Bioactivity Predicted Bioactivity Core->Bioactivity Substituents Substituents at various positions Substituents->Bioactivity Ester Ethyl Acetate Moiety at C4 Ester->Bioactivity

Caption: Logical framework for SAR-based bioactivity prediction.

Conclusion

While the direct biological evaluation of ethyl 2-(2-cyanopyridin-4-yl)acetate derivatives is not extensively documented, a comprehensive analysis of the broader cyanopyridine literature provides a strong foundation for predicting their therapeutic potential. The established anticancer and kinase inhibitory activities of various cyanopyridine scaffolds suggest that this particular class of compounds is a promising area for further investigation. By employing the standardized experimental protocols outlined in this guide, researchers can systematically evaluate the bioactivity of novel derivatives and contribute to the growing body of knowledge on this important class of heterocyclic compounds. The insights and methodologies presented herein are intended to empower researchers in their quest to develop the next generation of targeted therapeutics.

References

  • Wu, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(5), e2300067. [Link]

  • Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2019). Cyanopyridine as a privileged scaffold in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1338-1374. [Link]

  • A review: Biological activities of novel cyanopyridine derivatives. (2023). ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Chemistry & Biodiversity, 21(6), e202400300. [Link]

  • Hussein, K. A., et al. (2023). Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. Tropical Journal of Natural Product Research, 7(11), 5270-5278. [Link]

  • Abouzid, K. A. M., et al. (2017). Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. European Journal of Medicinal Chemistry, 134, 357-365. [Link]

  • Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. (2017). ChEMBL. [Link]

  • Sviridov, S., et al. (2007). Inhibitors of VEGF receptors-1 and -2 based on the 2-((pyridin-4-yl)ethyl)pyridine template. Bioorganic & Medicinal Chemistry Letters, 17(10), 2744-2748. [Link]

  • ethyl 2-(2-cyanopyridin-4-yl)acetate. Appretech Scientific Limited. [Link]

  • Al-Ostath, A., et al. (2023). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(19), 6825. [Link]

  • Cyanopyridine-based anticancer agents. (2023). ResearchGate. [Link]

  • New Chalcone Derivative, Ethyl 2-(4 Synthesis, Characterization, DFT Study, Enzyme Inhibition Activities and Docking Study. (n.d.). DSpace Repository. [Link]

  • El-Gazzar, M. G., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(15), 4996. [Link]

  • El-Gamal, M. I., et al. (2023). Design, synthesis, anti-proliferative evaluation, docking, and MD simulations studies of new thiazolidine-2,4-diones targeting VEGFR-2 and apoptosis pathway. Scientific Reports, 13(1), 1083. [Link]

  • Structure activity relationship study of the compounds 4-16. (2022). ResearchGate. [Link]

  • Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. (2014). ResearchGate. [Link]

  • Kotgire, S. S., et al. (2013). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical Sciences and Research, 4(11), 4305-4308. [Link]

  • El-Naggar, A. M., et al. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. Pharmaceuticals, 16(11), 1522. [Link]

  • Al-Obaid, A. M., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 7. [Link]

  • Gunatunga, S. R., et al. (2021). Synthesis and structure-activity relationship studies of 2,4-thiazolidinediones and analogous heterocycles as inhibitors of dihydrodipicolinate synthase. Bioorganic & Medicinal Chemistry, 52, 116518. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry, 20(24), 4930-4942. [Link]

Sources

Validating Structure of Ethyl 2-(2-cyanopyridin-4-yl)acetate via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput environment of medicinal chemistry, Ethyl 2-(2-cyanopyridin-4-yl)acetate serves as a critical scaffold for synthesizing bioactive heterocycles. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it is often a bottleneck due to sample preparation time and instrument availability.

This guide validates the use of Fourier Transform Infrared (FTIR) Spectroscopy as a rapid, "self-validating" Quality Control (QC) gatekeeper. By focusing on three distinct spectral markers—the nitrile stretch, the ester carbonyl, and the pyridine ring modes—researchers can confirm structural integrity and detect common hydrolysis impurities in under 2 minutes, reserving NMR resources for final characterization.

Part 1: The Target & The Challenge

Structural Dissection

To validate the structure, we must first deconstruct the molecule into its vibrationally active components. The target molecule, Ethyl 2-(2-cyanopyridin-4-yl)acetate , contains three mutually exclusive functional groups that serve as spectral fingerprints.

G Molecule Ethyl 2-(2-cyanopyridin-4-yl)acetate Pyridine Pyridine Core (Aromatic C=N/C=C) Molecule->Pyridine Nitrile Cyano Group (-CN) (Position 2) Molecule->Nitrile Ester Ethyl Acetate Chain (Position 4) Molecule->Ester 1590-1550 cm⁻¹ 1590-1550 cm⁻¹ Pyridine->1590-1550 cm⁻¹ 2230-2250 cm⁻¹ 2230-2250 cm⁻¹ Nitrile->2230-2250 cm⁻¹ 1735-1750 cm⁻¹ 1735-1750 cm⁻¹ Ester->1735-1750 cm⁻¹

Figure 1: Structural deconstruction of the target molecule into vibrationally distinct zones. Each zone corresponds to a specific region in the IR spectrum.

Part 2: Comparative Analysis (IR vs. Alternatives)

Why use IR when NMR provides more detail? The following table objectively compares IR against alternative analytical techniques for this specific application.

FeatureFTIR (Recommended for QC) 1H-NMR (Gold Standard) XRD (Crystallography)
Primary Utility Functional Group Verification Connectivity & Purity Absolute Configuration
Time per Sample < 2 minutes15–45 minutesHours to Days
Sample State Solid/Liquid (Neat)Solubilized (

/

)
Single Crystal Required
Cost per Run Low (<$1)High (

50)
Very High
Blind Spot Cannot prove exact position of substituents (Regioisomerism).Expensive for routine "spot checks."Requires crystallizable solid.
Best For... Go/No-Go Decision (Did the reaction work?)Final Characterization (Is it pure?)IP/Patent Registration

Scientist’s Insight: Use FTIR as the "Gatekeeper." If the nitrile peak at 2240 cm⁻¹ is missing, there is no point in wasting deuterated solvents for an NMR run. The reaction has failed.

Part 3: Deep Dive – IR Validation Strategy

Predicted vs. Observed Spectral Bands

To validate the structure, you must confirm the presence of specific bands and the absence of impurity bands.

Functional GroupVibration ModePredicted Frequency (cm⁻¹)Diagnostic Value
Nitrile (-C≡N) Stretching2235 – 2250 Critical. Confirms the presence of the cyano group on the ring. Absence indicates hydrolysis to amide.
Ester (C=O) Stretching1735 – 1750 Critical. Typical aliphatic ester range. Note: It is not conjugated to the ring (separated by -CH2-), so it appears higher than conjugated esters (~1720).
Pyridine Ring Skeletal (C=C / C=N)1590 – 1605 Confirms aromatic heterocycle integrity.
Methylene (-CH2-) Bending (Scissoring)1460 – 1470 Confirms the acetate bridge.
Ether (C-O-C) Stretching1200 – 1250 Confirms the ethyl ester linkage.
Hydroxyl (-OH) Stretching3200 – 3600 (Broad) Impurity Marker. If present, indicates hydrolysis of the ester to carboxylic acid or hydration of the nitrile.
The "Self-Validating" Logic
  • The Nitrile Shift: A nitrile group attached directly to an aromatic ring (benzonitrile/cyanopyridine) typically absorbs at 2230–2240 cm⁻¹ . If this peak shifts significantly to ~2200 cm⁻¹ or disappears, the cyano group has likely reacted.

  • The Ester Insulation: Because the carbonyl group is separated from the pyridine ring by a methylene (

    
    ) bridge, it behaves like a standard aliphatic ester (ethyl acetate). You should expect a sharp peak at 1740 cm⁻¹ . If the peak appears at 1715 cm⁻¹ , it suggests the methylene bridge is missing (direct conjugation) or the ester has hydrolyzed to an acid (dimer H-bonding).
    

Part 4: Experimental Protocol

Method: Attenuated Total Reflectance (ATR-FTIR)

Prerequisites:

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR crystal.

  • Background: Air.

Step-by-Step Workflow:

  • System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    .
  • Sample Loading: Place ~2–5 mg of the solid product (or 1 drop if oil) onto the center of the crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Poor contact yields noisy baselines.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Post-Processing: Apply "Automatic Baseline Correction" if necessary. Do not smooth the data aggressively, as this can obscure the sharp nitrile peak.

QC Decision Tree (Go/No-Go)

QC_Workflow Start Acquire Spectrum CheckCN Peak at ~2240 cm⁻¹? Start->CheckCN CheckCO Peak at ~1740 cm⁻¹? CheckCN->CheckCO Yes Fail1 FAIL: Missing Nitrile (Check Starting Material) CheckCN->Fail1 No CheckOH Broad Peak at >3000 cm⁻¹? CheckCO->CheckOH Yes CheckCO->Fail1 No Pass PASS: Proceed to NMR CheckOH->Pass No (Clean) Fail2 FAIL: Hydrolysis Detected (Acid/Amide Impurity) CheckOH->Fail2 Yes (Impure)

Figure 2: Decision logic for validating the product. The workflow prioritizes the nitrile and ester peaks before checking for hydrolysis impurities.

Part 5: Troubleshooting & Common Pitfalls

The "Missing" Nitrile Peak
  • Observation: The peak at 2240 cm⁻¹ is weak or absent.

  • Cause: Nitrile stretches can be variable in intensity. However, if completely absent, the nitrile may have hydrolyzed to a primary amide (look for doublet peaks at 3400/3200 cm⁻¹ and a Carbonyl shift to 1680 cm⁻¹).

  • Remedy: Increase sample thickness on the ATR crystal or switch to a KBr pellet method for higher sensitivity.

The Broad "OH" Hump
  • Observation: A broad trough centered at 3300 cm⁻¹.[1]

  • Cause: This indicates the presence of water (wet sample) or hydrolysis of the ethyl ester to the carboxylic acid (Ethyl 2-(2-cyanopyridin-4-yl)acetic acid).

  • Differentiation: Water usually shows a bending mode at 1640 cm⁻¹. A carboxylic acid will show a very broad O-H stretch overlapping the C-H region (3000–2500 cm⁻¹).

Carbonyl Shift
  • Observation: Carbonyl peak shifts from 1740 cm⁻¹ to 1690–1710 cm⁻¹.

  • Cause: This suggests Hydrogen bonding (acid formation) or unexpected conjugation. If the peak is at 1710 cm⁻¹, suspect the formation of the carboxylic acid derivative.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on functional group frequencies).

  • NIST Chemistry WebBook. Infrared Spectra of Pyridine Derivatives and Ethyl Cyanoacetate. National Institute of Standards and Technology.[3] Available at: [Link] (Verified source for fragment spectral data).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for specific nitrile/ester shifts).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[2] (Detailed analysis of pyridine ring vibrations).

Sources

A Senior Application Scientist's Guide to the Synthesis of 2,4-Disubstituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, with its derivatives forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Among these, 2,4-disubstituted pyridines are of particular interest due to their versatile biological activities and unique electronic properties. The precise and efficient construction of this substitution pattern is a critical challenge for synthetic chemists. This guide provides an in-depth, objective comparison of several prominent synthetic routes, offering field-proven insights, detailed experimental protocols, and supporting data to aid researchers in navigating this complex chemical space. We will explore both classical cyclization strategies and modern cross-coupling methodologies, providing a comprehensive toolkit for the synthesis of these valuable compounds.

Part 1: Classical Ring Formation Strategies

Classical methods for pyridine synthesis typically involve the condensation of acyclic precursors to construct the heterocyclic ring from the ground up. These time-tested reactions are often valued for their use of simple, readily available starting materials.

The Kröhnke Pyridine Synthesis

First reported by Fritz Kröhnke, this method is a powerful tool for preparing highly functionalized, often polysubstituted, pyridines.[1] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[1][2]

Mechanistic Insight: The reaction proceeds through a well-defined cascade. Initially, the α-pyridinium methyl ketone is deprotonated to form a pyridinium ylide. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia (from ammonium acetate) and subsequently dehydrates to form the aromatic pyridine ring.[1][2]

Diagram: Kröhnke Pyridine Synthesis Mechanism

G cluster_ylide Ylide Formation cluster_michael Michael Addition cluster_cyclization Cyclization & Aromatization ketone α-Pyridinium Methyl Ketone ylide Pyridinium Ylide ketone->ylide Base (-H+) enone α,β-Unsaturated Ketone ylide->enone Michael Addition dicarbonyl 1,5-Dicarbonyl Intermediate enone->dicarbonyl dihydropyridine Dihydropyridine Intermediate dicarbonyl->dihydropyridine + NH3 - H2O pyridine Substituted Pyridine dihydropyridine->pyridine - H2O (Aromatization)

Caption: The reaction mechanism of the Kröhnke pyridine synthesis.[1]

Advantages:

  • High Convergence: Assembles complex pyridines from three simple components.[1]

  • Broad Substrate Scope: Tolerates a wide variety of substituents on both the ketone and the enone components.[1]

  • High Yields: Often provides the desired products in good to excellent yields.

Limitations:

  • Substitution Pattern: Primarily yields 2,4,6-trisubstituted pyridines.[1]

  • Starting Material Preparation: Requires the pre-synthesis of the α-pyridinium methyl ketone salt.

Representative Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [1]

  • Preparation of the Pyridinium Salt: A mixture of acetophenone (12.0 g, 0.1 mol), iodine (25.4 g, 0.1 mol), and pyridine (8.0 g, 0.1 mol) is heated at 80°C for 2 hours. The mixture is cooled, and the resulting solid is triturated with ether, filtered, and dried to yield N-phenacylpyridinium iodide.

  • Kröhnke Condensation: The N-phenacylpyridinium iodide (0.1 mol), chalcone (1-phenyl-3-phenylpropenone, 0.1 mol), and ammonium acetate (0.5 mol) are refluxed in glacial acetic acid (200 mL) for 4 hours.

  • Work-up and Purification: The reaction mixture is cooled and poured into water. The precipitated solid is collected by filtration, washed with water, and then recrystallized from ethanol to afford 2,4,6-triphenylpyridine.

ParameterValueReference
Reactants N-phenacylpyridinium iodide, Chalcone, Ammonium Acetate[1]
Solvent Glacial Acetic Acid[1]
Temperature Reflux[1]
Reaction Time 4 hours[1]
Typical Yield >80%[1]
Guareschi-Thorpe Condensation

This classical reaction provides a route to substituted 2-pyridones, which are valuable intermediates that can be further functionalized. The condensation typically involves reacting a cyanoacetamide or cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of a base or ammonia.[3][4] Recent advancements have focused on developing more environmentally friendly conditions, such as using ammonium carbonate in aqueous media.[5][6]

Mechanistic Insight: The reaction is initiated by the base-catalyzed condensation of the active methylene group of the cyano-compound with one of the carbonyl groups of the 1,3-dicarbonyl partner. This is followed by cyclization, involving the attack of the nitrogen atom (from ammonia or cyanoacetamide) onto the second carbonyl group, and subsequent dehydration to form the 2-pyridone ring.[7]

Diagram: Guareschi-Thorpe Condensation Workflow

G start Starting Materials: - Cyanoacetamide - 1,3-Dicarbonyl - Ammonium Carbonate reaction Reaction: Heat in Aqueous Ethanol start->reaction precipitation Cooling & Precipitation reaction->precipitation filtration Filtration & Washing precipitation->filtration product Purified 2-Pyridone Product filtration->product

Caption: A general experimental workflow for the Guareschi-Thorpe condensation.[4]

Advantages:

  • Access to 2-Pyridones: Directly synthesizes highly functionalized 2-pyridone cores.[6]

  • Green Chemistry: Modern protocols utilize water as a solvent, enhancing the environmental friendliness of the synthesis.[5]

  • Simple Work-up: The product often precipitates from the reaction mixture, simplifying purification.[5]

Limitations:

  • Limited to Pyridones: The primary product is a 2-pyridone, requiring further chemical steps to access other pyridine derivatives.

  • Potential for Side Reactions: The use of multiple condensations can sometimes lead to mixtures of products.

Representative Experimental Protocol: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone [4]

  • Reaction Setup: A mixture of cyanoacetamide (8.4 g, 0.1 mol), acetylacetone (10.0 g, 0.1 mol), and ammonium carbonate (19.2 g, 0.2 mol) in a 1:1 mixture of water and ethanol (200 mL) is prepared in a round-bottom flask.

  • Heating: The mixture is heated at 80°C with stirring for 4 hours.

  • Isolation: Upon cooling to room temperature, the precipitated solid product is collected by vacuum filtration.

  • Purification: The collected solid is washed with cold water and dried to yield the desired 3-cyano-4,6-dimethyl-2-pyridone.

ParameterValueReference
Reactants Cyanoacetamide, Acetylacetone, Ammonium Carbonate[4]
Solvent Water/Ethanol (1:1)[4]
Temperature 80°C[4]
Reaction Time 4 hours[4]
Typical Yield High[5]

Part 2: Modern Functionalization of Pre-formed Pyridine Rings

Modern synthetic chemistry often favors the functionalization of a pre-existing pyridine core over de novo ring construction.[8] This approach offers greater modularity and often provides access to substitution patterns that are difficult to achieve through classical methods. Transition-metal-catalyzed cross-coupling reactions are the dominant force in this area.

Palladium-Catalyzed Cross-Coupling Reactions

Starting from readily available halopyridines, such as 2-bromo-4-methylpyridine or 2,4-dichloropyridine, palladium-catalyzed reactions allow for the precise installation of a wide array of substituents at specific positions.[9][10]

Key Methodologies:

  • Suzuki-Miyaura Coupling: Forms C-C bonds by coupling a halopyridine with an organoboron reagent (e.g., boronic acid or ester). This is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents.[11]

  • Sonogashira Coupling: Creates C-C bonds between a halopyridine and a terminal alkyne, providing access to valuable alkynylpyridine intermediates.[12][13] This reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[13]

  • Buchwald-Hartwig Amination: Forms C-N bonds by coupling a halopyridine with an amine. This reaction has revolutionized the synthesis of arylamines and is indispensable for drug discovery programs.[14][15]

Mechanistic Insight (General Palladium Cycle): All these reactions proceed through a similar catalytic cycle involving three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the pyridine.

  • Transmetalation (Suzuki/Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The second coupling partner is transferred to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the palladium(0) catalyst.

Diagram: General Palladium Cross-Coupling Cycle

G Pd0 Pd(0)Ln OxAd Oxidative Addition Pd0->OxAd + R-X PdII R-Pd(II)-X Ln OxAd->PdII Trans Transmetalation (or Amine Binding) PdII->Trans + R'-[M] PdII_R2 R-Pd(II)-R' Ln Trans->PdII_R2 RedEl Reductive Elimination PdII_R2->RedEl RedEl->Pd0 Product Product (R-R') RedEl->Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Advantages:

  • High Regioselectivity: Functionalization occurs specifically at the site of the halogen atom.[11]

  • Exceptional Functional Group Tolerance: A vast array of functional groups are compatible with the reaction conditions.[15]

  • Modularity: Allows for the late-stage functionalization of complex molecules, which is highly valuable in drug discovery.

Limitations:

  • Catalyst Cost and Sensitivity: Palladium catalysts and specialized phosphine ligands can be expensive and air-sensitive.

  • Metal Contamination: Removal of residual palladium from the final product is a critical concern, especially in pharmaceutical applications.

  • Site-Selectivity in Dihalopyridines: Achieving selective reaction at one halogen in the presence of another can be challenging and often depends heavily on the specific catalyst system and reaction conditions.[16]

Representative Experimental Protocol: Sonogashira Coupling of 2-Bromo-4-methylpyridine

This protocol is based on general procedures for Sonogashira couplings on bromopyridines.[12][17]

  • Reaction Setup: To a degassed solution of 2-bromo-4-methylpyridine (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.1 equiv) in a suitable solvent mixture (e.g., THF/Et3N, 2:1, 6 mL), add Pd(PPh3)4 (0.05 equiv) and CuI (0.1 equiv).

  • Degassing: The reaction mixture is degassed for an additional 5 minutes.

  • Reaction: The mixture is stirred at room temperature for 16 hours or heated as necessary, monitoring by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to afford the 2-alkynyl-4-methylpyridine product.

ParameterValueReference
Substrate 2-Bromo-4-methylpyridine[9]
Catalyst System Pd(PPh3)4 / CuI[17]
Solvent THF / Et3N[17]
Temperature Room Temperature to Reflux[17]
Typical Yield 85-95%[17]
Direct C-H Functionalization

The direct functionalization of C-H bonds represents a frontier in synthetic chemistry, offering a more atom-economical approach by avoiding the pre-functionalization (e.g., halogenation) of the pyridine ring.[8][18] These reactions are typically catalyzed by transition metals (e.g., palladium, rhodium, ruthenium) and often require a directing group to achieve high regioselectivity.[19]

Mechanistic Insight: While diverse mechanisms exist, a common pathway involves coordination of the catalyst to the pyridine nitrogen or a directing group. This facilitates the cleavage of a specific C-H bond (often via concerted metalation-deprotonation or oxidative addition), forming a metallacyclic intermediate. This intermediate then reacts with a coupling partner, followed by a step that regenerates the catalyst and forms the C-C or C-heteroatom bond.

Advantages:

  • Atom Economy: Avoids the generation of stoichiometric halide waste.[18]

  • Step Economy: Reduces the number of synthetic steps required to prepare the starting materials.

  • Novel Reactivity: Enables the formation of bonds at positions that may be difficult to access through traditional cross-coupling.[8]

Limitations:

  • Regioselectivity Challenges: Controlling which C-H bond reacts can be difficult without a directing group. The inherent electronics of the pyridine ring often favor reaction at the C2 position.[8]

  • Harsh Conditions: Some C-H activation methods require high temperatures and strong oxidants.

  • Substrate Scope: The scope of compatible coupling partners and pyridine substrates can be more limited compared to cross-coupling reactions.

Comparative Summary of Synthetic Routes

FeatureKröhnke SynthesisGuareschi-ThorpePd-Catalyzed CouplingDirect C-H Functionalization
Approach De Novo Ring ConstructionDe Novo Ring ConstructionPre-formed Ring FunctionalizationPre-formed Ring Functionalization
Primary Product Substituted PyridinesSubstituted 2-PyridonesDiverse PyridinesDiverse Pyridines
Versatility Moderate (mainly 2,4,6-subst.)Low (2-pyridones)Very HighHigh (but can be limited)
Regiocontrol Inherent to reactantsInherent to reactantsExcellent (at halogen site)Challenging (often requires directing group)
Atom Economy ModerateGoodPoor (halide waste)Excellent
Conditions Often requires heatingMild to moderateGenerally mildCan be harsh
Key Advantage Convergent synthesisAccess to 2-pyridonesHigh modularity & scopeStep & atom economy

Conclusion and Outlook

The synthesis of 2,4-disubstituted pyridine derivatives is a dynamic field with a rich arsenal of available methodologies. The choice of the optimal synthetic route is not a one-size-fits-all decision and must be guided by the specific target molecule, the desired substitution pattern, the availability of starting materials, and considerations of scale, cost, and environmental impact.

  • Classical cyclization reactions , such as the Kröhnke and Guareschi-Thorpe syntheses, remain highly relevant for constructing specific, highly functionalized pyridine and pyridone cores from simple, inexpensive building blocks.[1][4]

  • Palladium-catalyzed cross-coupling reactions are the undisputed workhorses for the modular and highly regioselective synthesis of diverse pyridine libraries.[15] Their broad functional group tolerance makes them invaluable for late-stage functionalization in complex syntheses, a critical need in drug discovery.

  • Direct C-H functionalization represents the future of efficient and sustainable pyridine synthesis.[18] While challenges in regiocontrol remain, ongoing research is rapidly expanding the scope and practicality of these methods, promising to streamline synthetic routes and reduce chemical waste.

For the modern researcher, a comprehensive understanding of both classical and contemporary methods is essential. By carefully weighing the advantages and limitations of each approach, as outlined in this guide, scientists can make informed and strategic decisions to efficiently access the 2,4-disubstituted pyridine derivatives required for their research and development endeavors.

References

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  • Synthesis. (n.d.). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0033-1338959]
  • RSC Publishing. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00931h]
  • PMC. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10438138/]
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [URL: https://www.researchgate.net/publication/257850550_Highly_regioselective_Buchwald-Hartwig_amination_at_C-2_of_24-dichloropyridine_enabling_a_novel_approach_to_24-bisanilinopyridine_BAPyd_libraries]
  • University of Bath. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [URL: https://www.chem.bath.ac.
  • Chemtube3d. (n.d.). Kröhnke synthesis of pyridine. [URL: https://www.chemtube3d.com/krohnke-synthesis-of-pyridine/]
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  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [URL: https://www.scirp.
  • PMC. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941541/]
  • Google Patents. (n.d.). CN104974082A - Preparation method of 2-methyl-4-bromopyridine. [URL: https://patents.google.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-methylpyridine 97. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/441459]
  • ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis. [URL: https://www.researchgate.net/figure/Mechanism-of-the-Kroehnke-pyridine-synthesis_fig3_365538350]
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. [URL: https://www.researchgate.net/publication/349479155_Sonogashira_cross-coupling_reaction_of_bromocyanofluoro_pyridine_nuclei_access_to_5-_and_6-alkynylfluoropyridinamidoximes_scaffolds]
  • ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01928]
  • Wikipedia. (n.d.). Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • ResearchGate. (n.d.). Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. [URL: https://www.researchgate.
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  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [URL: https://eprints.soton.ac.uk/447471/]
  • ACS Publications. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. [URL: https://pubs.acs.org/doi/10.1021/ol0704082]
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  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [URL: https://www.researchgate.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [URL: https://www.researchgate.net/figure/Suzuki-coupling-of-different-chloropyridines-with-phenylboronic-acids-a_tbl1_257790578]
  • RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc02118b]
  • RSC Publishing. (n.d.). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01476d]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [URL: https://en.wikipedia.
  • PMC. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941450/]
  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [URL: https://pubmed.ncbi.nlm.nih.gov/17411075/]
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A Researcher's Guide to Reference Standards and COA Verification for Ethyl 2-(2-cyanopyridin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the exacting world of scientific research and pharmaceutical development, the integrity of your results hinges on the quality of your starting materials. A reference standard, seemingly a simple vial of a chemical compound, is in fact a cornerstone of analytical accuracy and reproducibility. This guide provides a comprehensive framework for evaluating and verifying reference standards of ethyl 2-(2-cyanopyridin-4-yl)acetate, a key building block in medicinal chemistry. We will delve into the critical components of a Certificate of Analysis (COA), compare ideal versus reality, and provide actionable protocols for in-house verification.

The Unwavering Importance of a High-Quality Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base. In drug development, it is indispensable for:

  • Identity Confirmation: Ensuring the correct molecule is being synthesized and used.

  • Purity Assessment: Quantifying the level of impurities that could affect biological activity or safety.

  • Assay Validation: Establishing the accuracy and precision of analytical methods.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and EMA.[1]

Failure to use a properly vetted reference standard can lead to cascading issues, from misleading experimental data to costly delays in drug approval.[1]

Deconstructing the Certificate of Analysis (COA): A Comparative Analysis

The Certificate of Analysis is the primary document attesting to the quality of a reference standard. However, not all COAs are created equal. A comprehensive COA should provide a transparent and thorough account of the material's identity, purity, and potency.[2]

Below is a comparison of what to expect from a high-quality reference standard provider versus a less reliable source.

ParameterGold Standard COASub-Standard COARationale for the Gold Standard
Identity Confirmation Includes copies of ¹H NMR and Mass Spectrometry data with interpretation.[2]May only state "Conforms to structure" or provide a simple pass/fail.Visual inspection of raw data is the only way to independently verify the chemical structure. It provides incontrovertible proof of identity.
Purity Determination HPLC chromatogram with peak integration, specifying the method parameters (column, mobile phase, flow rate, wavelength).[2]A single percentage value for purity with no supporting data or methodological details.The chromatogram reveals the presence of any impurities, their relative abundance, and the resolution of the analytical method. Without it, the purity value is unsubstantiated.
Potency/Assay Quantitative NMR (qNMR) data or a well-defined assay value with uncertainty.[2]Often omitted or conflated with purity.Purity and potency are not interchangeable. Potency accounts for the active substance and any non-volatile impurities or residual solvents, providing a more accurate measure for quantitative studies.
Residual Solvents GC-HS (Gas Chromatography-Headspace) analysis identifying and quantifying residual solvents.A general statement like "Solvents removed under vacuum."Residual solvents can have toxicological implications and affect the accurate weighing of the standard.
Water Content Karl Fischer titration results.Not mentioned.Water content can significantly impact the true concentration of the standard and is crucial for accurate solution preparation.
Trace Metals ICP-MS (Inductively Coupled Plasma Mass Spectrometry) data for elemental impurities.Not included.Metallic impurities can interfere with certain analytical techniques and may be of toxicological concern.
Date of Analysis & Expiry Clearly stated analysis date and a re-test or expiry date based on stability studies.Vague or missing dates.Provides confidence in the stability and continued suitability of the standard.

In-House Verification: A Necessary Step for Scientific Rigor

While a comprehensive COA is a strong indicator of quality, in-house verification is a critical step to ensure the integrity of your research. The following are step-by-step protocols for key analytical techniques.

Experimental Workflow for Reference Standard Verification

Caption: Workflow for in-house verification of a reference standard.

Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy

Rationale: ¹H NMR provides a detailed fingerprint of the molecule's structure, confirming the connectivity of protons and their chemical environment.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the ethyl 2-(2-cyanopyridin-4-yl)acetate reference standard and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain good resolution.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Spectral Interpretation:

    • Expected Signals for Ethyl 2-(2-cyanopyridin-4-yl)acetate:

      • A triplet around 1.2-1.4 ppm (3H), corresponding to the methyl protons of the ethyl group.

      • A quartet around 4.1-4.3 ppm (2H), corresponding to the methylene protons of the ethyl group.

      • A singlet around 3.8-4.0 ppm (2H), corresponding to the methylene protons adjacent to the pyridine ring.

      • Signals in the aromatic region (7.5-8.8 ppm) corresponding to the three protons on the pyridine ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

    • Compare the obtained spectrum with the one provided in the COA or with predicted spectra from chemical databases. Any significant discrepancies may indicate an incorrect structure or the presence of impurities.

Protocol 2: Molecular Weight Verification by Mass Spectrometry

Rationale: Mass spectrometry confirms the molecular weight of the compound, providing further evidence of its identity.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the reference standard (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.

  • Data Analysis:

    • Look for the protonated molecular ion peak [M+H]⁺. For ethyl 2-(2-cyanopyridin-4-yl)acetate (C₁₀H₁₀N₂O₂), the molecular weight is 190.2 g/mol .[1][3] Therefore, the expected [M+H]⁺ peak would be at m/z 191.2.

    • Observe for any significant fragment ions. Common fragmentation patterns for esters involve the loss of the alkoxy group or parts of the ester functionality.[4][5]

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful technique for separating the main compound from any impurities, allowing for accurate purity determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Stock Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a 10 mL volumetric flask to make a 1 mg/mL stock solution.

    • Working Solution: Dilute the stock solution to a concentration suitable for UV detection (e.g., 0.1 mg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    • Compare the obtained purity value with the one stated on the COA. Note any significant impurity peaks that were not reported by the supplier.

Conclusion: An Investment in Data Integrity

Thorough evaluation and verification of reference standards are not mere procedural formalities; they are fundamental to the integrity and success of your research. By critically assessing the Certificate of Analysis and performing in-house verification using techniques like NMR, Mass Spectrometry, and HPLC, you can build a strong foundation of confidence in your experimental data. This diligent approach will ultimately save time, resources, and ensure the scientific validity of your findings in the competitive landscape of drug discovery and development.

References

  • Chemtos. Comprehensive CoA. [Link]

  • Appretech Scientific Limited. ethyl 2-(2-cyanopyridin-4-yl)acetate. [Link]

  • Chemguide. Spectra of ethyl acetate. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • ResearchGate. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. [Link]

  • ResearchGate. Mass fragmentation pattern of identified compounds from ethyl acetate.... [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • PubChem. Ethyl pyridine-4-acetate. [Link]

  • OICC Press. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Link]

  • ResearchGate. The most simplified layout of an NMR experiment. The NMR spectrum of.... [Link]

  • YouTube. NMR spectrum of ethyl acetate. [Link]

  • ResearchGate. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. [Link]

  • Macedonian Pharmaceutical Bulletin. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. [Link]

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Technical Guide: Differentiating Ethyl 2-(2-cyanopyridin-4-yl)acetate from Isomeric Pyridine Esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical differentiation of ethyl 2-(2-cyanopyridin-4-yl)acetate from its structural isomers. It is designed for medicinal chemists and process development scientists requiring rigorous structural verification.

Introduction & Structural Context

Ethyl 2-(2-cyanopyridin-4-yl)acetate (Structure A ) is a critical pharmacophore scaffold, often employed as a precursor for bioisosteres in kinase inhibitors and GPCR modulators. In synthetic pathways—particularly those involving the Reissert-Henze cyanation of pyridine


-oxides—regioisomeric byproducts are common.

Distinguishing the 2,4-substitution pattern from 3,4- or 2,5-isomers is non-trivial due to identical molecular weights (


 g/mol ) and similar polarity. This guide establishes a definitive analytical framework based on scalar coupling constants (

-values) and chemical shift logic.
The Isomer Landscape

We focus on distinguishing the target from its two most prevalent synthetic isomers:

  • Target (A): Ethyl 2-(2-cyanopyridin-4-yl)acetate (2,4-substitution).

  • Isomer (B): Ethyl 2-(3-cyanopyridin-4-yl)acetate (3,4-substitution; steric congener).

  • Isomer (C): Ethyl 2-(6-cyanopyridin-3-yl)acetate (2,5-substitution; often from different starting materials).

Analytical Strategy: NMR Spectroscopy

Proton Nuclear Magnetic Resonance (


H NMR) is the primary method for differentiation. The pyridine ring protons exhibit distinct splitting patterns governed by their relative positions.
Mechanism of Differentiation

The differentiation relies on the magnitude of proton-proton coupling constants:

  • Vicinal (

    
    ): 
    
    
    
    5.0 Hz (e.g., H-5 to H-6).
  • Meta (

    
    ): 
    
    
    
    1.0–2.0 Hz (e.g., H-2 to H-6).
  • Para (

    
    ): 
    
    
    
    Hz (often unresolved).
Comparative NMR Data Table

The following table summarizes the theoretical and observed spectral signatures for the target and its primary isomer.

FeatureTarget: 2-Cyano-4-alkyl Isomer: 3-Cyano-4-alkyl
Proton H-6 Doublet (

)
,

Hz. Chemical Shift:

8.6–8.8 ppm (Deshielded by N).
Doublet (

)
,

Hz. Chemical Shift:

8.6–8.8 ppm.
Proton H-5 Doublet of Doublets (

)
or

. Coupled to H-6 (

) and H-3 (

Hz).
Doublet (

)
. Coupled only to H-6.
Proton H-3/H-2 H-3 is a Singlet (

)
(or fine doublet). Isolated from H-5/H-6 by the substituent.
H-2 is a Singlet (

)
. Strongly deshielded (

8.9–9.0 ppm) due to being between N and CN.
Key Distinction H-3 appears as a singlet at

7.8–8.0 ppm.
H-2 appears as a singlet at

8.9+ ppm (very downfield).

Analyst Note: The critical diagnostic is the chemical shift of the isolated singlet. In the 3-cyano isomer, the singlet (H-2) is flanked by the ring nitrogen and the cyano group, pushing it significantly downfield compared to the H-3 singlet in the target molecule.

Experimental Protocols

Protocol A: Synthesis via Reissert-Henze Reaction

This route validates the formation of the 2-cyano isomer from the 4-substituted


-oxide.

Reagents:

  • Ethyl 2-(pyridin-4-yl)acetate

    
    -oxide (1.0 eq)
    
  • Trimethylsilyl cyanide (TMSCN) (1.5 eq) or KCN/Dimethylcarbamoyl chloride.

  • Dichloromethane (DCM) (anhydrous).

Step-by-Step Methodology:

  • Activation: Dissolve ethyl 2-(pyridin-4-yl)acetate

    
    -oxide in anhydrous DCM under 
    
    
    
    atmosphere. Cool to 0°C.[1]
  • Acylation: Add benzoyl chloride (1.1 eq) dropwise. Stir for 30 mins to form the

    
    -benzoyloxypyridinium salt (activated intermediate).
    
  • Cyanation: Add TMSCN (1.5 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench: Quench with saturated NaHCO

    
     solution.
    
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate.[2][3]
  • Purification: The crude residue contains the target and potentially the 2,6-dicyano byproduct. Purify via Flash Column Chromatography.[4]

Protocol B: Chromatographic Separation (HPLC)

If isomers are present (e.g., from non-regioselective starting materials), use this method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (cyano).

  • Differentiation: The 2-cyano isomer (Target) is generally less polar than the 3-cyano isomer due to the dipole vector cancellation between the ring nitrogen and the 2-cyano group, resulting in a longer retention time (RT) on reverse-phase columns.

Visualization of Pathways & Logic

Figure 1: Synthetic Regioselectivity (Reissert-Henze)

This diagram illustrates the mechanistic pathway and potential side reactions.

G Start Pyridine-4-acetate N-Oxide Activated N-Benzoyloxy Intermediate Start->Activated + BzCl (Activation) Target Target: 2-Cyano-4-acetate (Major) Activated->Target + TMSCN (Nucleophilic Attack at C2) Isomer Impurity: 2,6-Dicyano (Over-reaction) Activated->Isomer + Excess TMSCN (Attack at C6)

Caption: Mechanistic pathway for the Reissert-Henze cyanation of 4-substituted pyridine N-oxides, highlighting the major 2-substituted product.

Figure 2: NMR Decision Tree

A logic gate for rapid identification of the isolated product.

Tree Start Analyze 1H NMR (Aromatic Region) Count Count Aromatic Protons Start->Count Pattern Check Splitting of H-6 (most downfield) Count->Pattern 3 Protons Singlet Check Isolated Singlet Position Pattern->Singlet 1 Doublet (d) 1 Singlet (s) 1 Doublet (d/dd) Res_Iso6 ISOMER: 2-Cyano-5-acetate Pattern->Res_Iso6 2 Doublets (vicinal) 1 Singlet (isolated) Res_Target CONFIRMED: 2-Cyano-4-acetate Singlet->Res_Target Singlet @ ~7.9 ppm (H-3) Res_Iso3 ISOMER: 3-Cyano-4-acetate Singlet->Res_Iso3 Singlet @ >8.9 ppm (H-2, Deshielded)

Caption: NMR decision tree for distinguishing pyridine acetate isomers based on chemical shift and splitting topology.

References

  • Fife, W. K. (1983). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile. Journal of Organic Chemistry. Link

  • Katritzky, A. R., et al. (2005).[5] Preparation of Cyanopyridines by Direct Cyanation. Synthesis. Link

  • Appretech Scientific. Ethyl 2-(2-cyanopyridin-4-yl)acetate Product Specifications. Link

  • Matrix Scientific. Safety Data Sheet: Ethyl 2-(2-cyanopyridin-4-yl)acetate. Link

  • National Institutes of Health (NIH). PubChem Compound Summary: Pyridine-N-oxide derivatives. Link

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A Senior Application Scientist's Comparative Guide to the Elemental Analysis and Purity Confirmation of Ethyl 2-(2-cyanopyridin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Preclinical Research

In the landscape of drug discovery and development, the starting materials' absolute purity and structural integrity are paramount. Ethyl 2-(2-cyanopyridin-4-yl)acetate, a key building block in synthesizing various pharmacologically active compounds, is no exception. Its molecular structure, C₁₀H₁₀N₂O₂, dictates a precise elemental composition that serves as the first gate in quality control. Any deviation from its theoretical purity of 100% can introduce unforeseen variables into experimental outcomes, leading to misinterpreted biological data, failed syntheses, and significant delays in the development pipeline.

This guide provides an in-depth, comparative analysis of the primary analytical techniques used to verify the elemental composition and confirm the purity of ethyl 2-(2-cyanopyridin-4-yl)acetate. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, offering a framework for creating a self-validating system of analysis. The techniques discussed—Elemental Analysis (CHN), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy, and Mass Spectrometry (MS)—are not mutually exclusive. Instead, they form a complementary and orthogonal analytical toolkit, which, when used in concert, provides an unassailable confirmation of compound identity and purity.

Elemental Analysis: The Foundational Stoichiometric Verification

Elemental analysis is the cornerstone of chemical characterization, providing a direct measure of the mass percentages of carbon, hydrogen, and nitrogen within a sample.[1] For a novel compound like ethyl 2-(2-cyanopyridin-4-yl)acetate, this technique offers the fundamental proof that the empirical formula aligns with the expected molecular formula (C₁₀H₁₀N₂O₂). The most common method is combustion analysis, a robust and reliable technique used across numerous industries, including pharmaceuticals, for quality control.[2][3]

Principle of Combustion Analysis

The technique relies on the complete and instantaneous oxidation of the sample through "flash combustion" in a high-temperature furnace (approx. 1000°C) with an excess of oxygen.[1][4] This process converts all organic elements into their respective gaseous oxides: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas/oxides (N₂/NOx). These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[5] The instrument software then back-calculates the percentage of each element in the original sample.

Experimental Protocol: CHN Analysis
  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide).

  • Sample Preparation: Accurately weigh 1-3 mg of the dried ethyl 2-(2-cyanopyridin-4-yl)acetate sample into a tin capsule using a calibrated microbalance. The accuracy of this weight is critical as all final percentages are relative to it.[2]

  • Analysis: Place the encapsulated sample into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace.

  • Data Acquisition: The detector measures the concentration of the eluted gases, and the integrated software calculates the C, H, and N percentages.

  • Validation: Run at least three independent samples to ensure repeatability and calculate the mean and standard deviation.

Data Presentation & Interpretation

The experimental results are compared against the theoretical values calculated from the molecular formula. A close correlation (typically within ±0.4%) is strong evidence of high purity with respect to inorganic impurities or residual solvents that do not share the same elemental ratios.

ElementTheoretical Mass % (C₁₀H₁₀N₂O₂)Experimental Mass % (Hypothetical)Deviation
Carbon (C)63.15%63.05%-0.10%
Hydrogen (H)5.30%5.35%+0.05%
Nitrogen (N)14.73%14.68%-0.05%

Causality: A significant deviation could indicate the presence of residual solvents (e.g., a higher H% might suggest water or alcohol) or inorganic impurities (which would depress all C, H, and N values). However, it's crucial to recognize that elemental analysis cannot distinguish between isomers or detect organic impurities with a similar elemental composition.[6]

Workflow for Elemental Analysis

Caption: Workflow for CHN elemental analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the workhorse of the pharmaceutical industry for purity determination due to its high resolution, sensitivity, and specificity.[7] For a compound like ethyl 2-(2-cyanopyridin-4-yl)acetate, a well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from synthetic by-products, starting materials, and degradation products.[8]

Principle of Reversed-Phase HPLC

In RP-HPLC, the sample is dissolved in a mobile phase and pumped through a column packed with a nonpolar stationary phase (e.g., C18). Compounds in the mixture separate based on their relative polarity. Nonpolar compounds have a stronger affinity for the stationary phase and elute later, while more polar compounds interact more with the polar mobile phase and elute earlier. A UV detector is commonly used to quantify the eluting compounds, as pyridine derivatives possess a strong UV chromophore.[9]

Experimental Protocol: RP-HPLC Method
  • System Preparation:

    • HPLC System: A standard system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[7]

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Prepare a stock solution of ethyl 2-(2-cyanopyridin-4-yl)acetate in acetonitrile at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 10% B (re-equilibration)

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all detected peaks.[7]

Data Presentation & Interpretation

A high-purity sample will exhibit a single major peak with minimal secondary peaks.

Peak No.Retention Time (min)Peak AreaArea %Identity
13.515,2000.3%Unknown Impurity
28.94,985,00099.5%Ethyl 2-(2-cyanopyridin-4-yl)acetate
311.29,8000.2%Unknown Impurity
Total 5,010,000 100.0%

Causality: This gradient method is designed to be a "stability-indicating" or "purity-indicating" method. The long gradient from low to high organic content ensures that both highly polar (early eluting) and highly nonpolar (late eluting) impurities can be separated and detected. The use of a PDA detector allows for the examination of peak purity by comparing UV spectra across a single peak.

Workflow for HPLC Purity Analysis

Caption: Workflow for absolute purity by ¹H qNMR.

Mass Spectrometry (MS): Unrivaled Sensitivity for Impurity Identification

Mass spectrometry is an indispensable tool in pharmaceutical analysis, prized for its exceptional sensitivity in detecting and identifying trace-level impurities. [10][11]While not inherently quantitative without specific calibration, its primary role in this context is to confirm the molecular weight of the target compound and to identify unknown peaks observed in the HPLC chromatogram. When coupled with HPLC (LC-MS), it becomes a powerful instrument for both separation and identification. [12]

Principle of Mass Spectrometry

MS operates by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z). [13]For a compound like ethyl 2-(2-cyanopyridin-4-yl)acetate, electrospray ionization (ESI) is a common technique that generates a protonated molecular ion [M+H]⁺. The high-resolution mass measurement provided by analyzers like Time-of-Flight (TOF) or Orbitrap can confirm the elemental composition to within a few parts per million (ppm).

Experimental Protocol: LC-MS Analysis
  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

  • Chromatography: Employ the same RP-HPLC method described previously. The formic acid in the mobile phase is ideal as it is volatile and aids in the ESI process.

  • MS Parameters (ESI Positive Mode):

    • Scan Range: 50 - 500 m/z.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak and confirm the m/z of the [M+H]⁺ ion.

    • Extract mass spectra for any impurity peaks and use the accurate mass data to propose potential elemental formulas and structures.

Data Presentation & Interpretation

The data confirms the identity of the main peak and can provide clues to the identity of impurities.

RT (min)Peak IdentityTheoretical m/z [M+H]⁺Observed m/zIdentity Confirmation
8.9Main Compound191.0815191.0812Confirmed
3.5Impurity A-151.0553Proposed as 4-acetyl-2-cyanopyridine

Causality: The power of MS lies in its ability to detect impurities that may co-elute with the main peak or be present at levels below the detection limit of a UV detector. [14]High-resolution MS provides a high degree of confidence in the elemental formula of an ion, which is a critical step in identifying unknown impurities.

Workflow for LC-MS Analysis

Caption: Workflow for impurity identification by LC-MS.

A Comparative Summary and Concluding Remarks

No single technique provides a complete picture of a compound's purity and identity. A robust, self-validating analytical strategy relies on the intelligent application of orthogonal methods.

TechniquePrimary PurposeQuantitationKey AdvantageKey Limitation
CHN Analysis Elemental CompositionAbsolute (for elements)Confirms empirical formula; detects inorganic impurities.Insensitive to isomers or impurities with similar composition.
HPLC-UV Purity AssessmentRelative (Area %)High resolving power for separating impurities.Requires a chromophore; relative purity depends on impurity response factors.
¹H qNMR Absolute Purity & StructureAbsoluteNon-destructive; provides structural and purity data simultaneously.Can be complex with overlapping signals; requires longer acquisition times.
LC-MS Impurity ID & MW ConfirmationSemi-QuantitativeUnmatched sensitivity for trace impurity detection and identification.Ionization efficiency varies greatly between compounds, making it non-quantitative without standards.

For ethyl 2-(2-cyanopyridin-4-yl)acetate, the analytical journey begins with Elemental Analysis to confirm its fundamental C, H, and N composition. This is followed by HPLC as the primary screen for purity, separating it from any organic by-products. Any significant impurities detected by HPLC should be investigated using LC-MS to determine their molecular weight and propose a structure. Finally, ¹H qNMR serves as the ultimate arbiter, providing a definitive, absolute purity value that is orthogonal to chromatographic methods, while simultaneously re-confirming the compound's structural identity. By integrating these four pillars of analytical chemistry, researchers can proceed with confidence, knowing their starting material is precisely what it purports to be.

References

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
  • Dahlin, J. L., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Spectroscopy Online. (2024). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Retrieved from [Link]

  • SciSpace. (2017). Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. IntechOpen. Retrieved from [Link]

  • SK pharmteco. (n.d.). Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. Retrieved from [Link]

  • qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Retrieved from [Link]

  • ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(2-cyanopyridin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of ethyl 2-(2-cyanopyridin-4-yl)acetate. As laboratory professionals, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle, culminating in safe, environmentally sound disposal. This document is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Foundational Safety: Hazard Identification and Risk Assessment

  • Cyanopyridine Moiety : The presence of the cyano (-CN) group is a primary concern. Organic nitriles can be toxic and may release hydrogen cyanide (HCN) gas under certain conditions, such as exposure to strong acids.[1][2] Inhalation, ingestion, or skin contact can be harmful.[3] The pyridine ring itself is a heterocyclic amine, which can also present toxicity risks.

  • Ethyl Acetate Moiety : This group renders the compound a flammable liquid and vapor.[4][5] It is also a known eye irritant and can cause central nervous system depression with excessive inhalation.[5][6]

Based on these structural components, the compound must be treated as a hazardous substance.

Table 1: Inferred Hazard Classification

Hazard Category Classification Rationale and Primary Concerns
Acute Toxicity Category 4 (Harmful) Harmful if swallowed, in contact with skin, or if inhaled.[3] Potential for HCN release.
Flammability Flammable Liquid Vapors may form explosive mixtures with air and can travel to an ignition source.[1][6][7]
Eye Damage/Irritation Serious Eye Irritation Causes serious eye irritation with symptoms of redness, tearing, and burning.[4][6]

| Specific Target Organ Toxicity | May cause respiratory irritation and drowsiness | Inhalation of vapors may irritate the respiratory system and cause CNS effects like dizziness.[5][6][8] |

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, stringent adherence to PPE protocols is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Standard of Compliance
Eye/Face Protection Chemical safety goggles or a full-face shield. Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4][9]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber). Nitrile may offer limited protection and should be double-gloved and changed frequently. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection A flame-retardant laboratory coat and appropriate clothing to prevent skin exposure.[9] Ensure clothing covers all exposed skin.

| Respiratory Protection | All handling of open containers or waste transfer must occur within a certified chemical fume hood.[10] | If a fume hood is not available or for spill cleanup, use a NIOSH/MSHA approved respirator.[9] |

Pre-Disposal: Segregation and Waste Accumulation

Proper disposal begins long before the waste leaves your facility. It starts with meticulous segregation and compliant temporary storage.

Step 1: Designate a Hazardous Waste Container Select a container made of a compatible material (e.g., glass or polyethylene) that is in good condition, free of leaks, and has a secure, tightly-sealing cap.[11][12] Do not use metal containers for potentially corrosive materials.[12]

Step 2: Chemical Incompatibility The cardinal rule of waste management is to never mix incompatible chemicals. This prevents dangerous reactions such as gas generation, heat production, or explosions. Ethyl 2-(2-cyanopyridin-4-yl)acetate waste must be stored separately from:

  • Strong Oxidizing Agents : (e.g., nitrates, perchlorates)[8][13]

  • Strong Acids : (e.g., nitric acid, sulfuric acid)[8][11]

  • Strong Bases : (e.g., sodium hydroxide)[8]

  • Amines and Alcohols [14]

Step 3: Labeling and Storage The moment the first drop of waste enters the container, it must be labeled.[11] The label must clearly state:

  • The words "HAZARDOUS WASTE "[12]

  • The full chemical name: "Ethyl 2-(2-cyanopyridin-4-yl)acetate"

  • The specific hazards (e.g., Flammable, Toxic)

  • The date of accumulation start.

Store the sealed container in a designated Satellite Accumulation Area (SAA) within or near the laboratory. The SAA must be under the control of the generator and away from ignition sources or drains.[6][11][12]

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) managed by the U.S. Environmental Protection Agency (EPA).[15] Chemical waste generators are legally responsible for ensuring waste is characterized and disposed of correctly.[7]

Protocol 1: Managing Unused or Contaminated Product

  • Characterization : This product must be classified as hazardous waste. Its likely EPA hazardous waste codes would fall under the "F-list" for spent solvents (if used as such) or as a "U-listed" toxic waste due to its pyridine and nitrile components.[16][17] Always consult with your institution's Environmental Health & Safety (EHS) office for precise classification.

  • Containerization : Carefully transfer the waste into the designated, pre-labeled hazardous waste container inside a chemical fume hood. Avoid spills and vapor generation.

  • Secure Storage : Tightly seal the container and place it in your SAA. Keep the container closed at all times except when adding waste.[12]

  • Arrange for Pickup : Once the container is full or you are finished generating this waste stream, complete a chemical collection request form as required by your institution's EHS department to have it removed by a licensed hazardous waste disposal company.[11]

Protocol 2: Decontaminating "Empty" Containers

An "empty" container that held this chemical is not truly empty; it contains hazardous residue and must be decontaminated or disposed of as hazardous waste.

  • Triple Rinsing : In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection : The rinsate from these washes is now considered hazardous waste.[11] Collect all rinsate in your designated "Ethyl 2-(2-cyanopyridin-4-yl)acetate" hazardous waste container.

  • Container Disposal : Once triple-rinsed, the container can often be disposed of as regular solid waste. Deface the original label to prevent misuse. Confirm this procedure with your EHS office, as local regulations may vary.

Emergency Procedures: Spill and Exposure Management

Accidents can happen. A prepared response is critical to mitigating harm.

  • Skin Contact : Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention.[3]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If they are not breathing, provide artificial respiration.[13] Seek immediate medical attention.

  • Small Spills : For minor spills contained within a chemical fume hood, absorb the material with an inert, non-combustible absorbent like vermiculite, sand, or earth.[9][13] Collect the contaminated absorbent material and debris into a sealed container for disposal as hazardous waste.[4]

  • Large Spills : Evacuate the immediate area. Remove all ignition sources.[6][7] Alert your institution's EHS and emergency response teams. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for ethyl 2-(2-cyanopyridin-4-yl)acetate and its associated waste.

DisposalWorkflow cluster_start Start: Waste Generation cluster_characterize Step 1: Characterization & Segregation cluster_accumulate Step 2: Accumulation cluster_disposal Step 3: Final Disposal start Ethyl 2-(2-cyanopyridin-4-yl)acetate Waste (Unused product, solutions, contaminated materials) char_waste Characterize as Hazardous Waste (Flammable, Toxic)[16][17] start->char_waste incompat Identify Incompatible Materials (Acids, Bases, Oxidizers)[8][11] char_waste->incompat container Select & Label Compatible Waste Container[11][12] incompat->container accumulate Store in designated Satellite Accumulation Area (SAA)[12] container->accumulate log Maintain Waste Log accumulate->log seal Keep Container Tightly Sealed[12] log->seal request Submit Pickup Request to Institutional EHS Office[11] seal->request pickup Transfer to Licensed Hazardous Waste Vendor request->pickup end_point Compliant Final Disposal (e.g., Incineration) pickup->end_point

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.